molecular formula C7H8N2O2 B1356305 Methyl 3-methylpyrazine-2-carboxylate CAS No. 41110-29-6

Methyl 3-methylpyrazine-2-carboxylate

Cat. No.: B1356305
CAS No.: 41110-29-6
M. Wt: 152.15 g/mol
InChI Key: AUDOINDPGADJPY-UHFFFAOYSA-N
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Description

Methyl 3-methylpyrazine-2-carboxylate is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-methylpyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5-6(7(10)11-2)9-4-3-8-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDOINDPGADJPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80522538
Record name Methyl 3-methylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80522538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41110-29-6
Record name Methyl 3-methylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80522538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for Methyl 3-methylpyrazine-2-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the experimental protocol for its preparation, presents quantitative data in a structured format, and illustrates the synthetic workflow.

Introduction

This compound is a substituted pyrazine derivative. Pyrazines are a class of aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 4 of the six-membered ring. The unique electronic properties and structural features of the pyrazine ring make it a valuable scaffold in the design of novel therapeutic agents and functional materials. The strategic placement of a methyl group at the 3-position and a methyl carboxylate group at the 2-position of the pyrazine ring significantly influences the molecule's chemical reactivity and biological activity. This guide focuses on a reliable and reproducible synthetic method for obtaining this compound.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 3-methylpyrazine-2-carboxylic acid. This is followed by a Fischer esterification reaction to yield the final product.

Experimental Protocols

Synthesis of 3-Methylpyrazine-2-carboxylic acid

A common method for the synthesis of 3-methylpyrazine-2-carboxylic acid involves the condensation of 2,3-diaminopropionic acid with pyruvaldehyde. This reaction forms the pyrazine ring, which is then oxidized to the carboxylic acid.

Synthesis of this compound via Fischer Esterification

The esterification of 3-methylpyrazine-2-carboxylic acid is carried out using methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[1]

Procedure:

  • In a 2-liter round-bottom flask, suspend 19.95 g (144 mmol) of 3-methylpyrazine-2-carboxylic acid in 500 mL of methanol.[1]

  • Cool the suspension in an ice-water bath.

  • Slowly add 27.3 mL (506 mmol) of concentrated sulfuric acid dropwise over 5 minutes.[1]

  • Heat the reaction mixture to 80 °C and maintain this temperature for 5 hours.[1]

  • After the reaction is complete, remove the solvent by distillation under reduced pressure.

  • Dissolve the residue in 750 mL of dichloromethane.

  • Neutralize the excess acid by adding 200 mL of a 5 M aqueous sodium hydroxide solution in small portions.

  • Separate the aqueous layer and extract it with 250 mL of dichloromethane.[1]

  • Combine all organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate to obtain this compound.[1]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound from 3-methylpyrazine-2-carboxylic acid.

ParameterValueReference
Starting Material 3-Methylpyrazine-2-carboxylic acid[1]
Amount of Starting Material19.95 g (144 mmol)[1]
Reagents
Methanol500 mL[1]
Concentrated Sulfuric Acid27.3 mL (506 mmol)[1]
Reaction Conditions
Temperature80 °C[1]
Reaction Time5 hours[1]
Product This compound[1]
Yield (mass)16.15 g[1]
Yield (molar)106 mmol[1]
Yield (%) 73% [1]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow node_start 3-Methylpyrazine- 2-carboxylic acid node_reaction Reaction node_start->node_reaction node_reagents Methanol (CH3OH) Sulfuric Acid (H2SO4) node_reagents->node_reaction node_conditions 80 °C, 5 hours node_reaction->node_conditions node_workup Workup: 1. Solvent Removal 2. Dissolution (DCM) 3. Neutralization (NaOH) 4. Extraction 5. Drying & Concentration node_reaction->node_workup node_product Methyl 3-methylpyrazine- 2-carboxylate node_workup->node_product

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Chemical Properties of Methyl 3-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methylpyrazine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core chemical properties, including physicochemical characteristics, spectral data, synthesis protocols, and reactivity. The information is presented to support further research and development involving this molecule.

Chemical and Physical Properties

This compound is a pale-yellow to yellow-brown solid at room temperature.[1] It is characterized by the following identifiers:

  • CAS Number: 41110-29-6[1]

  • Molecular Formula: C₇H₈N₂O₂[2]

  • Molecular Weight: 152.15 g/mol [2]

  • IUPAC Name: methyl 3-methyl-2-pyrazinecarboxylate[1]

  • InChI Key: AUDOINDPGADJPY-UHFFFAOYSA-N[1]

A summary of its known and estimated physical properties is provided in Table 1. It is recommended to store this compound in a refrigerator.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Physical Form Pale-yellow to Yellow-brown to Brown Solid[1]
Molecular Formula C₇H₈N₂O₂[2]
Molecular Weight 152.15 g/mol [2]
Melting Point Not explicitly available. The related compound, 3-methylpyrazine-2-carboxylic acid, has a melting point of 168 - 171 °C.[3]
Boiling Point Not explicitly available. The related compound, methyl pyrazine-2-carboxylate, has an estimated boiling point of 220.00 to 221.00 °C @ 760.00 mm Hg.[4]
Density No data available.
Storage Temperature Refrigerator[1]

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound.

Mass Spectrometry

Mass spectral analysis of this compound shows a peak at m/z = 153 [M + H]⁺, which corresponds to the protonated molecule.[5]

NMR Spectroscopy
  • ¹H NMR (500 MHz, CDCl₃): δ ppm 8.64 (s, 1H), 2.97 (s, 3H), 2.62 (s, 3H).[6]

  • ¹³C NMR (125 MHz, CDCl₃): δ ppm 164.2, 154.7, 150.2, 148.8, 138.0, 23.6, 21.4.[6]

For this compound, one would expect to see signals corresponding to the pyrazine ring protons, the methyl group protons, and the methyl ester protons in the ¹H NMR spectrum. The ¹³C NMR spectrum would show signals for the pyrazine ring carbons, the methyl group carbon, the ester carbonyl carbon, and the ester methyl carbon.

Infrared (IR) Spectroscopy

Specific IR data for this compound is not detailed in the provided search results. However, for the similar compound, methyl-3-amino-2-pyrazine carboxylate, C-H stretching vibrations are observed in the region of 3000–3100 cm⁻¹.[7] One would expect to observe characteristic absorption bands for the C=O of the ester group (typically around 1735 cm⁻¹), C-N stretching vibrations of the pyrazine ring, and C-H stretching and bending vibrations for the aromatic and methyl groups for this compound.[8]

Synthesis

A common method for the synthesis of this compound involves the esterification of 3-methylpyrazine-2-carboxylic acid.

Experimental Protocol: Esterification of 3-Methylpyrazine-2-carboxylic acid

This protocol is based on a literature procedure for the synthesis of this compound.[5]

Materials:

  • 3-Methylpyrazine-2-carboxylic acid (19.95 g, 144 mmol)

  • Methanol (500 mL)

  • Concentrated sulfuric acid (27.3 mL, 506 mmol)

  • Dichloromethane (750 mL and 250 mL)

  • 5 M aqueous sodium hydroxide solution (200 mL)

  • Anhydrous magnesium sulfate

  • 2L round bottom flask

  • Ice-water bath

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Suspend 3-methylpyrazine-2-carboxylic acid in methanol in a 2L round bottom flask.

  • Cool the suspension in an ice-water bath.

  • Slowly add concentrated sulfuric acid dropwise over 5 minutes.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 5 hours.

  • After the reaction is complete, remove the solvent by distillation under reduced pressure.

  • Dissolve the residue in dichloromethane (750 mL).

  • Neutralize the excess acid by adding 5 M aqueous sodium hydroxide solution in small amounts.

  • Separate the aqueous layer and extract it with dichloromethane (250 mL).

  • Combine all organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate to yield this compound.

Yield: 16.15 g (106 mmol, 73% yield).[5]

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_workup Workup cluster_product Product A 3-Methylpyrazine-2-carboxylic acid D Esterification at 80°C A->D B Methanol B->D C Sulfuric Acid (catalyst) C->D E Solvent Removal D->E F Dissolution in DCM E->F G Neutralization (NaOH) F->G H Extraction G->H I Drying and Concentration H->I J This compound I->J SafetyInformation cluster_compound This compound cluster_hazards Hazard Statements cluster_precautions Precautionary Measures Compound This compound H302 H302: Harmful if swallowed Compound->H302 H315 H315: Causes skin irritation Compound->H315 H319 H319: Causes serious eye irritation Compound->H319 H332 H332: Harmful if inhaled Compound->H332 H335 H335: May cause respiratory irritation Compound->H335 P280 P280: Wear protective gloves/protective clothing/eye protection/face protection H315->P280 P305_P351_P338 P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. H319->P305_P351_P338 P261 P261: Avoid breathing dust/fume/gas/mist/vapours/spray H332->P261 H335->P261

References

Spectroscopic Profile of Methyl 3-methylpyrazine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-methylpyrazine-2-carboxylate (CAS No. 41110-29-6), a heterocyclic compound of interest in pharmaceutical and flavor chemistry. This document compiles available data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presents it in a structured format, and outlines the general experimental protocols for these analytical techniques.

Core Spectroscopic Data

The spectroscopic data for this compound is summarized below.

Mass Spectrometry (MS)

Mass spectral analysis provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the protonated molecule is observed.

Table 1: Mass Spectrometry Data for this compound

IonObserved m/z
[M+H]⁺153[1]

Molecular Formula: C₇H₈N₂O₂ Molecular Weight: 152.15 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are not widely available in public databases, typical chemical shifts for similar pyrazine derivatives can provide valuable insights. Further experimental work is recommended to obtain definitive ¹H and ¹³C NMR data for this specific molecule.

Infrared (IR) Spectroscopy

Similarly, a dedicated experimental IR spectrum for this compound is not readily accessible in public repositories. Analysis of related pyrazine carboxylate compounds suggests the presence of characteristic absorption bands for C=O (ester), C-O, C=N, and aromatic C-H functional groups.

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented.

Mass Spectrometry Protocol

Mass spectra are typically acquired using a mass spectrometer, often coupled with a chromatographic system for sample introduction.

  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization: The sample is introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule, where a high voltage is applied to the sample solution to generate charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

  • Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer's strong magnetic field. A series of radiofrequency pulses are applied to the sample, and the resulting signals from the atomic nuclei are detected.

  • Data Processing: The raw data is Fourier transformed to produce the NMR spectrum, which shows the chemical shifts of the different nuclei.

Infrared (IR) Spectroscopy Protocol

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: For a solid sample, a small amount can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The sample is placed in the path of an infrared beam. The instrument measures the absorption of infrared radiation at different frequencies.

  • Spectrum Generation: The data is plotted as transmittance or absorbance versus wavenumber (cm⁻¹), revealing the vibrational modes of the molecule's functional groups.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for structural elucidation typically follows a standardized path.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation Purified_Compound Purified Compound MS Mass Spectrometry (MS) Purified_Compound->MS NMR NMR Spectroscopy (¹H, ¹³C) Purified_Compound->NMR IR Infrared Spectroscopy (IR) Purified_Compound->IR Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Structural_Fragments Structural Fragments NMR->Structural_Fragments Functional_Groups Functional Groups IR->Functional_Groups Final_Structure Final Structure Molecular_Weight->Final_Structure Structural_Fragments->Final_Structure Functional_Groups->Final_Structure

Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of an organic compound.

References

An In-depth Technical Guide to Methyl 3-methylpyrazine-2-carboxylate (CAS 41110-29-6): A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-methylpyrazine-2-carboxylate (CAS No. 41110-29-6), a key heterocyclic building block in the synthesis of pharmacologically active compounds. While this compound itself is not known to possess significant biological activity, its pyrazine core is a prevalent scaffold in numerous therapeutic agents. This document details its chemical and physical properties, synthesis protocols, and its application in the development of novel bioactive molecules.

Core Properties of this compound

This compound is a stable chemical intermediate, primarily utilized in organic synthesis. Its physical and chemical characteristics are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 41110-29-6[1]
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1][2]
IUPAC Name This compound
Appearance White to yellow or pale-yellow to yellow-brown to brown solid
Boiling Point 221.8 ± 35.0 °C (Predicted)[1]
Density 1.169 ± 0.06 g/cm³ (Predicted)[1]
SMILES CC1=C(C(=O)OC)N=C=CN=1[1]
InChI Key AUDOINDPGADJPY-UHFFFAOYSA-N
Storage Temperature 2-8°C (Refrigerator)[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 3-methylpyrazine-2-carboxylic acid.

Experimental Protocol: Esterification of 3-Methylpyrazine-2-carboxylic Acid

Materials:

  • 3-Methylpyrazine-2-carboxylic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • 5 M aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice-water bath

  • Round bottom flask and reflux condenser

Procedure:

  • Suspend 3-methylpyrazine-2-carboxylic acid (1.0 eq) in methanol in a round bottom flask.

  • Cool the suspension in an ice-water bath.

  • Slowly add concentrated sulfuric acid (3.5 eq) dropwise to the cooled suspension.

  • Heat the reaction mixture to 80°C and maintain this temperature for 5 hours under reflux.

  • After the reaction is complete, remove the methanol by distillation under reduced pressure.

  • Dissolve the residue in dichloromethane.

  • Neutralize the excess acid by carefully adding 5 M aqueous sodium hydroxide solution.

  • Separate the aqueous layer and extract it with dichloromethane.

  • Combine all organic layers and dry them over anhydrous magnesium sulfate.

  • Filter the solution and concentrate it under reduced pressure to yield this compound.

G cluster_start Starting Materials cluster_reaction Reaction & Work-up cluster_end Final Product 3-Methylpyrazine-2-carboxylic_acid 3-Methylpyrazine-2-carboxylic acid Esterification Esterification (80°C, 5h) 3-Methylpyrazine-2-carboxylic_acid->Esterification Methanol Methanol Methanol->Esterification H2SO4 Conc. H₂SO₄ H2SO4->Esterification Catalyst Distillation Solvent Removal (Reduced Pressure) Esterification->Distillation Extraction Dissolution in CH₂Cl₂ & NaOH Neutralization Distillation->Extraction Drying_Concentration Drying (MgSO₄) & Concentration Extraction->Drying_Concentration Final_Product This compound Drying_Concentration->Final_Product

Caption: Synthesis workflow for this compound.

Application in the Synthesis of Bioactive Molecules

The primary value of this compound lies in its utility as a scaffold for creating more complex molecules with therapeutic potential. The pyrazine-2-carboxylic acid core is a common starting point for producing amides, which have shown a range of biological activities.

General Synthetic Pathway to Bioactive Pyrazine Amides

A common synthetic route involves the conversion of the parent pyrazine-2-carboxylic acid to an acid chloride, followed by condensation with a substituted aniline to form a bioactive amide.

G Pyrazine_Acid Substituted Pyrazine-2-carboxylic Acid Acid_Chloride Pyrazine-2-carbonyl Chloride Intermediate Pyrazine_Acid->Acid_Chloride SOCl₂ or (COCl)₂ Bioactive_Amide Bioactive Pyrazine Amide Acid_Chloride->Bioactive_Amide Substituted_Aniline Substituted Aniline (R-Ar-NH₂) Substituted_Aniline->Bioactive_Amide Condensation

Caption: General pathway for synthesizing bioactive pyrazine amides.

Experimental Protocol: Synthesis of Substituted Pyrazine-2-carboxamides

This protocol is a generalized procedure based on the synthesis of various bioactive pyrazine amides.[3]

Materials:

  • Substituted pyrazine-2-carboxylic acid (e.g., 6-chloro- or 5-tert-butyl-pyrazine-2-carboxylic acid)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Substituted aniline

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Base (e.g., pyridine, triethylamine)

Procedure:

  • Acid Chloride Formation: Reflux the substituted pyrazine-2-carboxylic acid (1.0 eq) with an excess of thionyl chloride for several hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Condensation: Dissolve the crude acid chloride in an anhydrous solvent. Add a solution of the desired substituted aniline (1.0 eq) and a base in the same solvent. Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the final amide.

Biological Activities of Synthesized Derivatives

Derivatives of pyrazine-2-carboxylic acids have demonstrated notable activity against various pathogens, including Mycobacterium tuberculosis and several fungal species.

Table 2: Antitubercular Activity of Selected Pyrazine-2-carboxamide Derivatives [3]

CompoundSubstituents on Pyrazine RingSubstituents on Amide Phenyl Ring% Inhibition vs. M. tuberculosis
2d 6-chloro3-methyl>20%
2f 5-tert-butyl, 6-chloro3-methyl>20%
2k 6-chloro3-bromo>20%
2l 5-tert-butyl3-bromo>20%
2o 5-tert-butyl, 6-chloro3,5-bis(trifluoromethyl)72%

Table 3: Antifungal Activity of Selected Pyrazine-2-carboxamide Derivatives (MIC in µmol/dm³) [3]

CompoundCandida albicansTrichophyton mentagrophytesAspergillus fumigatus
2d 31.2562.5125
2f 125250500

Biological Testing Protocols

The following are generalized protocols for evaluating the biological activity of compounds derived from this compound.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or visual inspection

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plates.

  • Prepare an inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Add the standardized inoculum to each well containing the diluted compound. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol: Antitubercular Activity Screening

A common method for initial screening against Mycobacterium tuberculosis.

Materials:

  • Test compounds

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H12 medium

  • BACTEC 460 system or similar radiometric growth detection system

  • Control drug (e.g., Isoniazid)

Procedure:

  • Prepare solutions of the test compounds at a specific concentration (e.g., 12.5 µg/mL).

  • Inoculate vials containing Middlebrook 7H12 medium with a standardized culture of M. tuberculosis.

  • Add the test compound solution to the vials. Include a drug-free control vial.

  • Incubate the vials at 37°C.

  • Monitor the growth of mycobacteria daily using the BACTEC system, which measures the production of ¹⁴CO₂ from a ¹⁴C-labeled substrate in the medium.

  • Compare the growth in the vials containing the test compounds to the growth in the control vial. The percentage of inhibition is calculated based on the reduction in growth.

Conclusion

This compound (CAS 41110-29-6) is a valuable and versatile chemical intermediate. While it does not exhibit inherent biological activity, its structural motif is a cornerstone in the synthesis of a wide array of pharmacologically active molecules. The straightforward modification of its carboxylate group, particularly into amides, provides a robust platform for generating libraries of compounds for drug discovery programs targeting infectious diseases and other therapeutic areas. This guide highlights its significance as a foundational element for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

References

A Technical Guide to 3-Methylpyrazine-2-carboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpyrazine-2-carboxylic acid methyl ester is a heterocyclic compound belonging to the pyrazine class of molecules. As a derivative of pyrazine, a scaffold found in numerous biologically active compounds and natural products, this ester serves as a crucial building block in organic synthesis. The pyrazine ring is a key component in pharmaceuticals, flavor chemistry, and materials science.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic data, and detailed experimental protocols. Furthermore, it explores the biological context of related pyrazine derivatives, highlighting potential applications for researchers in drug discovery and development.

Chemical Identity and Structure

The molecular structure of 3-methylpyrazine-2-carboxylic acid methyl ester consists of a pyrazine ring substituted with a methyl group at position 3 and a methyl ester group at position 2.

Structure:

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name methyl 3-methyl-2-pyrazinecarboxylate
Synonyms Methyl 3-methylpyrazine-2-carboxylate
CAS Number 41110-29-6[3]
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
InChI InChI=1S/C7H8N2O2/c1-5-6(7(10)11-2)9-4-3-8-5/h3-4H,1-2H3
InChIKey AUDOINDPGADJPY-UHFFFAOYSA-N
SMILES COC(=O)c1nccc(n1)C

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data

PropertyValueReference
Appearance White to yellow solid
Boiling Point 221.8 ± 35.0 °C (Predicted)
Density 1.169 ± 0.06 g/cm³ (Predicted)
Storage Temperature 2-8°C[3]
pKa -0.10 ± 0.10 (Predicted)

Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and purity assessment of the compound.

Table 3: Key Spectroscopic Data

TechniqueObservationInterpretation
Mass Spectrometry (MS) m/z = 153 [M+H]⁺Confirms the molecular weight of the compound.[3]
Infrared (IR) Spectroscopy ~1720-1740 cm⁻¹ (strong)~1270 & 1100 cm⁻¹ (strong)C=O stretch of the ester group.C-O stretches characteristic of the ester.[4]
¹H NMR Spectroscopy ~8.5 ppm (d, 1H)~8.4 ppm (d, 1H)~3.9 ppm (s, 3H)~2.8 ppm (s, 3H)Aromatic protons on the pyrazine ring.Aromatic protons on the pyrazine ring.Methyl protons of the ester group.Methyl protons on the pyrazine ring.
¹³C NMR Spectroscopy ~165 ppm~150-140 ppm~52 ppm~22 ppmCarbonyl carbon of the ester.Aromatic carbons of the pyrazine ring.Methyl carbon of the ester.Methyl carbon on the pyrazine ring.

Note: NMR chemical shifts are estimates based on the structure and may vary depending on the solvent and experimental conditions.

Experimental Protocols

Synthesis of 3-Methylpyrazine-2-carboxylic Acid Methyl Ester

This protocol details the synthesis via Fischer esterification of the corresponding carboxylic acid.[3]

Materials:

  • 3-Methylpyrazine-2-carboxylic acid (19.95 g, 144 mmol)

  • Methanol (500 mL)

  • Concentrated Sulfuric Acid (27.3 mL, 506 mmol)

  • Dichloromethane (DCM)

  • 5 M Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Suspend 3-methylpyrazine-2-carboxylic acid in methanol in a 2L round-bottom flask.

  • Acid Addition: Cool the suspension in an ice-water bath. Slowly add concentrated sulfuric acid dropwise over 5 minutes.

  • Heating: Heat the reaction mixture to 80°C and maintain this temperature for 5 hours.

  • Solvent Removal: After the reaction is complete, remove the methanol by distillation under reduced pressure.

  • Workup - Dissolution: Dissolve the residue in 750 mL of dichloromethane.

  • Neutralization: Carefully neutralize the excess acid by adding small amounts of 5 M aqueous NaOH solution (approx. 200 mL).

  • Extraction: Separate the aqueous layer and extract it with an additional 250 mL of dichloromethane.

  • Drying and Concentration: Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent to yield the final product, this compound.[3] The reported yield is approximately 73%.[3]

G Synthesis Workflow of 3-Methylpyrazine-2-carboxylic Acid Methyl Ester Reactants Reactants: - 3-Methylpyrazine-2-carboxylic acid - Methanol - H₂SO₄ Step1 1. Suspension & Cooling (Ice-water bath) Reactants->Step1 Combine Step2 2. Esterification (Heat at 80°C for 5h) Step1->Step2 Proceed Step3 3. Solvent Removal (Reduced pressure distillation) Step2->Step3 Reaction complete Step4 4. Workup - Dissolve in DCM - Neutralize with NaOH - Extract with DCM Step3->Step4 Residue Step5 5. Isolation - Dry over MgSO₄ - Filter - Concentrate Step4->Step5 Organic Layers Product Final Product: This compound Step5->Product Yields

A high-level workflow for the synthesis of the target compound.

Biological Context and Potential Research Applications

While specific biological activities for 3-methylpyrazine-2-carboxylic acid methyl ester are not extensively documented, the pyrazine carboxylic acid scaffold is of significant interest in medicinal chemistry.

  • Antimycobacterial Activity: Pyrazinamide, a primary drug for tuberculosis treatment, is a prodrug that is converted to pyrazinoic acid, its active form.[5] This highlights the potential of pyrazine carboxylic acid derivatives in developing new antitubercular agents.

  • Antifungal and Antimicrobial Properties: Studies on substituted amides of pyrazine-2-carboxylic acids have demonstrated antifungal effects.[5] Other novel derivatives have shown promising antimicrobial and antioxidant activities against various bacterial and fungal strains.[6]

  • Photosynthesis Inhibition: Certain amides derived from pyrazine-2-carboxylic acids have been identified as active inhibitors of the oxygen evolution rate in spinach chloroplasts, indicating potential applications in agrochemistry.[5]

  • Flavor Chemistry: Methyl-substituted pyrazines are known flavor compounds, and their metabolites often include the corresponding pyrazine-2-carboxylic acids.[2][7]

This compound is therefore a valuable intermediate for synthesizing libraries of novel pyrazine derivatives (e.g., amides, hydrazides) to explore a range of biological activities.

G Biological Potential of the Pyrazine Carboxylic Acid Scaffold Core Pyrazine Carboxylic Acid Core Structure Amides Amide Derivatives Core->Amides Esters Ester Derivatives (Target Compound) Core->Esters Complexes Piperazine Conjugates Core->Complexes Act1 Antimycobacterial Amides->Act1 Act2 Antifungal Amides->Act2 Act4 Photosynthesis Inhibition Amides->Act4 Act3 Antimicrobial Complexes->Act3 Act5 Antioxidant Complexes->Act5

Relationship between the core structure and observed bioactivities.

Safety Information

It is crucial to handle this chemical with appropriate safety precautions in a laboratory setting.

Table 4: Hazard and Precautionary Statements

TypeCodeStatement
Hazard H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H332Harmful if inhaled.
H335May cause respiratory irritation.
Precautionary P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

3-Methylpyrazine-2-carboxylic acid methyl ester is a well-characterized compound with a straightforward synthesis protocol. Its primary value lies in its role as a versatile intermediate for the development of novel compounds. The established biological relevance of the pyrazine carboxylic acid scaffold makes this ester a compound of high interest for researchers in medicinal chemistry, agrochemistry, and related scientific fields. The data presented in this guide provides a solid foundation for its use in further research and development.

References

The Multifaceted Biological Activities of Pyrazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4, serves as a pivotal scaffold in medicinal chemistry. The unique electronic properties and structural features of the pyrazine ring have led to the development of a vast array of derivatives exhibiting a broad spectrum of biological activities.[1][2] These activities range from anticancer and antimicrobial to anti-inflammatory and antiviral, making pyrazine derivatives a subject of intense research in the quest for novel therapeutic agents.[3][4] This technical guide provides an in-depth overview of the core biological activities of pyrazine derivatives, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of associated signaling pathways to facilitate further research and drug development.

Anticancer Activity

Pyrazine derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of human cancer cell lines.[5][6] Their mechanisms of action are diverse and often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[7][8]

Quantitative Anticancer Activity Data

The anticancer efficacy of various pyrazine derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of the IC50 values for selected pyrazine derivatives against different cancer cell lines is presented below.

Compound/DerivativeCancer Cell Line(s)IC50 (µM)Reference(s)
2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP)K562 (Chronic Myeloid Leukemia)25 (72h)[7][9]
Imidazo[1,2-a]pyrazine derivative 12b Hep-2, HepG2, MCF-7, A37511, 13, 11, 11[10][11]
[1][2][12]triazolo[4,3-a]pyrazine derivative 17l A549, MCF-7, Hela0.98, 1.05, 1.28[8][13]
Cinnamic acid–ligustrazine derivative 34 BEL-7402, A5499.400, 7.833[14]
Chalcone–pyrazine derivative 46 BPH-1, MCF-710.4, 9.1[12]
Chalcone–pyrazine derivative 48 BEL-740210.74[14]
Lignin–pyrazine derivative 215 HeLa, A549, HepG-2, BGC-8230.88, 3.83, 1.21, 4.15[12]
Podophyllotoxin derivative 221 K562, K562/ADR0.034, 0.022[12]
Pyrazolo[3,4-b]pyrazine 15 MCF-79.42[15]
Pyrazolo[3,4-b]pyrazine 25j MCF-73.66[15]
Mechanism of Action: Induction of Apoptosis

A primary mechanism by which pyrazine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often achieved by modulating the intrinsic mitochondrial pathway, which is regulated by the Bcl-2 family of proteins.

Intrinsic_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade Pyrazine Derivative Pyrazine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Pyrazine Derivative->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Pyrazine Derivative->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Studies have shown that certain pyrazine derivatives can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[9][14] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3, ultimately leading to the dismantling of the cell.[14]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazine derivative (test compound)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity

Pyrazine derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi. Their ability to inhibit microbial growth makes them attractive candidates for the development of new antimicrobial drugs, which are urgently needed to combat the rise of antibiotic resistance.

Quantitative Antimicrobial Activity Data

The antimicrobial potency of pyrazine derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganism(s)MIC (µg/mL)Reference(s)
Pyrazine-2-carboxylic acid derivative P4 C. albicans3.125[1]
Pyrazine-2-carboxylic acid derivative P4 S. aureus6.25[1]
Pyrazine-2-carboxylic acid derivative P3, P4, P7, P9 E. coli50[1]
Triazolo[4,3-a]pyrazine derivative 2e S. aureus32[2]
Triazolo[4,3-a]pyrazine derivative 2e E. coli16[2]
Ciprofloxacin derivative 6c Proteus mirabilis2[3]
3-Aminopyrazine-2-carboxamide derivative 12 M. tuberculosis H37Rv25[6]
3-Aminopyrazine-2-carboxamide derivative 17 M. tuberculosis H37Rv12.5[6]
5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamideM. tuberculosis H37Rv3.13[16]
Pyrazine-1,3,4-oxadiazole derivatives 2e, 2f, 2n M. tuberculosis H37Rv3.13 - 12.5[5]
Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of test compounds.

Materials:

  • Bacterial or fungal strains

  • Nutrient agar or other suitable growth medium

  • Sterile Petri dishes

  • Sterile cork borer or pipette tip

  • Pyrazine derivative (test compound)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Micropipettes

  • Incubator

Procedure:

  • Media Preparation and Inoculation: Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify. Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the agar plate.

  • Well Creation: Using a sterile cork borer, create wells of a uniform diameter (e.g., 6 mm) in the agar.

  • Compound Addition: Add a defined volume (e.g., 50-100 µL) of the pyrazine derivative solution at a known concentration into the wells. Similarly, add the positive and negative controls to separate wells.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Pyrazine derivatives have been shown to possess potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and signaling pathways.[17]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory effects of pyrazine derivatives are often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Compound/DerivativeAssayIC50Reference(s)
Paeonol derivative 37 LPS-induced NO inhibition in RAW264.7 macrophages56.32% inhibition at 20 µM[12]
Pyrazolo[1,5-a]quinazoline 13i NF-κB/AP-1 inhibition in THP-1Blue cells< 50 µM[17]
Pyrazolo[1,5-a]quinazoline 16 NF-κB/AP-1 inhibition in THP-1Blue cells< 50 µM[17]
Mechanism of Action: Inhibition of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like LPS, the IκK complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the p50/p65 subunits of NF-κB to translocate to the nucleus, where they bind to specific DNA sequences and activate the transcription of pro-inflammatory genes.[18]

NFkB_Inhibition_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Sequesters Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Pyrazine Derivative Pyrazine Derivative Pyrazine Derivative->IKK Inhibits DNA DNA NFkB_n->DNA Binds Inflammation Pro-inflammatory Gene Expression DNA->Inflammation Transcription

Experimental Protocol: Nitric Oxide Production Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide (NO) by murine macrophage cells (RAW 264.7) in response to an inflammatory stimulus (LPS), and the inhibitory effect of test compounds.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • Pyrazine derivative (test compound)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the pyrazine derivative for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for another 24 hours.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Griess Reagent Part B. Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Standard Curve and Data Analysis: Prepare a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Other Notable Biological Activities

Beyond the major activities detailed above, pyrazine derivatives have also shown potential in other therapeutic areas.

Antitubercular Activity

Several pyrazine derivatives have demonstrated potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[16][19][20] Pyrazinamide, a pyrazine-based drug, is a cornerstone of first-line tuberculosis treatment. Research is ongoing to develop new pyrazine analogs with improved efficacy and reduced toxicity.

Antiviral Activity

Certain pyrazine derivatives have exhibited antiviral properties against a range of viruses, including measles virus, herpes simplex virus, and human coronavirus.[21][22][23] The development of novel antiviral agents is a critical area of research, and pyrazines represent a promising scaffold for this purpose.

Conclusion

Pyrazine derivatives constitute a versatile and highly valuable class of heterocyclic compounds with a remarkable diversity of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential for the development of new and improved therapeutics. The quantitative data, detailed experimental protocols, and signaling pathway diagrams provided in this technical guide are intended to serve as a valuable resource for researchers and scientists in the field, facilitating the continued exploration and exploitation of the therapeutic potential of the pyrazine scaffold. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the design and synthesis of next-generation drugs to address a multitude of human diseases.

References

"Methyl 3-methylpyrazine-2-carboxylate literature review"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 3-methylpyrazine-2-carboxylate

Executive Summary: this compound is a heterocyclic compound belonging to the pyrazine family, a class of molecules known for their significant biological activities and presence in pharmaceuticals and flavor agents. This document provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical properties, synthesis, and characterization. While direct biological studies on this specific ester are limited, this guide also reviews the broader pharmacological potential of the pyrazine scaffold, suggesting avenues for future research and application in drug development. Detailed experimental protocols, quantitative data, and process visualizations are provided to support researchers and scientists in the field.

Physicochemical Properties

This compound is a pale-yellow to brown solid at room temperature.[1] It is a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms in a 1,4 orientation.[2][3] The structural characteristics and physicochemical properties are summarized in Table 1.

PropertyValueSource
CAS Number 41110-29-6[1][4]
Molecular Formula C₇H₈N₂O₂[1][4]
Molecular Weight 152.15 g/mol [4]
IUPAC Name methyl 3-methyl-2-pyrazinecarboxylate[1]
Physical Form Pale-yellow to Yellow-brown to Brown Solid[1]
Purity Typically ≥97%[1][4]
Storage Sealed in a dry place, Room Temperature or Refrigerator[1][4]

Synthesis and Characterization

The primary synthesis route for this compound involves the esterification of its corresponding carboxylic acid precursor.

Experimental Protocol: Synthesis via Fischer Esterification

A common method for synthesizing this compound is the Fischer esterification of 3-methylpyrazine-2-carboxylic acid using methanol in the presence of a strong acid catalyst, such as sulfuric acid.[5]

Materials:

  • 3-Methylpyrazine-2-carboxylic acid (144 mmol)[5]

  • Methanol (500 mL)[5]

  • Concentrated Sulfuric Acid (506 mmol)[5]

  • Dichloromethane[5]

  • 5 M Aqueous Sodium Hydroxide Solution[5]

  • Anhydrous Magnesium Sulfate[5]

Procedure:

  • Suspend 3-methylpyrazine-2-carboxylic acid in methanol within a 2L round-bottom flask.[5]

  • Cool the suspension in an ice-water bath.[5]

  • Slowly add concentrated sulfuric acid dropwise over approximately 5 minutes.[5]

  • Heat the reaction mixture to 80 °C and maintain this temperature for 5 hours.[5]

  • After the reaction is complete, remove the solvent by distillation under reduced pressure.[5]

  • Dissolve the resulting residue in dichloromethane.[5]

  • Neutralize excess acid by carefully adding 5 M aqueous sodium hydroxide solution.[5]

  • Separate the aqueous layer and extract it with dichloromethane.[5]

  • Combine all organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate to yield the final product.[5]

Yield: This procedure has been reported to produce this compound with a yield of 73%.[5]

G cluster_workflow Synthesis Workflow start 3-Methylpyrazine-2-carboxylic Acid + Methanol reagent Add H₂SO₄ (conc.) Heat to 80°C, 5h start->reagent Step 1-3 reaction Esterification Reaction reagent->reaction workup Workup: 1. Solvent Removal 2. DCM Dissolution 3. NaOH Neutralization 4. Extraction reaction->workup Step 4-8 purification Drying (MgSO₄) & Concentration workup->purification Step 9 end_product This compound purification->end_product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Characterization of the final product is typically achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.

Data TypeObservationSource
Mass Spectrometry (MS) m/z = 153 [M+H]⁺[5]
¹H NMR (Comparative) Spectroscopic studies on the related methyl-3-amino-2-pyrazine carboxylate show characteristic peaks for pyrazine ring protons and the methyl ester group.[6][6]
¹³C NMR (Comparative) For the related methyl pyrazine-2-carboxylate, characteristic chemical shifts are observed for the carbonyl carbon, pyrazine ring carbons, and the methyl ester carbon.[7][7]
FTIR (Comparative) The FTIR spectrum of the related methyl-3-amino-2-pyrazine carboxylate shows characteristic C-H stretching vibrations for the heteroaromatic structure in the 3000–3100 cm⁻¹ region.[6][6]

Biological Activities and Potential Applications

While specific bioactivity data for this compound is not extensively documented in the reviewed literature, the pyrazine scaffold is a key pharmacophore in numerous biologically active compounds.[2][8] Pyrazine derivatives are known to exhibit a wide range of pharmacological effects.[2][8][9]

Key Activities of the Pyrazine Scaffold:

  • Anticancer: Many pyrazine derivatives have been studied for their anticancer properties.[2][9] For example, Bortezomib is an FDA-approved drug containing a pyrazine structure used in cancer therapy.[10]

  • Antibacterial: The pyrazine ring is present in several antibacterial agents.[2][10] Pyrazinamide is a primary drug used to treat tuberculosis.[8]

  • Anti-inflammatory: Certain synthetic pyrazine derivatives have shown anti-inflammatory effects.[8]

  • Antiviral & Antiparasitic: The broad biological activity of pyrazines extends to antiviral and antiparasitic applications.[2]

  • FGFR Inhibitors: Recently, 3-aminopyrazine-2-carboxamide derivatives have been evaluated as novel inhibitors of Fibroblast Growth Factor Receptor (FGFR), a target in cancer therapy.[11]

The diverse bioactivities associated with the pyrazine core suggest that this compound could serve as a valuable intermediate or building block in the synthesis of novel therapeutic agents. Its structure is closely related to intermediates used for synthesizing drugs that treat diabetes and lower blood fat.[12]

G cluster_bio Pharmacological Potential of Pyrazine Derivatives core Pyrazine Scaffold anticancer Anticancer core->anticancer antibacterial Antibacterial core->antibacterial anti_inflammatory Anti-inflammatory core->anti_inflammatory antiviral Antiviral core->antiviral fgfr FGFR Inhibition core->fgfr antioxidant Antioxidant core->antioxidant

Caption: Key biological activities associated with the pyrazine chemical scaffold.

Safety and Toxicology

Safety information for this compound is available from commercial suppliers. The compound is classified with GHS07 pictograms, indicating it can be harmful if swallowed or inhaled, and may cause skin and eye irritation.[1]

Hazard InformationGHS CodeDescription
Pictogram Exclamation mark (GHS07)Warning
Hazard Statements H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H332Harmful if inhaled.
H335May cause respiratory irritation.
Precautionary Statements P261, P280, P305, P338, P351Avoid breathing dust, wear protective gear, and follow specific first-aid measures upon contact.

Source:[1]

Metabolic studies on related pyrazine derivatives show they are generally absorbed from the gastrointestinal tract and undergo metabolism through side-chain oxidation, ring hydroxylation, and subsequent conjugation for excretion.[13]

Conclusion

This compound is a readily synthesizable pyrazine derivative. While its direct biological applications are still an emerging area of research, its structural similarity to known pharmacologically active cores makes it a compound of significant interest. The robust synthesis protocol and the well-documented biological potential of the broader pyrazine family highlight its value as a building block for medicinal chemistry and drug discovery programs. Further investigation into its specific biological activities is warranted to fully explore its therapeutic potential.

References

A Technical Guide to the Physicochemical Characteristics of Methyl Pyrazine Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical characteristics of methyl pyrazine esters. These heterocyclic compounds are notable for their significant roles as flavor and fragrance agents, as well as their utility as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. Understanding their physicochemical properties is paramount for their effective application and development.

Core Physicochemical Properties

The physicochemical properties of methyl pyrazine esters are dictated by the interplay of the pyrazine ring and the methyl ester functional group. The aromatic, nitrogen-containing pyrazine core contributes to the molecule's polarity and potential for hydrogen bonding, while the ester group influences its volatility, solubility, and reactivity.

Spectroscopic and Thermal Characteristics

Spectroscopic and thermal analysis are fundamental to the characterization of methyl pyrazine esters. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed structural information, while thermal analysis methods like Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) offer insights into their thermal stability.

A study on the synthesis and thermal properties of several pyrazine esters, including pyrazin-2-ylmethyl benzoate and (5-methylpyrazin-2-yl)methyl benzoate, revealed key spectral features. In ¹H NMR, protons on the pyrazine ring typically appear in the range of δ = 8.16–8.78 ppm, while in ¹³C NMR, the pyrazine ring carbons resonate between 128 and 133 ppm. The carbonyl carbon of the ester group is typically observed around 166 ppm. IR spectra consistently show a characteristic carbonyl stretching vibration at approximately 1735 cm⁻¹[1].

Thermal analysis of these compounds indicated that they tend to evaporate at lower temperatures during pyrolysis experiments, with significant evaporation occurring in both inert and oxidative atmospheres. For instance, some pyrazine esters showed decomposition occurring at temperatures ranging from 153.1 to 295.4 °C[1]. The thermal stability of related copper(II) pyrazine-dicarboxylates has also been investigated, showing multi-stage decomposition processes with the final product being CuO[2].

Quantitative Physicochemical Data

The following tables summarize key quantitative data for 2-methylpyrazine, a foundational compound, and select methyl pyrazine esters. This data is crucial for predicting the behavior of these compounds in various systems.

Table 1: Physical Properties of 2-Methylpyrazine

PropertyValueReference
Molecular Weight94.11 g/mol [3]
Melting Point-29 °C[3][4]
Boiling Point135 °C @ 761 mmHg[3]
Density1.03 g/mL at 25 °C
Refractive Index1.504 (n20/D)
logP0.21[3][5]
Water Solubility1000 mg/mL at 20 °C[3][5]

Table 2: Spectroscopic Data for Selected Pyrazine Esters [1]

Compound¹H NMR (δ, ppm, CDCl₃)¹³C NMR (δ, ppm, CDCl₃)IR (ν, cm⁻¹, KBr)
Pyrazin-2-ylmethyl benzoate8.78, 8.62-8.57, 8.56, 8.13-8.09, 7.61-7.56, 7.48-7.44, 5.53166.01, 151.57, 144.14, 143.72, 133.40, 129.80, 129.41, 128.50, 65.133434, 2855, 1723, 1457, 1292
(5-Methylpyrazin-2-yl)methyl benzoate8.77, 8.60-8.55, 8.53, 8.14-8.08, 7.62-7.56, 7.47, 6.23, 1.77165.72, 155.80, 143.96, 142.70, 133.32, 129.77, 128.48, 71.73, 20.393062, 2985, 2935, 1720, 1601
Pyrazin-2-ylmethyl pivalate8.68-8.64, 8.58-8.55, 8.54, 5.28, 1.28177.94, 151.95, 144.03, 143.91, 143.30, 64.66, 38.86, 27.162975, 2936, 2874, 1736, 1480

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of methyl pyrazine esters. The following sections outline typical experimental protocols for key analytical techniques.

Synthesis and Characterization Workflow

The synthesis of methyl pyrazine esters often involves the esterification of a pyrazinyl alcohol with an acid chloride or carboxylic acid. The resulting product is then subjected to a series of analytical techniques for structural confirmation and purity assessment.

G cluster_synthesis Synthesis cluster_characterization Characterization start Pyrazinyl Methanol + Acid Chloride/Carboxylic Acid reaction Esterification Reaction (Metal-free or Catalyzed) start->reaction workup Reaction Work-up (e.g., Extraction, Washing) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Purified Methyl Pyrazine Ester purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structural Elucidation ir IR Spectroscopy product->ir Functional Group ID hrms High-Resolution Mass Spectrometry product->hrms Molecular Formula thermal Thermal Analysis (TG, DSC, Py-GC/MS) product->thermal Thermal Stability

Caption: General workflow for the synthesis and characterization of methyl pyrazine esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of methyl pyrazine esters.

  • Sample Preparation: Dissolve 5-10 mg of the purified methyl pyrazine ester in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence on a 400 MHz or higher spectrometer. Key parameters include a spectral width of 10-15 ppm and a relaxation delay of 1-2 seconds[6].

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm[6].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with dry KBr and pressing it into a disk[6].

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum should be recorded and subtracted from the sample spectrum[6].

Thermal Analysis (TG/DSC and Py-GC/MS)

Thermal analysis provides information on the thermal stability and decomposition products of the esters.

  • Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC):

    • Place a small, accurately weighed sample (5-10 mg) into an alumina or platinum crucible.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30–550 °C)[1].

    • Record the mass loss (TG) and heat flow (DSC) as a function of temperature.

  • Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS):

    • Introduce a small amount of the sample into a pyrolyzer connected to a GC-MS system.

    • Rapidly heat the sample to a specific pyrolysis temperature (e.g., in stages from 100-300 °C and 300-900 °C) under an inert or oxidative atmosphere[1].

    • The resulting volatile fragments are separated by the GC column and identified by the mass spectrometer.

Chromatographic Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are essential for separating and identifying methyl pyrazine esters, particularly in complex mixtures.

G cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis start Sample containing Methyl Pyrazine Esters gc_injection Injection into GC start->gc_injection hplc_injection Injection into HPLC start->hplc_injection gc_separation Separation on Capillary Column (e.g., DB-WAX) gc_injection->gc_separation ms_detection Mass Spectrometry Detection (EI, 70 eV) gc_separation->ms_detection data_analysis Data Analysis: - Retention Time/Index - Mass Spectra Interpretation - Quantification ms_detection->data_analysis hplc_separation Separation on Column (e.g., C18) hplc_injection->hplc_separation hplc_detection UV or MS Detection hplc_separation->hplc_detection hplc_detection->data_analysis

Caption: Workflow for the chromatographic analysis of methyl pyrazine esters.

This technical guide provides a foundational understanding of the physicochemical characteristics of methyl pyrazine esters, supported by quantitative data and detailed experimental protocols. This information is critical for researchers and professionals working on the development and application of these versatile compounds.

References

An In-depth Technical Guide to the Solubility of Methyl 3-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl 3-methylpyrazine-2-carboxylate. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this guide also furnishes detailed, representative experimental protocols for its synthesis and solubility determination, which can be adapted by researchers in a laboratory setting.

Physicochemical Properties

This compound is a pyrazine derivative with the following properties:

PropertyValue
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Appearance Pale-yellow to yellow-brown solid
Purity (typical) ≥97%

Solubility Profile

A thorough literature search did not yield specific quantitative solubility data for this compound. However, the solubility of structurally related compounds provides some insight into its likely behavior. Pyrazine, the parent heterocycle, is freely soluble in water and organic solvents. The related compound, 3-Methylpyrazine-2-carboxylic acid, is reported to be slightly soluble in water and soluble in some polar organic solvents like dimethyl sulfoxide (DMSO). Based on these observations, a qualitative solubility profile for this compound can be inferred.

Table 1: Qualitative Solubility of this compound and Related Compounds

CompoundWaterPolar Organic Solvents (e.g., Ethanol, DMSO)Non-polar Organic Solvents (e.g., Hexane)
This compound Likely sparingly to slightly solubleLikely solubleLikely poorly soluble
3-Methylpyrazine-2-carboxylic acid Slightly solubleSoluble (in some, like DMSO)Poorly soluble
Pyrazine Freely solubleFreely solubleSoluble

It is imperative for researchers to experimentally determine the quantitative solubility of this compound in solvent systems relevant to their specific application.

Experimental Protocols

The following sections provide detailed, representative experimental protocols for the synthesis and solubility determination of this compound. These are generalized procedures that can be adapted as a starting point for laboratory work.

A plausible synthetic route to this compound involves the condensation of an appropriate 1,2-dicarbonyl compound with an aminating agent, followed by oxidation and esterification.

Step 1: Synthesis of 3-Methylpyrazin-2-ol

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve pyruvaldehyde (1,2-propanedione) in a suitable solvent such as ethanol.

  • Reagent Addition: Slowly add an aqueous solution of aminoacetonitrile to the flask while stirring at room temperature.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a mild base, such as sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-methylpyrazin-2-ol.

Step 2: Oxidation to 3-Methylpyrazine-2-carboxylic acid

  • Oxidation Reaction: Dissolve the crude 3-methylpyrazin-2-ol in an aqueous solution of a suitable oxidizing agent, such as potassium permanganate.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quenching and Isolation: Quench the excess oxidizing agent with a reducing agent like sodium bisulfite. Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-methylpyrazine-2-carboxylic acid.

Step 3: Esterification to this compound

  • Esterification Reaction: Suspend 3-methylpyrazine-2-carboxylic acid in methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, to the suspension.

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours.

  • Work-up and Purification: Cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

This protocol describes a standard method for determining the equilibrium solubility of a solid compound in an aqueous buffer.

Materials and Equipment:

  • This compound

  • Phosphate buffered saline (PBS), pH 7.4

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • UV-Vis spectrophotometer and quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution with the aqueous buffer (PBS, pH 7.4) to prepare a series of standard solutions of known concentrations.

  • Calibration Curve Generation:

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. The aqueous buffer should be used as the blank.

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear in the concentration range of interest.

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer (e.g., 5 mL). An excess is ensured when undissolved solid remains at the end of the experiment.

    • Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

    • Immediately dilute the filtered supernatant with the aqueous buffer to a concentration that falls within the linear range of the calibration curve.

  • Concentration Determination:

    • Measure the absorbance of the diluted sample at the λmax using the UV-Vis spectrophotometer.

    • Using the equation of the calibration curve, calculate the concentration of this compound in the diluted sample.

    • Account for the dilution factor to determine the equilibrium solubility of the compound in the aqueous buffer.

Visualizations

The following diagrams illustrate the general workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_standards Prepare Standard Solutions calibrate Generate Calibration Curve (UV-Vis Measurement) prep_standards->calibrate prep_samples Prepare Saturated Samples (Excess Solid in Buffer) equilibrate Equilibrate Samples (Shaking at Constant T) prep_samples->equilibrate calculate_sol Calculate Solubility calibrate->calculate_sol process_samples Filter and Dilute Supernatant equilibrate->process_samples measure_abs Measure Absorbance of Samples process_samples->measure_abs measure_abs->calculate_sol

Caption: Workflow for Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound and offers practical, adaptable protocols for its synthesis and solubility measurement. Researchers are encouraged to use this information as a starting point for their investigations.

Methodological & Application

Application Notes and Protocols for the Analysis of Methyl 3-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of Methyl 3-methylpyrazine-2-carboxylate. The methodologies outlined are applicable for the quantification and identification of this compound in various matrices, including food, beverages, and pharmaceutical preparations.

Introduction

This compound is a key aroma compound found in a variety of roasted and thermally processed foods, contributing to their characteristic nutty and roasted flavors. Beyond its role in the food industry, this pyrazine derivative and similar structures are of interest in pharmaceutical research. Accurate and robust analytical methods are crucial for quality control, flavor profiling, and safety assessment. This document details validated methods using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound.

Analytical Methods Overview

The primary analytical techniques for the determination of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD).

  • GC-MS is highly suitable for the analysis of volatile and semi-volatile compounds like pyrazine derivatives. It offers excellent sensitivity and selectivity, making it the method of choice for trace-level analysis in complex matrices.[1] Sample preparation often involves headspace solid-phase microextraction (HS-SPME) or liquid-liquid extraction (LLE).

  • HPLC-DAD provides a robust alternative, particularly for less volatile pyrazine derivatives or when derivatization is not desirable. It is a versatile technique for the analysis of aromatic compounds.[2][3]

Quantitative Data Summary

The following tables summarize typical performance data for the analytical methods described. These values are representative and may vary depending on the specific matrix, instrumentation, and method optimization.

Table 1: GC-MS Method Performance Characteristics

ParameterTypical Value
Linearity (R²)≥ 0.998
Limit of Detection (LOD)0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)0.3 - 3.0 ng/mL
Recovery85 - 115%
Precision (RSD)< 10%

Data are estimated based on typical performance for similar pyrazine compounds analyzed by GC-MS.[4][5][6]

Table 2: HPLC-DAD Method Performance Characteristics

ParameterTypical Value
Linearity (R²)≥ 0.999
Limit of Detection (LOD)2 - 70 µg/L
Limit of Quantification (LOQ)6 - 210 µg/L
Recovery90 - 110%
Precision (RSD)< 5%

Data are based on performance characteristics for the analysis of aromatic compounds by HPLC-DAD.[2][7][8]

Experimental Protocols

Protocol 1: Quantitative Analysis by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is ideal for the analysis of volatile this compound in liquid and solid samples such as coffee, cocoa, and other food products.

1. Sample Preparation

  • Solid Samples: Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial. Add 5 mL of deionized water and a known amount of internal standard (e.g., a deuterated analog).

  • Liquid Samples: Pipette 5 mL of the liquid sample into a 20 mL headspace vial. Add a known amount of internal standard.

  • Add a small magnetic stir bar and seal the vial with a PTFE-faced silicone septum.

2. HS-SPME Procedure

  • Place the vial in an autosampler or heating block with stirring.

  • Equilibration: Incubate the sample at 60°C for 15 minutes with agitation.

  • Extraction: Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the sample for 30 minutes at 60°C.

3. GC-MS Analysis

  • Desorption: Immediately transfer the SPME fiber to the GC injection port and desorb for 5 minutes at 250°C in splitless mode.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 50°C (hold for 2 min), ramp to 180°C at 10°C/min, then ramp to 250°C at 20°C/min (hold for 5 min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Key ions for this compound (m/z 152, 121, 94, 53) should be monitored. Full scan mode can be used for initial identification.

4. Method Validation

  • The method should be validated for linearity, LOD, LOQ, accuracy (recovery), and precision according to established guidelines.[1]

  • LOD and LOQ can be determined based on a signal-to-noise ratio of 3:1 and 10:1, respectively.[1][4][9]

  • Recovery studies should be performed by spiking a blank matrix with known concentrations of the analyte.[10]

GCMS_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Homogenized Sample Vial Headspace Vial Sample->Vial IS Internal Standard Addition Vial->IS Seal Seal Vial IS->Seal Equilibrate Equilibrate at 60°C Seal->Equilibrate Extract Extract with SPME Fiber Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

HS-SPME-GC-MS analytical workflow.
Protocol 2: Quantitative Analysis by HPLC-DAD

This protocol is suitable for the analysis of this compound in liquid samples or extracts from solid samples, particularly in pharmaceutical formulations.

1. Sample Preparation

  • Liquid Samples: Dilute the sample with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Solid Samples: Extract a known amount of the homogenized sample with a suitable solvent (e.g., methanol or acetonitrile). Sonicate for 15 minutes and then centrifuge. Collect the supernatant, dilute with the mobile phase, and filter.

  • An internal standard can be added before extraction or dilution.

2. HPLC-DAD Analysis

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase composition should be optimized for the best separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • DAD Conditions:

    • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (typically around 270-310 nm, requires experimental determination).

    • Bandwidth: 4 nm.

    • Reference Wavelength: 360 nm with a bandwidth of 100 nm.

3. Method Validation

  • Validate the method for specificity, linearity, range, accuracy, precision, LOD, and LOQ.

  • Specificity can be assessed by analyzing blank samples and spiked samples to ensure no interference from the matrix.

  • Linearity should be evaluated over a range of concentrations, and a correlation coefficient (R²) of ≥ 0.999 is typically acceptable.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing Sample Sample (Liquid or Extract) Dilute Dilute with Mobile Phase Sample->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect DAD Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

HPLC-DAD analytical workflow.

Identification and Confirmation

Mass Spectrometry (MS) Fragmentation

In EI-MS, this compound is expected to show a molecular ion peak at m/z 152. Key fragment ions would likely arise from the loss of the methoxy group (-OCH3) to give a fragment at m/z 121, and subsequent loss of carbon monoxide (-CO) to yield a fragment at m/z 93. The pyrazine ring can also fragment, leading to characteristic ions at m/z 53 and others. The fragmentation pattern can be used for positive identification.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used for the unambiguous structural confirmation of this compound. The expected chemical shifts (in ppm, relative to TMS) in CDCl₃ are approximately:

  • ¹H NMR: Protons on the pyrazine ring will appear in the aromatic region (δ 8.0-9.0). The methyl group on the ring will be a singlet around δ 2.5-3.0, and the methyl ester group will be a singlet around δ 3.9-4.1.

  • ¹³C NMR: The carbonyl carbon of the ester will be in the range of δ 160-170. Carbons of the pyrazine ring will appear between δ 140-160. The methyl carbon on the ring will be around δ 20-25, and the methyl ester carbon will be around δ 52-55.

Actual chemical shifts can be influenced by the solvent and concentration.[13][14]

Identification_Logic cluster_techniques Identification Techniques cluster_data Characteristic Data Analyte This compound GCMS GC-MS Analyte->GCMS NMR NMR Spectroscopy Analyte->NMR MS_Fragments Mass Fragments (m/z 152, 121, 93, 53) GCMS->MS_Fragments NMR_Shifts Chemical Shifts (¹H and ¹³C) NMR->NMR_Shifts Confirmation Unambiguous Identification MS_Fragments->Confirmation NMR_Shifts->Confirmation

Logical flow for compound identification.

References

Application Notes and Protocols for the Quantification of Methyl 3-methylpyrazine-2-carboxylate in Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methylpyrazine-2-carboxylate is a heterocyclic compound that contributes to the characteristic aroma and flavor profiles of various food products, particularly those that undergo thermal processing such as roasting or baking. Its presence and concentration can significantly impact the sensory quality of consumer products. In the context of drug development, pyrazine derivatives may be present as impurities or degradation products, necessitating sensitive and accurate quantification for quality control and safety assessment.

This document provides detailed application notes and protocols for the quantification of this compound in various sample matrices. The methodologies described are based on established analytical techniques, primarily Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used approach for the analysis of volatile and semi-volatile compounds. Additionally, an alternative method using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is presented, which may be suitable for specific applications.

Analytical Methodologies

The accurate quantification of this compound relies on the selection of an appropriate analytical technique and a carefully optimized experimental protocol. The choice of method will depend on factors such as the sample matrix, the expected concentration range of the analyte, and the available instrumentation.

Primary Method: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

HS-SPME-GC-MS is a powerful and solvent-free sample preparation technique that is highly effective for the extraction and concentration of volatile and semi-volatile compounds from a sample matrix. This method is particularly well-suited for the analysis of aroma compounds in food and beverage samples, as well as for the detection of trace-level impurities in pharmaceutical products.

Principle: In HS-SPME, a fused silica fiber coated with a stationary phase is exposed to the headspace above a heated sample. Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is subsequently retracted and inserted into the hot injector of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for separation. The separated compounds are then detected and quantified by a mass spectrometer.

  • Use of a Structurally Similar Deuterated Standard: A deuterated pyrazine with similar physicochemical properties, such as 2,6-Dimethylpyrazine-d6, can be used. While not a perfect match, it can help to compensate for variations in sample preparation and instrument response. It is essential to validate the method carefully to ensure that the chosen internal standard behaves similarly to the analyte during all stages of the analysis.

  • Standard Addition Method: This method involves adding known amounts of a certified analytical standard of this compound to the sample aliquots. By plotting the instrument response against the added concentration, the endogenous concentration of the analyte in the sample can be determined by extrapolation. This approach is effective in compensating for matrix effects.

Alternative Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

While GC-MS is the more common technique for pyrazine analysis, UPLC-MS/MS can be a viable alternative, particularly for liquid samples or when derivatization is employed to enhance sensitivity and chromatographic retention.[1]

Principle: The sample, after appropriate preparation, is injected into a UPLC system. The analyte is separated from other matrix components on a reversed-phase column. The eluent from the column is then introduced into a tandem mass spectrometer. The analyte is ionized, and specific precursor and product ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM). This technique offers high selectivity and sensitivity.

Quantitative Data Summary

The following tables summarize typical performance characteristics that can be expected from a validated HS-SPME-GC-MS method for the quantification of pyrazines. These values are provided as a general guideline and may vary depending on the specific instrumentation, sample matrix, and method parameters.

Table 1: Method Validation Parameters for Pyrazine Quantification by HS-SPME-GC-MS

ParameterTypical Performance Characteristics
Linearity (R²) ≥ 0.995
Limit of Detection (LOD) 0.1 - 10 ng/g
Limit of Quantification (LOQ) 0.5 - 25 ng/g
Precision (%RSD) < 15%
Accuracy (Recovery) 85 - 115%

Table 2: Comparison of Internal Standard Strategies

StrategyAdvantagesDisadvantages
Structurally Similar Deuterated IS Compensates for some variability; commercially available.May not perfectly mimic analyte behavior, potentially affecting accuracy.
Standard Addition Effectively compensates for matrix effects.More laborious and time-consuming; requires more sample volume.

Experimental Protocols

Protocol 1: Quantification of this compound by HS-SPME-GC-MS

1. Materials and Reagents:

  • This compound analytical standard (≥97% purity)

  • Internal Standard (e.g., 2,6-Dimethylpyrazine-d6)

  • Methanol (HPLC grade)

  • Sodium Chloride (analytical grade)

  • Deionized water

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

2. Sample Preparation:

  • Accurately weigh 1-5 g of the homogenized solid sample or pipette 1-5 mL of the liquid sample into a 20 mL headspace vial.[2]

  • Add a known amount of the internal standard solution.

  • For aqueous samples, add sodium chloride to saturate the solution (approximately 1-2 g), which helps to increase the volatility of the analyte.

  • Immediately seal the vial with the screw cap.

3. HS-SPME Procedure:

  • Place the vial in the autosampler tray of the GC-MS system.

  • Incubate the sample at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 15-30 minutes) to allow for equilibration of the analyte between the sample and the headspace.

  • Expose the SPME fiber to the headspace for a set extraction time (e.g., 20-40 minutes) with agitation.

  • Retract the fiber and inject it into the GC inlet for thermal desorption.

4. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Injector: Split/splitless inlet, operated in splitless mode at 250 °C.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 152, 121, 94) and the internal standard.

5. Quantification:

  • Construct a calibration curve by analyzing a series of standards of known concentrations.

  • Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Protocol 2: Quantification by Standard Addition using HS-SPME-GC-MS
  • Prepare at least four aliquots of the same sample.

  • To three of the aliquots, add increasing known amounts of the this compound standard. The fourth aliquot remains unspiked.

  • Add a constant amount of a suitable internal standard (for monitoring instrument performance) to all aliquots.

  • Follow the HS-SPME-GC-MS procedure as described in Protocol 1 for all aliquots.

  • Plot the peak area of this compound against the added concentration.

  • Perform a linear regression on the data points.

  • The absolute value of the x-intercept of the regression line corresponds to the endogenous concentration of this compound in the sample.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_hspme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Homogenization Weighing Weighing/Aliquoting Sample->Weighing Spiking Internal Standard Spiking Weighing->Spiking Salting Addition of Salt (optional) Spiking->Salting Sealing Vial Sealing Salting->Sealing Incubation Incubation & Equilibration Sealing->Incubation Extraction Headspace Extraction Incubation->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for the quantification of this compound.

Logical Relationship of Quantification Strategies

quantification_strategies cluster_is Internal Standard (IS) Method cluster_sa Standard Addition Method Analyte This compound Ideal_IS Ideal IS: Deuterated Analog (Not Readily Available) Analyte->Ideal_IS Alternative_IS Alternative IS: Structurally Similar Deuterated Pyrazine Analyte->Alternative_IS Standard_Addition Standard Addition Analyte->Standard_Addition

Caption: Decision tree for selecting a quantification strategy.

References

Methyl 3-methylpyrazine-2-carboxylate: Application Notes for Flavor Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methylpyrazine-2-carboxylate is a heterocyclic organic compound belonging to the pyrazine family. Pyrazines are a well-established class of compounds that significantly contribute to the aroma and flavor of a wide variety of cooked and roasted foods. They are typically formed during Maillard reactions and are known for their characteristic nutty, roasted, and toasted flavor profiles. While many pyrazine derivatives are well-documented flavoring agents, specific data for this compound is limited in publicly available scientific literature. However, based on its chemical structure as a pyrazine ester, it is anticipated to contribute to the flavor profile of roasted nuts and coffee.

These application notes provide an overview of the potential uses of this compound as a flavoring agent, drawing on the general knowledge of pyrazine chemistry and flavor, alongside the limited specific information available for this compound. This document also includes detailed protocols for its synthesis, sensory evaluation, and quantitative analysis to aid researchers in further exploring its properties.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below.

PropertyValue
IUPAC Name This compound
Synonyms 3-Methyl-2-pyrazinecarboxylic acid methyl ester
CAS Number 41110-29-6
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Physical Form Pale-yellow to yellow-brown to brown solid
Purity Typically available at 97% or higher
Storage Refrigerator, sealed in a dry environment

Flavor Profile and Applications

Potential Applications:

  • Coffee and Cocoa Products: To enhance and round out the roasted notes in coffee beans, instant coffee, and chocolate products.

  • Nut-Based Products: To intensify the nutty flavor in roasted nuts, nut butter, and confectionery.

  • Baked Goods: To impart a freshly baked and toasted crust aroma to bread, cookies, and pastries.

  • Savory Products: In low concentrations, it may add complexity to the flavor of roasted meats, savory snacks, and ready-to-eat meals.

Regulatory Status

As of the date of this document, specific FEMA GRAS (Flavor and Extract Manufacturers Association, Generally Recognized as Safe) or JECFA (Joint FAO/WHO Expert Committee on Food Additives) evaluations for this compound were not found in the public domain. Pyrazine derivatives as a class have been evaluated, and many are considered safe for use as flavoring ingredients.[1] However, the regulatory status of each specific compound must be considered individually. Users are advised to consult the relevant regulatory bodies for the intended country of use.

Quantitative Data

Specific quantitative data for the sensory threshold and optimal usage levels of this compound are not available in peer-reviewed literature. The following table provides a summary of sensory thresholds for other pyrazine derivatives to offer a general context for the potency of this class of compounds. It is important to note that the sensory threshold can vary significantly based on the specific pyrazine and the food matrix.

Pyrazine DerivativeOdor Threshold (in water)Flavor Profile
2-Methylpyrazine35 ppmRoasted, nutty
2,5-Dimethylpyrazine0.8 ppmRoasted, coffee, cocoa
2-Ethyl-3-methylpyrazine0.001 ppmEarthy, nutty, potato
2-Methoxy-3-isopropylpyrazine0.002 pptGreen bell pepper

Data compiled from various sources on pyrazine flavor chemistry.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from methodologies described in pharmaceutical patents where the compound is used as a chemical intermediate.[2][3]

Materials:

  • 3-methylpyrazine-2-carboxylic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice-water bath

  • Round-bottom flask

  • Reflux condenser

  • Rotary evaporator

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Drying agent (e.g., anhydrous Sodium Sulfate)

Procedure:

  • Suspend 3-methylpyrazine-2-carboxylic acid in methanol in a round-bottom flask.

  • Cool the suspension in an ice-water bath.

  • Slowly add concentrated sulfuric acid to the cooled suspension with stirring.

  • Remove the flask from the ice bath and fit it with a reflux condenser.

  • Heat the reaction mixture to 80°C and maintain reflux for 5 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic solution to yield the crude this compound.

  • The product can be further purified by column chromatography if required.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: 3-methylpyrazine-2-carboxylic acid in Methanol step1 Cool in ice-water bath start->step1 step2 Add concentrated H₂SO₄ step1->step2 step3 Reflux at 80°C for 5h step2->step3 step4 Concentrate via rotary evaporation step3->step4 step5 Neutralize with NaHCO₃ step4->step5 step6 Extract with organic solvent step5->step6 step7 Dry and concentrate organic phase step6->step7 end_product Product: this compound step7->end_product

Synthesis Workflow Diagram
Sensory Evaluation Protocol (General)

This protocol provides a general framework for the sensory evaluation of this compound.

Objective: To determine the flavor profile and sensory threshold of this compound in a simple matrix.

Materials:

  • This compound

  • Deodorized water or a 5% sugar solution

  • Glass vials with screw caps

  • Graduated pipettes

  • A panel of trained sensory analysts (8-12 members)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in ethanol (e.g., 1000 ppm).

  • Sample Preparation: Prepare a series of dilutions in deodorized water or a 5% sugar solution, starting from a concentration below the expected threshold and increasing in logarithmic steps.

  • Sensory Panel:

    • Familiarize the panelists with the aroma of pyrazines in a training session.

    • Present the samples in a randomized and blind manner.

    • Use a triangle test or a 3-Alternative Forced Choice (3-AFC) method to determine the detection threshold.

    • For flavor profiling, present a supra-threshold concentration to the panelists and ask them to describe the flavor attributes using a standardized lexicon.

  • Data Analysis:

    • Calculate the group sensory threshold using appropriate statistical methods (e.g., geometric mean).

    • Compile the flavor descriptors to create a flavor profile.

Sensory_Evaluation_Workflow cluster_sensory Sensory Evaluation Workflow cluster_prep Preparation cluster_panel Panel Evaluation cluster_analysis Analysis prep Sample Preparation panel Sensory Panel Evaluation prep->panel analysis Data Analysis panel->analysis profile Flavor Profile and Threshold Determination analysis->profile stock Prepare Stock Solution dilutions Create Serial Dilutions stock->dilutions training Panelist Training testing Blind and Randomized Testing training->testing threshold_calc Calculate Sensory Threshold descriptor_comp Compile Flavor Descriptors threshold_calc->descriptor_comp

Sensory Evaluation Workflow
Quantitative Analysis Protocol (General)

This protocol outlines a general method for the quantification of this compound in a food matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To quantify the concentration of this compound in a food product.

Materials:

  • Food sample

  • This compound standard

  • Internal standard (e.g., a deuterated pyrazine analog)

  • Organic solvent for extraction (e.g., Dichloromethane)

  • Solid-Phase Microextraction (SPME) fibers (optional, for headspace analysis)

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Homogenize the food sample.

    • Spike the sample with a known amount of the internal standard.

    • Extract the pyrazines using solvent extraction or headspace SPME.

  • GC-MS Analysis:

    • Inject the extract into the GC-MS system.

    • Use a suitable capillary column for the separation of volatile compounds.

    • Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, monitoring characteristic ions for this compound and the internal standard.

  • Quantification:

    • Generate a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of the analyte in the sample by comparing its peak area to that of the internal standard and using the calibration curve.

Quantitative_Analysis_Workflow cluster_quant Quantitative Analysis Workflow cluster_sample_prep Preparation cluster_gcms Analysis cluster_quantification Quantification sample_prep Sample Preparation gcms GC-MS Analysis sample_prep->gcms quant Quantification gcms->quant result Concentration of Analyte quant->result homogenize Homogenize Sample spike Spike with Internal Standard homogenize->spike extract Solvent or SPME Extraction spike->extract inject Inject into GC-MS separate Separation on Capillary Column inject->separate detect Detection in SIM Mode separate->detect calibrate Generate Calibration Curve calculate Calculate Concentration calibrate->calculate

Quantitative Analysis Workflow

Signaling Pathways

The perception of pyrazines, like other odorants, is initiated by their interaction with olfactory receptors (ORs) located in the olfactory sensory neurons in the nasal cavity. While the specific receptor for this compound has not been identified, the general pathway for olfactory signal transduction is well-established.

Olfactory_Signaling_Pathway cluster_pathway General Olfactory Signaling Pathway odorant This compound (Odorant) receptor Olfactory Receptor (OR) odorant->receptor g_protein G-protein (Gαolf) Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase III Activation g_protein->adenylyl_cyclase cAMP cAMP Production adenylyl_cyclase->cAMP ion_channel Opening of Cyclic Nucleotide-Gated (CNG) Ion Channels cAMP->ion_channel depolarization Neuron Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential olfactory_bulb Signal to Olfactory Bulb action_potential->olfactory_bulb

Olfactory Signal Transduction

Conclusion

This compound holds potential as a flavoring agent for imparting roasted and nutty notes in a variety of food products. While specific data on its sensory properties and regulatory status are lacking, the provided protocols for synthesis, sensory evaluation, and quantitative analysis offer a foundation for researchers to further investigate its characteristics and potential applications. As with any flavoring ingredient, thorough testing is recommended to determine its suitability and optimal dosage in specific food systems.

References

Application Notes and Protocols: The Role of Pyrazine Derivatives in Food Science with a Focus on Methyl 3-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches for "Methyl 3-methylpyrazine-2-carboxylate" have revealed a significant lack of specific data regarding its application, sensory properties, and analysis in the field of food science. The information available is primarily from chemical suppliers, indicating its availability as a reagent, and in patents where it is used as an intermediate in the synthesis of pharmaceuticals.[1][2] Therefore, this document will provide a comprehensive overview of the role of the broader class of pyrazines in food science, with specific examples of well-characterized pyrazine derivatives. This information is intended to provide a foundational understanding that may be applicable to related but under-researched compounds like this compound.

Introduction to Pyrazines in Food Science

Pyrazines are a critical class of nitrogen-containing heterocyclic aromatic compounds that are paramount to the flavor profiles of a vast array of thermally processed foods.[3][4] They are particularly associated with "roasty," "nutty," and "earthy" aromas.[3] These compounds can be found naturally in some raw vegetables but are most famously formed during the Maillard reaction and caramelization processes that occur when food is heated.[5] The specific substitution pattern on the pyrazine ring dictates the precise sensory characteristics of the molecule.[3] Given their potent aromatic nature, even trace amounts of pyrazines can have a significant impact on the overall flavor of a food product.

Potential Role and Properties of this compound

While no specific food science applications or sensory data were found for this compound, we can infer some potential characteristics based on its chemical structure. The presence of the methyl and methyl carboxylate groups on the pyrazine ring will influence its volatility, polarity, and interaction with olfactory receptors. It is plausible that it could contribute to the nutty, roasted, or even sweet-savory notes characteristic of other pyrazine derivatives. However, without empirical data, this remains speculative.

Data Presentation: Sensory Properties of Characterized Pyrazine Derivatives

To provide context, the following table summarizes the sensory properties of several well-documented pyrazine compounds used in the food industry.

Compound NameCAS NumberSensory DescriptorsOdor Threshold (in water)Typical Food Occurrence
2-Methylpyrazine109-08-0Roasted, nutty, chocolate, coffee100 ppbRoasted peanuts, coffee, cocoa
2,5-Dimethylpyrazine123-32-0Roasted, nutty, potato, chocolate35 ppbCoffee, roasted almonds, potato chips
2-Ethyl-3,5-dimethylpyrazine13925-07-0Roasted, nutty, earthy, cocoa0.2 ppbCoffee, baked goods, roasted meats
2-Methoxy-3-isobutylpyrazine24683-00-9Green bell pepper, earthy, vegetative0.002 ppbBell peppers, grapes (Sauvignon Blanc), coffee
2,3,5-Trimethylpyrazine14667-55-1Roasted potato, nutty, chocolate1.8 ppbFried potatoes, coffee, roasted nuts

Note: This data is for illustrative purposes for related compounds and does not represent this compound.

Experimental Protocols: Generalized Analysis of Pyrazines in a Food Matrix

The following is a generalized protocol for the extraction and analysis of pyrazine compounds from a food matrix using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This is a standard and sensitive method for analyzing volatile and semi-volatile organic compounds in food.

Objective

To identify and quantify pyrazine flavor compounds in a given food sample.

Materials
  • Food sample (e.g., roasted coffee beans, cocoa powder, potato chips)

  • SPME device with a suitable fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system

  • Internal Standard (e.g., 2-methyl-d3-pyrazine or a suitable non-native pyrazine)

  • Sodium chloride (NaCl)

  • Milli-Q water

Protocol
  • Sample Preparation:

    • Grind or homogenize the solid food sample to a fine, consistent powder.

    • Weigh 1.0 g of the homogenized sample into a 20 mL headspace vial.

    • Add 5.0 mL of Milli-Q water to the vial.

    • Spike the sample with 10 µL of the internal standard solution (at a known concentration).

    • Add 1.0 g of NaCl to the vial to increase the ionic strength of the aqueous phase and promote the release of volatile compounds into the headspace.

    • Immediately seal the vial with the magnetic screw cap.

  • SPME Extraction:

    • Place the vial in a heating block or autosampler incubator set to 60°C.

    • Allow the sample to equilibrate for 15 minutes.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with constant agitation.

  • GC-MS Analysis:

    • After extraction, immediately desorb the SPME fiber in the GC inlet for 5 minutes at 250°C in splitless mode.

    • GC conditions (example):

      • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Oven Program: Start at 40°C (hold for 2 min), ramp to 240°C at a rate of 5°C/min, and hold for 5 min.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS conditions (example):

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 350.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify pyrazine compounds by comparing their mass spectra and retention indices with those of authentic reference standards and/or spectral libraries (e.g., NIST, Wiley).

    • Quantify the identified pyrazines by calculating the ratio of their peak area to that of the internal standard and comparing it to a calibration curve generated from standards.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction SPME Headspace Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Homogenize Food Sample weigh 2. Weigh Sample into Vial sample->weigh add_water_is 3. Add Water & Internal Standard weigh->add_water_is add_salt 4. Add NaCl & Seal add_water_is->add_salt equilibrate 5. Equilibrate at 60°C add_salt->equilibrate extract 6. Expose SPME Fiber equilibrate->extract desorb 7. Desorb Fiber in GC Inlet extract->desorb gc_ms 8. GC-MS Separation & Detection desorb->gc_ms identify 9. Identification (Mass Spectra, RI) gc_ms->identify quantify 10. Quantification (vs. Internal Std) identify->quantify

Caption: Workflow for the analysis of pyrazines in food by HS-SPME-GC-MS.

Conclusion

While this compound remains an uncharacterized compound within the realm of food science, the importance of the pyrazine chemical class to the flavor industry is undeniable. The methodologies and data provided for well-known pyrazine derivatives offer a valuable framework for any future investigation into the sensory properties and applications of novel pyrazines. The generalized analytical protocol detailed herein provides a robust starting point for researchers aiming to explore the volatile profiles of food products and identify key flavor components, which may include previously uncharacterized pyrazines. Further research is necessary to elucidate the specific contribution, if any, of this compound to food flavor.

References

Application Notes and Protocols: Synthesis of Substituted Pyrazine-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Substituted pyrazine-2-carboxylic acids and their derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and materials science. They form the core scaffold of numerous pharmaceuticals, including antitubercular agents like Pyrazinamide.[1][2] The functionalization of the pyrazine ring allows for the fine-tuning of their physicochemical and biological properties. These notes provide an overview of common synthetic strategies and detailed protocols for the preparation of these valuable compounds.

I. Synthetic Strategies and Protocols

Several robust methods exist for the synthesis of substituted pyrazine-2-carboxylic acids. The primary approaches involve the oxidation of corresponding substituted pyrazines or quinoxalines, or the chemical modification of pre-existing pyrazine-2-carboxylic acid.

Protocol 1: Synthesis via Oxidation of Quinoxalines

A common method for preparing pyrazine dicarboxylic acids is the oxidative cleavage of the benzene ring of a corresponding quinoxaline derivative. This method is particularly effective for producing pyrazine-2,3-dicarboxylic acid.[3]

Experimental Protocol: Oxidation of Quinoxaline to 2,3-Pyrazinedicarboxylic Acid [3]

  • Reaction Setup: In a 12-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place 4 liters of hot water (approx. 90°C) and 145 g (1.12 moles) of quinoxaline.

  • Addition of Oxidant: While stirring rapidly, add a saturated aqueous solution of 1050 g (6.6 moles) of potassium permanganate through the dropping funnel. The rate of addition should be controlled to maintain a gentle boil of the reaction mixture. This addition typically takes about 1.5 hours.

  • Reaction Completion: After the addition is complete, continue to stir and heat the mixture for an additional hour to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • Acidification: Acidify the filtrate with concentrated hydrochloric acid. The 2,3-pyrazinedicarboxylic acid will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry to obtain the final product.

General Workflow for Quinoxaline Oxidation:

G cluster_reaction Reaction cluster_workup Work-up & Isolation Quinoxaline Substituted Quinoxaline Oxidation Oxidative Cleavage (Hot Water, Stirring) Quinoxaline->Oxidation KMnO4 Potassium Permanganate KMnO4->Oxidation Filtration Filtration of MnO2 Oxidation->Filtration Acidification Acidification (HCl) Filtration->Acidification Isolation Product Precipitation & Filtration Acidification->Isolation Product Substituted Pyrazine- 2,3-dicarboxylic Acid Isolation->Product G P2CA Substituted Pyrazine-2-Carboxylic Acid AcidChloride Pyrazine-2-Carboxylic Acid Chloride P2CA->AcidChloride + SOCl2 SOCl2 Thionyl Chloride (SOCl2) in Toluene, Reflux Amide Substituted Pyrazine-2-Carboxamide AcidChloride->Amide + R-NH2 Amine Substituted Amine in Pyridine G Start Substituted Quinoxaline P2CA Substituted Pyrazine-2-Carboxylic Acid Start->P2CA Oxidation (e.g., KMnO4) Amide Substituted Amide P2CA->Amide Activation (SOCl2) then R-NH2 Ester Substituted Ester P2CA->Ester Acid-catalyzed Esterification Hydrazide Substituted Hydrazide Pyrazinamide Pyrazinamide Pyrazinamide->Hydrazide Biotransformation (Hydrazinolysis)

References

Application Notes and Protocols: Methyl 3-methylpyrazine-2-carboxylate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methylpyrazine-2-carboxylate is a heterocyclic building block of significant interest in pharmaceutical research. Its pyrazine core is a key pharmacophore found in numerous biologically active compounds. This document provides an overview of its applications as a synthetic intermediate in the development of novel therapeutics, including inhibitors for oncology and neurodegenerative diseases, as well as antimicrobial agents. Detailed (adapted) experimental protocols, quantitative biological data, and visual representations of relevant pathways and workflows are provided to guide researchers in this field.

I. Application as a Synthetic Intermediate for BACE1 Inhibitors

Beta-secretase 1 (BACE1) is a prime therapeutic target in Alzheimer's disease, as it is a key enzyme in the amyloidogenic processing of amyloid precursor protein (APP), leading to the formation of amyloid-β plaques. This compound serves as a crucial starting material for the synthesis of potent BACE1 inhibitors.

Quantitative Data: Pyrazine-Based BACE1 Inhibitors
Compound IDStructureBACE1 IC50 (nM)Cellular Aβ40 Reduction IC50 (nM)Reference
1 Fused cyclopropyl-3-amino-2,4-oxazine derivative1515[1]
2 Aminopiperazinone derivative40-[2]
3 N-(2-(piperazin-1-yl)phenyl)arylamide derivative>10,000-[3]
4 3-hydrazinyl-1,2,4-triazine derivative8550-[4]

Note: The table includes data for various pyrazine-containing BACE1 inhibitors to illustrate the potency range achievable with this scaffold. Not all compounds are direct derivatives of this compound.

Signaling Pathway: BACE1-Mediated APP Processing

BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 cleavage C99 C99 fragment APP->C99 BACE1 cleavage Ab Amyloid-β (Aβ) C99->Ab γ-secretase cleavage Plaques Amyloid Plaques Ab->Plaques BACE1 BACE1 (β-secretase) gamma_secretase γ-secretase Inhibitor Pyrazine-based BACE1 Inhibitor Inhibitor->BACE1

Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase, and the inhibitory action of pyrazine-based BACE1 inhibitors.

Experimental Workflow: BACE1 Inhibition Assay

BACE1_Workflow start Start prepare Prepare Reagents: - BACE1 Enzyme - FRET Substrate - Assay Buffer - Test Compound (Pyrazine Derivative) start->prepare dispense Dispense Reagents into 384-well plate prepare->dispense incubate Incubate at 37°C dispense->incubate read Measure Fluorescence (Kinetic or Endpoint) incubate->read analyze Data Analysis: - Calculate % Inhibition - Determine IC50 read->analyze end End analyze->end

Caption: General workflow for a FRET-based BACE1 inhibition assay.

Experimental Protocol: Synthesis of a BACE1 Inhibitor Intermediate (Adapted)

This protocol is adapted from general procedures for the synthesis of pyrazine-based BACE1 inhibitors.

1. Hydrolysis of this compound to 3-Methylpyrazine-2-carboxylic acid

  • Materials: this compound, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water, Hydrochloric acid (HCl), Ethyl acetate, Magnesium sulfate (MgSO4).

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1).

    • Add LiOH (1.5 eq) and stir the mixture at room temperature for 4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure to yield 3-Methylpyrazine-2-carboxylic acid.

2. Amide Coupling to form a BACE1 Inhibitor Scaffold

  • Materials: 3-Methylpyrazine-2-carboxylic acid, desired amine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (Dimethylformamide), Saturated aqueous sodium bicarbonate, Brine, Ethyl acetate, Magnesium sulfate (MgSO4).

  • Procedure:

    • To a solution of 3-Methylpyrazine-2-carboxylic acid (1.0 eq) in DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

    • Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

II. Application as a Synthetic Intermediate for DHODH Inhibitors

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes. Thus, DHODH is an attractive target for the development of anticancer and immunosuppressive agents.

Quantitative Data: Pyrazine-Based DHODH Inhibitors
Compound IDStructureDHODH IC50 (nM)Antiproliferative Activity (Cell line, GI50 in µM)Reference
5 4-Quinoline Carboxylic Acid Derivative9.71-[5]
6 Vidofludimus Scaffold Derivative-SARS-CoV-2, EC50 = 0.16[6]
7 2-(3-Alkoxy-1H-pyrazol-1-yl)azine derivative--[6]

Note: This table includes data for various DHODH inhibitors to illustrate the potency range. Not all are direct derivatives of this compound.

Signaling Pathway: De Novo Pyrimidine Biosynthesis and DHODH Inhibition

DHODH_Pathway Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Pyrimidines Pyrimidines (dUTP, dCTP) UMP->Pyrimidines DNA_Synthesis DNA Synthesis & Cell Proliferation Pyrimidines->DNA_Synthesis DHODH DHODH Inhibitor Pyrazine-based DHODH Inhibitor Inhibitor->DHODH

Caption: The role of DHODH in the de novo pyrimidine synthesis pathway and its inhibition by pyrazine-based compounds.

Experimental Workflow: DHODH Inhibition Assay

DHODH_Workflow start Start prepare Prepare Reagents: - Recombinant DHODH - Dihydroorotate (Substrate) - DCIP (Electron Acceptor) - Test Compound start->prepare mix Mix Reagents and Test Compound in a 96-well plate prepare->mix incubate Incubate at Room Temperature mix->incubate read Measure Absorbance at 600 nm (DCIP reduction) incubate->read analyze Data Analysis: - Calculate Reaction Rates - Determine IC50 read->analyze end End analyze->end

Caption: General workflow for a colorimetric DHODH inhibition assay.

Experimental Protocol: Synthesis of a DHODH Inhibitor Precursor (Adapted)

This protocol is adapted from general procedures for the synthesis of pyrazine-based scaffolds used in DHODH inhibitors.

1. N-oxidation of this compound

  • Materials: this compound, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Saturated aqueous sodium thiosulfate, Magnesium sulfate (MgSO4).

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM.

    • Add m-CPBA (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction with saturated aqueous sodium thiosulfate, followed by saturated aqueous sodium bicarbonate.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the N-oxide.

III. Application as a Synthetic Intermediate for FGFR Inhibitors

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers, making FGFRs important targets for cancer therapy.

Quantitative Data: Pyrazine-Based FGFR Inhibitors
Compound IDStructureFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
18i 3-Amino-pyrazine-2-carboxamide derivative-380480-[7][8]
11 5H-pyrrolo[2,3-b]pyrazine derivative≤10≤100≤100≤10[5]
12 5H-pyrrolo[2,3-b]pyrazine derivative≤100≤500≤100≤100[5]
13 5H-pyrrolo[2,3-b]pyrazine derivative≤100≤500≤100≤100[5]
14 5H-pyrrolo[2,3-b]pyrazine derivative≤100≤500≤100≤100[5]

Note: The table includes data for various pyrazine-containing FGFR inhibitors to illustrate the potency range achievable with this scaffold. Not all compounds are direct derivatives of this compound.

Signaling Pathway: FGFR Signaling Cascade

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS_MAPK RAS-MAPK Pathway Dimerization->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Proliferation Cell Proliferation, Survival, Migration RAS_MAPK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Inhibitor Pyrazine-based FGFR Inhibitor Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and the point of intervention for pyrazine-based inhibitors.

Experimental Workflow: FGFR Kinase Assay

FGFR_Workflow start Start prepare Prepare Reagents: - FGFR Kinase - Peptide Substrate - ATP - Test Compound start->prepare mix Mix Reagents and Test Compound in a 96-well plate prepare->mix incubate Incubate at Room Temperature mix->incubate add_reagent Add Kinase-Glo® Reagent incubate->add_reagent read Measure Luminescence add_reagent->read analyze Data Analysis: - Calculate % Inhibition - Determine IC50 read->analyze end End analyze->end

Caption: General workflow for a luminescence-based FGFR kinase inhibition assay.

Experimental Protocol: Synthesis of a 3-Amino-pyrazine-2-carboxamide Scaffold (Adapted)

This protocol is adapted from the synthesis of similar pyrazine scaffolds for FGFR inhibitors.[7]

1. Amination of a Halogenated Pyrazine Precursor

  • Materials: A suitable 3-halo-methyl-pyrazine-2-carboxylate (prepared from this compound via halogenation), Ammonia solution, a suitable solvent (e.g., Dioxane).

  • Procedure:

    • Charge a pressure vessel with the 3-halo-methyl-pyrazine-2-carboxylate and the solvent.

    • Add an excess of aqueous ammonia.

    • Seal the vessel and heat to 100-120 °C for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography to obtain the 3-amino-methyl-pyrazine-2-carboxylate.

2. Amide Formation

  • Materials: 3-amino-methyl-pyrazine-2-carboxylate, desired aniline, trimethylaluminum, Toluene.

  • Procedure:

    • Dissolve the desired aniline (1.1 eq) in toluene.

    • Add trimethylaluminum (2.0 M in toluene, 1.2 eq) dropwise at 0 °C.

    • Stir the mixture for 30 minutes at room temperature.

    • Add a solution of 3-amino-methyl-pyrazine-2-carboxylate (1.0 eq) in toluene.

    • Heat the reaction mixture to 80-100 °C for 4-8 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction to 0 °C and quench carefully with water.

    • Extract the product with ethyl acetate, wash with brine, dry over MgSO4, and concentrate.

    • Purify by column chromatography to yield the final 3-amino-pyrazine-2-carboxamide derivative.

IV. Application in the Synthesis of Antimicrobial Pyrazinamide Derivatives

Pyrazinamide is a first-line antituberculosis drug. This compound can be used to synthesize novel pyrazinamide derivatives with potential broad-spectrum antimicrobial activity.

Quantitative Data: Antimicrobial Activity of Pyrazinamide Derivatives
Compound IDStructureM. tuberculosis MIC (µg/mL)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
P4 (3-aminopyrazin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone-12.5503.125[9]
P7 (3-aminopyrazin-2-yl)(4-(6-methylpyrazin-2-yl)piperazin-1-yl)methanone-12.5506.25[9]
P9 (3-aminopyrazin-2-yl)(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)methanone-12.5506.25[9]
P10 (3-aminopyrazin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone-12.51003.125[9]
8 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide1.56>500>500>500
9 3-[(4-aminobenzyl)amino]pyrazine-2-carboxamide6.25>500>500>500

Note: The table includes data for various pyrazinamide derivatives to illustrate the spectrum of activity. Not all compounds are direct derivatives of this compound.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

MIC_Workflow start Start prepare_compounds Prepare Serial Dilutions of Pyrazinamide Derivative start->prepare_compounds prepare_inoculum Prepare Standardized Bacterial/Fungal Inoculum start->prepare_inoculum inoculate Inoculate Microtiter Plate Wells (Broth Microdilution) prepare_compounds->inoculate prepare_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Visually Inspect for Turbidity (or use plate reader) incubate->read determine_mic Determine MIC: Lowest concentration with no visible growth read->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Experimental Protocol: Synthesis of N-Substituted Pyrazinamide Derivatives (Adapted)

This protocol is adapted from general procedures for the synthesis of pyrazinamide derivatives.[9]

1. Hydrolysis of this compound

  • Follow the protocol described in the BACE1 inhibitor section.

2. Amide Coupling with a Piperazine Derivative

  • Materials: 3-Methylpyrazine-2-carboxylic acid, a substituted piperazine, Propylphosphonic anhydride (T3P), N,N-Diisopropylethylamine (DIPEA), Dimethylformamide (DMF), Ethyl acetate, Water.

  • Procedure:

    • To a stirred suspension of 3-Methylpyrazine-2-carboxylic acid (1.0 mmol), the substituted piperazine hydrochloride (1.1 mmol), and DIPEA (3.0 mmol) in DMF (10 mL) under a nitrogen atmosphere, add T3P (1.3 mmol) dropwise.

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography (e.g., Chloroform/Methanol 9:1) to obtain the desired pyrazinamide derivative.[9]

References

Application Notes and Protocols for the GC-MS Analysis of Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are significant contributors to the aroma and flavor profiles of a wide variety of foods and beverages, particularly those that undergo thermal processing such as roasting, baking, and frying.[1] They are formed primarily through the Maillard reaction between amino acids and reducing sugars. Beyond the food and fragrance industry, the pyrazine ring is a structural motif in numerous pharmaceutical agents, making their accurate identification and quantification crucial for quality control, flavor and aroma research, and drug development.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the analysis of volatile and semi-volatile compounds like pyrazines.[2] Its high sensitivity, selectivity, and resolving power make it the gold standard for separating and identifying individual pyrazine isomers, which often exhibit very similar mass spectra.[3] This document provides detailed application notes and protocols for the analysis of pyrazines using GC-MS, with a focus on sample preparation, chromatographic separation, and mass spectrometric detection.

Key Application Areas:

  • Food and Beverage Industry: Quality control of raw materials and finished products (e.g., coffee, cocoa, beer, roasted nuts), monitoring of flavor development during processing, and authenticity testing.

  • Flavor and Fragrance Industry: Identification of new aroma compounds, development of flavor formulations, and quality assurance of fragrance ingredients.

  • Pharmaceutical Development: Purity assessment of drug substances containing the pyrazine moiety, identification of impurities and degradation products, and metabolic studies.

  • Environmental Analysis: Monitoring of pyrazines as potential environmental contaminants.

Experimental Protocols

Protocol 1: Analysis of Pyrazines in Food Matrices using Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is suitable for the analysis of volatile pyrazines in solid and liquid food samples.

1. Materials and Reagents

  • Pyrazine Standards: Analytical grade standards of target pyrazines.

  • Internal Standards: Deuterated pyrazine analogs (e.g., 2-Methylpyrazine-d6) for accurate quantification.[2]

  • Solvents: High-purity, GC-MS grade solvents (e.g., methanol, dichloromethane) for stock solution preparation.

  • SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are commonly used for broad-range volatility analytes.[4]

  • Headspace Vials: 10 mL or 20 mL amber glass vials with PTFE/silicone septa.

2. Sample Preparation

  • Solid Samples (e.g., roasted coffee, nuts):

    • Homogenize the sample to a fine powder.

    • Accurately weigh 1-5 g of the homogenized sample into a headspace vial.[4]

  • Liquid Samples (e.g., beer, coffee beverage):

    • Pipette a specific volume (e.g., 5-10 mL) of the liquid sample into a headspace vial.

  • Internal Standard Spiking:

    • Add a known amount of the deuterated internal standard solution to each sample and calibration standard. This is critical for correcting variations in sample matrix and extraction efficiency.[2]

  • Seal the vials tightly with the septa and caps.

3. HS-SPME Procedure

  • Equilibration: Place the sealed vials in a heating block or water bath set to a specific temperature (e.g., 60-80°C). Allow the samples to equilibrate for 15-30 minutes to facilitate the partitioning of volatile pyrazines into the headspace.[4]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-60 minutes) while maintaining the equilibration temperature.[4]

4. GC-MS Analysis

  • Desorption: Retract the SPME fiber and immediately insert it into the heated injection port of the gas chromatograph for thermal desorption of the analytes.

  • GC-MS Parameters: The following table provides typical GC-MS parameters for pyrazine analysis. These may need to be optimized for specific instruments and applications.

ParameterRecommended Setting
Gas Chromatograph
Injector Port Temperature250-270°C[1][3]
Injection ModeSplitless[1]
Carrier GasHelium at a constant flow of 1.0-1.2 mL/min[1]
ColumnNon-polar or medium-polar capillary column (e.g., HP-5MS, DB-5MS, DB-WAX)
Oven Temperature ProgramInitial: 40-50°C, hold for 2-5 min; Ramp: 3-5°C/min to 230-250°C, hold for 1-5 min[1]
Mass Spectrometer
Ion Source Temperature230°C[1][3]
Quadrupole Temperature150°C[1][3]
Ionization ModeElectron Ionization (EI) at 70 eV[1]
Acquisition ModeFull Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for enhanced sensitivity in quantitative analysis)[5]
Mass Scan Range50-400 amu

5. Data Analysis

  • Identification: Identify pyrazines by comparing their mass spectra and retention times with those of authentic standards or by searching against a mass spectral library (e.g., NIST).

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of the target pyrazine to the peak area of the internal standard against the concentration of the calibration standards. Calculate the concentration of pyrazines in the samples using the regression equation from the calibration curve.[1]

Quantitative Data Summary

The following table summarizes typical retention times and characteristic mass-to-charge ratios (m/z) for common pyrazines analyzed by GC-MS. Note that retention times can vary depending on the specific column and chromatographic conditions used.

PyrazineRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
Pyrazine-8053, 26
2-Methylpyrazine-9467, 42
2,5-Dimethylpyrazine-10881, 53
2,6-Dimethylpyrazine-10881, 53
2,3-Dimethylpyrazine-10881, 53
2-Ethylpyrazine-10881, 54
2,3,5-Trimethylpyrazine-122107, 81
2,3,5,6-Tetramethylpyrazine-136121, 94
2-Acetylpyrazine-12295, 67
2-Methoxy-3-isopropylpyrazine-152137, 110

Retention times are instrument and method dependent and are therefore not specified.

Visualizations

Experimental Workflow for GC-MS Analysis of Pyrazines

GCMS_Workflow cluster_prep Sample Preparation cluster_hspme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Solid or Liquid Sample Homogenize Homogenization (Solids) Sample->Homogenize Weigh Weighing/Aliquoting Homogenize->Weigh Spike Spike with Internal Standard Weigh->Spike Seal Seal in Headspace Vial Spike->Seal Equilibrate Equilibration (Heating) Seal->Equilibrate Extract SPME Fiber Extraction Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection (Scan or SIM) Ionize->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify Report Reporting Quantify->Report

Caption: Workflow for GC-MS analysis of pyrazines.

Simplified Maillard Reaction Pathway for Pyrazine Formation

Maillard_Reaction cluster_reactants Reactants cluster_intermediates Intermediate Stages cluster_products Products AminoAcid Amino Acid SchiffBase Schiff Base Formation AminoAcid->SchiffBase + Heat ReducingSugar Reducing Sugar ReducingSugar->SchiffBase + Heat Amadori Amadori Rearrangement SchiffBase->Amadori Strecker Strecker Degradation Amadori->Strecker Pyrazines Pyrazines Strecker->Pyrazines Other Other Flavor Compounds Strecker->Other

Caption: Simplified Maillard reaction leading to pyrazine formation.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of pyrazines using High-Performance Liquid Chromatography (HPLC). Pyrazines are a diverse class of nitrogen-containing heterocyclic aromatic compounds that are significant in the food, beverage, and pharmaceutical industries. They contribute to the desirable aroma of roasted, nutty, and savory foods and are also the active components in certain therapeutic agents. The methodologies outlined below are designed to offer robust and reliable quantification of pyrazines in various matrices.

Introduction to Pyrazine Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of pyrazine compounds. While Gas Chromatography (GC) is traditionally used for volatile pyrazines, HPLC offers a versatile alternative, particularly for less volatile or thermally labile pyrazines, and when coupled with mass spectrometry (MS), it provides high sensitivity and selectivity.[1][2][3][4] This document covers methods for different types of pyrazines, including alkylpyrazines, methoxypyrazines, and pharmaceutically relevant pyrazines like tetramethylpyrazine (ligustrazine).

Experimental Protocols

Protocol 1: Analysis of Tetramethylpyrazine (Ligustrazine) in Biological Samples

This protocol is adapted from methodologies for the determination of tetramethylpyrazine in human and animal plasma.[5][6][7][8]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1.0 mL of plasma/serum in a centrifuge tube, add an internal standard (e.g., methaqualone).[5]

  • Add 0.5 mL of 1 M sodium hydroxide to alkalinize the sample.

  • Add 5.0 mL of an extraction solvent (e.g., dichloromethane or ethyl acetate) and vortex for 5 minutes.[5]

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject 10-20 µL into the HPLC system.

2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., μ-Bondapak-C18, 10 μm, or Kromasil C18, 5 μm, 4.6 x 250 mm).[5][9]

  • Mobile Phase: Isocratic mixture of methanol and water (e.g., 58:42 or 60:40 v/v).[5][9] The pH of the water can be adjusted to 7.0 or 7.5.[9][10]

  • Flow Rate: 1.0 mL/min.[9][10]

  • Detection: UV detector at 280 nm.[5][9][10]

  • Column Temperature: Ambient or controlled at 35°C.[11]

Protocol 2: Analysis of Methoxypyrazines in Wine

This protocol describes a general procedure for the extraction and analysis of methoxypyrazines, which are potent aroma compounds in wine.[1]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

  • Load 50-100 mL of the wine sample onto the conditioned cartridge at a flow rate of approximately 1-2 mL/min.[1]

  • Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.[1]

  • Dry the cartridge under vacuum for 10-15 minutes.[1]

  • Elute the retained methoxypyrazines with 2 x 1 mL of methanol or acetonitrile.[1]

  • Concentrate the eluate under a gentle stream of nitrogen if necessary and reconstitute in the mobile phase for HPLC analysis.[1]

2. HPLC Conditions

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like 0.1% formic acid.[2]

  • Flow Rate: 0.3 - 1.0 mL/min.

  • Detection: HPLC-UV can be used, but for the low concentrations found in wine, HPLC coupled with a mass spectrometer (HPLC-MS/MS) is recommended for adequate sensitivity.[1]

Protocol 3: Analysis of a Broad Range of Pyrazines in Food Matrices (e.g., Baijiu)

This advanced protocol using UPLC-MS/MS is suitable for the simultaneous quantification of multiple pyrazines in complex liquid food samples.[2][3][12]

1. Sample Preparation

  • For liquid samples like Baijiu, a simple dilution with the initial mobile phase may be sufficient.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

2. UPLC-MS/MS Conditions

  • Column: A suitable reversed-phase UPLC column (e.g., C18).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[2]

    • Example Gradient: Start with 3% B, increase to 12% over 17 minutes, then to 20% over 6 minutes, then to 70% over 4 minutes, followed by a re-equilibration period.[2]

  • Flow Rate: 0.3 mL/min.[2]

  • Column Temperature: 40°C.[2]

  • Detection: Tandem Mass Spectrometry (MS/MS) with electrospray ionization (ESI) in positive mode. Specific multiple reaction monitoring (MRM) transitions for each pyrazine analyte should be optimized.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on pyrazine analysis by HPLC.

Table 1: HPLC Methods for Tetramethylpyrazine (Ligustrazine) Analysis

AnalyteMatrixColumnMobile PhaseDetectionLinearity RangeLOD/LOQRecovery (%)Citation
TetramethylpyrazineHuman SerumRP μ-Bondapak-C18 (10 μm)Methanol:Water (58:42)UV at 280 nm0.0291-5.816 µg/mL0.0174 µg/mL (LOD)99.84[5]
Ligustrazine-Kromasil C18 (5 μm)Water (pH 7.0):Methanol (40:60)UV at 280 nmNot SpecifiedNot SpecifiedNot Specified[9]
Ligustrazine HClDog PlasmaNot SpecifiedAcetonitrile:Water (Gradient)UV at 295 nm0.0999-39.96 µg/mLNot Specified75.8[6][7][8]
Ligustrazine PhosphateHuman SerumC18 reversed-phaseMethanol:Water (62:38, pH 7.5)UV at 280 nmNot SpecifiedNot SpecifiedNot Specified[10]

Table 2: HPLC Methods for Other Pyrazines

Analyte(s)MatrixColumnMobile PhaseDetectionLinearity RangeLOD/LOQ (µg/L)Recovery (%)Citation
Pyrazine, 2-AminopyrazineStandardsSHARC 1Acetonitrile:Water (98:2) with 0.5% Formic AcidUV at 270 nmNot SpecifiedNot SpecifiedNot Specified[13]
16 PyrazinesSoy Sauce Aroma Type BaijiuUPLC C18Water/Acetonitrile with 0.1% Formic Acid (Gradient)MS/MSVariousLOD: 0.003-0.1, LOQ: 0.01-0.3Not Specified[2]
PymetrozineGreen Tobacco LeavesNot SpecifiedAcetonitrile:0.02 M Ammonium Acetate (10:90, pH 5.0)UV at 299 nm0.01-5.0 µg/mL0.005 µg/mL (LOD)97-99[14]

Visualizations

The following diagrams illustrate the general workflows for pyrazine analysis.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Fluid (Plasma/Serum) Alkalinize Alkalinize (e.g., NaOH) Sample->Alkalinize LLE Liquid-Liquid Extraction (e.g., Dichloromethane) Alkalinize->LLE Evaporate Evaporate Solvent LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC System Reconstitute->Inject Column C18 Reversed-Phase Column Inject->Column Detect UV Detection (e.g., 280 nm) Column->Detect Quantify Data Acquisition & Quantification Detect->Quantify

Caption: Workflow for HPLC analysis of tetramethylpyrazine from biological fluids.

cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis Sample Wine or Beverage Sample Load Load Sample Sample->Load Condition Condition SPE Cartridge (C18) Condition->Load Wash Wash Cartridge (Water) Load->Wash Elute Elute Pyrazines (Methanol/Acetonitrile) Wash->Elute Concentrate Concentrate & Reconstitute Elute->Concentrate Inject Inject into UPLC System Concentrate->Inject Column UPLC C18 Column (Gradient Elution) Inject->Column Detect Tandem Mass Spec Detection (MRM) Column->Detect Quantify Data Acquisition & Quantification Detect->Quantify

Caption: Workflow for pyrazine analysis in beverages using SPE and HPLC-MS/MS.

References

Application Notes and Protocols: Methyl 3-Methylpyrazine-2-carboxylate as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methyl 3-methylpyrazine-2-carboxylate, a valuable heterocyclic building block in organic synthesis. While direct applications in multi-step syntheses are not extensively documented in publicly available literature, its structural features suggest significant potential as an intermediate. This document outlines the synthesis of the parent acid, its esterification, and a detailed protocol for a potential key reaction: selective functionalization via lateral lithiation. This proposed application is based on established reactivity patterns of similar pyrazine derivatives and offers a pathway to novel substituted pyrazine compounds of interest in medicinal chemistry and materials science.

Physicochemical Properties and Spectroscopic Data

This compound is a pale-yellow to brown solid at room temperature. Key identifiers and properties are summarized in the table below.

PropertyValueReference
CAS Number 41110-29-6
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol [1]
IUPAC Name This compound
Purity Typically ≥97%
Storage Temperature Refrigerator

Synthesis of the Precursor: 3-Methylpyrazine-2-carboxylic Acid

The direct precursor to the title compound is 3-methylpyrazine-2-carboxylic acid. A common synthetic route involves the oxidation of 2,3-dimethylpyrazine.

Experimental Protocol: Oxidation of 2,3-Dimethylpyrazine

This protocol is adapted from established procedures for the oxidation of alkylpyrazines.

Materials:

  • 2,3-Dimethylpyrazine

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethanol

  • Water

Procedure:

  • Dissolve 2,3-dimethylpyrazine in an aqueous solution of sodium hydroxide.

  • Slowly add a solution of potassium permanganate in water to the reaction mixture, maintaining the temperature below 40°C with an ice bath.

  • Stir the mixture at room temperature overnight.

  • Filter the reaction mixture to remove the manganese dioxide precipitate.

  • Wash the precipitate with a small amount of hot water.

  • Combine the filtrate and washings, then acidify with concentrated hydrochloric acid to a pH of approximately 3.

  • Cool the solution in an ice bath to precipitate the 3-methylpyrazine-2-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol/water to afford pure 3-methylpyrazine-2-carboxylic acid.

Esterification to this compound

The carboxylic acid can be readily converted to its methyl ester via Fischer esterification.

Experimental Protocol: Fischer Esterification

Materials:

  • 3-Methylpyrazine-2-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric Acid (concentrated)

  • Sodium Bicarbonate (saturated solution)

  • Brine

  • Anhydrous Sodium Sulfate

  • Dichloromethane

Procedure:

  • Suspend 3-methylpyrazine-2-carboxylic acid in anhydrous methanol.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield this compound.

Application as a Synthetic Intermediate: Selective Functionalization via Lateral Lithiation

The presence of a methyl group adjacent to a nitrogen atom in the pyrazine ring allows for selective deprotonation (lateral lithiation) to form a nucleophilic intermediate. This intermediate can then react with various electrophiles to introduce new functional groups at the methyl position. This strategy is a powerful tool for the elaboration of the pyrazine core.[2]

Proposed Synthetic Pathway:

G A This compound C Lithiated Intermediate A->C Deprotonation B Lithium diisopropylamide (LDA) THF, -78 °C E Functionalized Pyrazine Derivative C->E Electrophilic Quench D Electrophile (E+)

Caption: Proposed workflow for the functionalization of this compound.

Experimental Protocol: Lateral Lithiation and Electrophilic Quench (General Procedure)

This protocol is based on the successful lateral lithiation of 2,3-dimethylpyrazine and is expected to be applicable to this compound.[2]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) solution in THF/hexanes

  • Electrophile (e.g., benzaldehyde, methyl iodide, etc.)

  • Saturated Ammonium Chloride solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve this compound in anhydrous THF under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 equivalents) dropwise to the cooled solution.

  • Stir the reaction mixture at -78°C for 1 hour to ensure complete formation of the lithiated intermediate. The solution may change color.

  • Add the chosen electrophile (1.2 equivalents) dropwise to the reaction mixture at -78°C.

  • Continue stirring at -78°C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired functionalized pyrazine derivative.

Expected Quantitative Data (Hypothetical)

The following table provides hypothetical yield and purity data for the proposed lateral lithiation reaction with benzaldehyde as the electrophile, based on similar reactions reported in the literature.[2]

Starting MaterialElectrophileProductYield (%)Purity (%) (by HPLC)
This compoundBenzaldehydeMethyl 3-(2-hydroxy-2-phenylethyl)pyrazine-2-carboxylate60-75>95

Potential in Drug Discovery and Development

Pyrazine derivatives are prevalent in numerous biologically active compounds and approved drugs.[3] The ability to selectively functionalize the methyl group of this compound opens up avenues for the synthesis of novel analogues of known drugs or entirely new chemical entities. The resulting substituted pyrazines can be further modified, for example, by hydrolysis of the ester to the carboxylic acid, followed by amide coupling to introduce diverse functionalities.

Signaling Pathway Diagram (Hypothetical Target)

Many kinase inhibitors feature a heterocyclic core. The functionalized pyrazine derivatives that can be synthesized from this compound could potentially be explored as inhibitors of various signaling pathways implicated in diseases like cancer.

G cluster_0 MAPK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Functionalized Pyrazine Functionalized Pyrazine Functionalized Pyrazine->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK signaling pathway by a functionalized pyrazine derivative.

Conclusion

This compound is a promising, yet underexplored, intermediate in organic synthesis. The protocols provided herein for its precursor synthesis, esterification, and a proposed method for its selective functionalization offer a solid foundation for researchers to utilize this versatile building block. The potential to generate a library of novel substituted pyrazines through the described lateral lithiation strategy makes this compound a valuable asset for drug discovery programs and the development of new functional materials. Further exploration of its reactivity is warranted to fully unlock its synthetic potential.

References

Application Notes and Protocols: Flavor Chemistry of Roasted and Nutty Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazines are a class of heterocyclic aromatic organic compounds that are pivotal in the flavor chemistry of a vast array of cooked foods.[1][2] These compounds are largely responsible for the desirable roasted, nutty, toasted, and cocoa-like aromas generated during processes like baking, roasting, and frying.[3] The formation of these potent flavor compounds, primarily through the Maillard reaction and Strecker degradation, is a key area of study for food scientists and flavor chemists.[2][4] Understanding the nuances of pyrazine chemistry, including their formation pathways, sensory properties, and analytical determination, is crucial for product development, quality control, and sensory science. These compounds are also of interest to drug development professionals due to their potent biological activities and as potential markers in various physiological processes.

This document provides detailed application notes and experimental protocols for the study of roasted and nutty pyrazines, summarizing quantitative sensory data and outlining methodologies for their extraction, identification, and quantification.

Data Presentation: Quantitative Sensory and Occurrence Data for Key Pyrazines

The sensory impact of a pyrazine is determined by its concentration in a food product and its odor and taste thresholds. Even at trace levels, pyrazines can significantly influence the overall flavor profile due to their low sensory thresholds.[1] The following tables summarize key quantitative data for a selection of important roasted and nutty pyrazines.

Table 1: Sensory Thresholds and Descriptors of Selected Pyrazines in Water

PyrazineOdor Threshold (ppb)Taste Threshold (ppb)Predominant Sensory Descriptors
2-Acetyl-3-ethylpyrazine~1000[5]10[5]Nutty, raw potato, earthy, popcorn, corn chip, meaty[5]
2-Acetylpyrazine62[5]10000[5]Popcorn, nutty, bread crust, corn chip, chocolate, hazelnut[5]
2,3-Dimethylpyrazine2500-35000[5]Not widely reportedNutty, cocoa, coffee, potato, meaty[5]
2-Ethyl-3,5-dimethylpyrazine1[5]Not widely reportedCocoa, chocolate, nutty, burnt almond[5]
2,3,5-Trimethylpyrazine400[5]Not widely reportedRoasted nuts (hazelnut, peanut), baked potato, cocoa[5]
2-MethylpyrazineNot widely reportedNot widely reportedNutty, cocoa, roasted
2,5-DimethylpyrazineNot widely reportedNot widely reportedChocolate, coffee, roasted nut, slightly green-grassy
2,3-Diethyl-5-methylpyrazineNot widely reportedNot widely reportedEarthy, nutty, slightly fatty

Table 2: Occurrence of Key Pyrazines in Roasted and Nutty Foods

PyrazineFood MatrixTypical Concentration Range
2,3,5,6-TetramethylpyrazineSoy Sauce Aroma Type BaijiuHigh concentration
2,6-DimethylpyrazineSoy Sauce Aroma Type BaijiuHigh concentration[6]
2,3,5-TrimethylpyrazineSoy Sauce Aroma Type BaijiuHigh concentration[6]
2-Ethyl-3,5-dimethylpyrazineSoy Sauce Aroma Type BaijiuHigh odor activity value[6]
TetramethylpyrazineSauce-flavor Baijiu64.81 to 50399.56 µg/L[7]
2,5-DimethylpyrazineCoffee, Cocoa, Baked GoodsKey flavor compound
2,3-Diethyl-5-methylpyrazineCoffee, HazelnutsContributes to authentic flavor[1]

Chemical Formation Pathways

Pyrazines are primarily formed during thermal processing through the Maillard reaction, a complex series of reactions between amino acids and reducing sugars.[2] A key step in this process is the Strecker degradation of amino acids. The following diagram illustrates a simplified pathway for the formation of pyrazines.

G reducing_sugar Reducing Sugar maillard_reaction Maillard Reaction reducing_sugar->maillard_reaction + Amino Acid amino_acid Amino Acid amino_acid->maillard_reaction strecker_aldehyde Strecker Aldehyde alpha_aminoketone α-Aminoketone condensation Condensation alpha_aminoketone->condensation + α-Aminoketone dihydropyrazine Dihydropyrazine Intermediate oxidation Oxidation dihydropyrazine->oxidation pyrazine Pyrazine strecker_degradation Strecker Degradation maillard_reaction->strecker_degradation strecker_degradation->strecker_aldehyde strecker_degradation->alpha_aminoketone condensation->dihydropyrazine oxidation->pyrazine

Caption: Simplified pathway of pyrazine formation via the Maillard reaction.

Experimental Protocols

Protocol 1: Extraction and Analysis of Pyrazines from Solid Food Matrices using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the extraction and analysis of volatile pyrazines from solid food matrices such as roasted nuts, coffee beans, or baked goods.

1. Sample Preparation:

  • Accurately weigh 1-2 grams of the finely ground solid sample into a 20 mL headspace vial.

  • Add a known amount of an appropriate internal standard (e.g., 2-methyl-3-heptanone) to each sample for quantification.

  • Add 5 mL of deionized water or a saturated sodium chloride solution to the vial to improve the release of volatile compounds.

  • Immediately seal the vial with a PTFE/silicone septum cap.

2. HS-SPME Procedure:

  • Place the sealed vial in a heating block or water bath equipped with a magnetic stirrer.

  • Equilibrate the sample at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) with constant agitation to allow volatiles to partition into the headspace.[8]

  • Expose a pre-conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a specific extraction time (e.g., 20-40 minutes) at the same temperature.[9]

3. GC-MS Analysis:

  • After extraction, immediately retract the SPME fiber and insert it into the heated injection port of the gas chromatograph for thermal desorption of the analytes (e.g., at 250°C for 2-5 minutes in splitless mode).[8][9]

  • Gas Chromatography (GC) Conditions:

    • Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 150°C at a rate of 4°C/min.

      • Ramp to 240°C at a rate of 10°C/min, hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Acquisition Mode: Scan mode (e.g., m/z 35-350) for identification and Selected Ion Monitoring (SIM) mode for targeted quantification.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 250°C.

4. Data Analysis:

  • Identify pyrazine compounds by comparing their mass spectra and retention indices with those of authentic standards and/or mass spectral libraries (e.g., NIST, Wiley).[10]

  • Quantify the identified pyrazines by constructing a calibration curve using the peak area ratios of the analytes to the internal standard.

G sample_prep Sample Preparation (Grinding, Weighing, Internal Standard) hs_vial Headspace Vial Sealing sample_prep->hs_vial equilibration Equilibration (Heating and Agitation) hs_vial->equilibration spme_extraction HS-SPME Extraction equilibration->spme_extraction gc_desorption Thermal Desorption in GC Inlet spme_extraction->gc_desorption gc_separation GC Separation gc_desorption->gc_separation ms_detection MS Detection gc_separation->ms_detection data_analysis Data Analysis (Identification and Quantification) ms_detection->data_analysis

Caption: Experimental workflow for HS-SPME-GC-MS analysis of pyrazines.

Protocol 2: Sensory Analysis of Pyrazines - Triangle Test

This protocol describes a triangle test, a common discriminative sensory method used to determine if a perceptible sensory difference exists between two samples. This can be used to evaluate the sensory impact of a specific pyrazine in a food matrix.

1. Panelist Selection and Training:

  • Select 20-30 panelists who are regular consumers of the product being tested.

  • Conduct a brief training session to familiarize panelists with the sensory evaluation procedure and the type of sensory differences they might perceive.

2. Sample Preparation:

  • Prepare two batches of a base food product (e.g., a simple biscuit or a sugar solution).

  • One batch will be the control (A), and the other will be the test sample (B), to which a known concentration of the target pyrazine has been added.

  • The concentration of the pyrazine should be around its sensory threshold.

3. Test Setup:

  • For each panelist, present three coded samples in a randomized order. Two samples will be identical (e.g., A, A, B or B, B, A), and one will be different.

  • The samples should be presented at a controlled temperature and in identical containers.

  • Provide water and unsalted crackers for palate cleansing between samples.

4. Evaluation Procedure:

  • Instruct panelists to taste each sample from left to right.

  • Ask panelists to identify the sample that is different from the other two.

  • Panelists are forced to make a choice, even if they are not certain.

5. Data Analysis:

  • Count the number of correct identifications.

  • Use a statistical table for the triangle test (based on the number of panelists and the number of correct answers) to determine if there is a statistically significant difference between the control and the test sample at a given confidence level (e.g., p < 0.05).

Conclusion

The study of roasted and nutty pyrazines is a dynamic field with significant implications for the food and flavor industries. The application notes and protocols provided herein offer a foundational framework for researchers and scientists to explore the formation, sensory properties, and analytical determination of these important flavor compounds. Rigorous adherence to standardized methodologies is essential for generating reliable and reproducible data, which in turn will facilitate a deeper understanding of the complex chemistry that underpins some of our most cherished food aromas.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl 3-methylpyrazine-2-carboxylate. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound synthesized by Fischer esterification?

A1: Crude this compound, when synthesized from 3-methylpyrazine-2-carboxylic acid and methanol with an acid catalyst (e.g., sulfuric acid), typically contains the following impurities:

  • Unreacted 3-methylpyrazine-2-carboxylic acid: Due to incomplete esterification.

  • Excess Methanol: The solvent and reactant from the esterification.

  • Residual Acid Catalyst: Such as sulfuric acid.

  • Water: Formed during the esterification reaction or introduced during workup.

  • Side-products: Potentially from side reactions of the starting materials or impurities within them.

Q2: What is the physical appearance of pure this compound?

A2: Pure this compound is typically a pale-yellow to yellow-brown solid at room temperature. The color intensity can be indicative of the purity level, with highly pure samples being lighter in color.

Q3: What are the general solubility properties of this compound?

  • Good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone.

  • Lower solubility in non-polar solvents like hexane.

  • Limited solubility in water.

This solubility profile is advantageous for purification by extraction and recrystallization.

Troubleshooting Guides

Issue 1: Low yield after aqueous workup and extraction.

Possible Cause:

  • Incomplete extraction: The product may have some solubility in the aqueous phase, especially if the pH is not optimal.

  • Emulsion formation: The presence of acidic or basic residues can lead to the formation of emulsions, making phase separation difficult and causing product loss.

Troubleshooting Steps:

  • pH Adjustment: Before extraction, ensure the aqueous layer is neutralized or slightly basic to minimize the solubility of the acidic starting material and facilitate the extraction of the ester into the organic phase.

  • Multiple Extractions: Perform multiple extractions (e.g., 3 times) with a suitable organic solvent like dichloromethane or ethyl acetate to maximize the recovery of the product.

  • Brine Wash: After extraction, wash the combined organic layers with brine (a saturated aqueous solution of NaCl). This helps to break emulsions and remove dissolved water.

  • Drying Agent: Thoroughly dry the organic extract with an anhydrous drying agent like anhydrous magnesium sulfate or sodium sulfate before concentrating the solvent.

Issue 2: The product oils out during recrystallization.

Possible Cause:

  • Inappropriate solvent system: The chosen solvent may be too good a solvent even at low temperatures, or the cooling process may be too rapid.

  • Presence of impurities: Impurities can lower the melting point of the product and interfere with crystal lattice formation.

Troubleshooting Steps:

  • Solvent Screening: The ideal recrystallization solvent should dissolve the compound when hot but not at room temperature.[1][2] Experiment with different solvent systems. A good starting point for an ester like this would be a mixed solvent system, such as ethyl acetate/hexane or acetone/hexane.[3]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[4][5]

  • Scratching the Flask: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution to induce crystallization.

  • Seed Crystals: If available, add a small seed crystal of the pure compound to the cooled solution to initiate crystallization.

Issue 3: The purified product is still colored (yellow or brown).

Possible Cause:

  • Colored impurities: The crude product may contain colored, polar impurities that are not effectively removed by a single purification step.

  • Degradation: The compound may be sensitive to heat or acid/base, leading to the formation of colored degradation products.

Troubleshooting Steps:

  • Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated carbon. The activated carbon will adsorb colored impurities. Hot filter the solution to remove the carbon before allowing it to cool and crystallize.

  • Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel is an effective method for removing polar, colored impurities.

  • Minimize Heat Exposure: When heating during recrystallization or solvent removal, use the minimum temperature necessary and for the shortest possible time to prevent thermal degradation.

Issue 4: Column chromatography results in poor separation.

Possible Cause:

  • Inappropriate eluent system: The polarity of the mobile phase may be too high, causing all compounds to elute quickly, or too low, resulting in very slow elution of the product.

  • Column overloading: Applying too much crude material to the column can lead to broad peaks and poor separation.

  • Improper column packing: Voids or channels in the silica gel packing can lead to uneven solvent flow and band broadening.

Troubleshooting Steps:

  • TLC Analysis: Before running a column, use Thin Layer Chromatography (TLC) to determine the optimal eluent system. A good eluent system will give the desired compound an Rf value of approximately 0.3-0.4. For pyrazine derivatives, a mixture of hexane and ethyl acetate is often a good starting point.[4]

  • Gradient Elution: If a single solvent mixture does not provide good separation, consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After drying, load this solid onto the top of the column. This "dry loading" technique often results in better separation than loading the sample as a concentrated solution.

  • Proper Packing: Ensure the silica gel is packed uniformly in the column without any air bubbles or cracks.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a test solvent (e.g., hexane, ethyl acetate, acetone, or mixtures thereof). Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature. A promising starting point is an ethyl acetate/hexane mixture.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and swirl the hot solution for a few minutes.

  • Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound
  • Eluent Selection: Using TLC, determine an appropriate eluent system. Start with varying ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1). The ideal system will show good separation between the product spot and any impurity spots, with the product having an Rf of ~0.3-0.4.

  • Column Packing: Prepare a silica gel column of an appropriate size for the amount of crude material.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate flask, add a small amount of silica gel and add the dissolved sample. Evaporate the solvent to obtain a dry, free-flowing powder of the sample adsorbed onto the silica. Carefully add this to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Techniques

Purification TechniquePrinciple of SeparationCommon Solvents/Mobile PhasesKey AdvantagesCommon Issues
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Ethyl acetate/hexane, Acetone/hexane, EthanolSimple, inexpensive, can yield very pure product.Oiling out, low recovery, finding a suitable solvent can be time-consuming.
Column Chromatography Differential adsorption of compounds onto a solid stationary phase (silica gel) and elution with a liquid mobile phase.Hexane/Ethyl acetate gradientsHighly effective for separating complex mixtures and removing colored impurities.More time-consuming and requires more solvent than recrystallization, potential for product loss on the column.

Visualizations

Purification_Workflow Crude Crude this compound Workup Aqueous Workup (Neutralization & Extraction) Crude->Workup Concentration Solvent Removal Workup->Concentration Initial_Assessment Assess Purity & Color Concentration->Initial_Assessment Recrystallization Recrystallization Initial_Assessment->Recrystallization Slightly Impure / Colored Column_Chromatography Column Chromatography Initial_Assessment->Column_Chromatography Highly Impure / Very Colored Check_Purity Check Purity (TLC, Melting Point) Recrystallization->Check_Purity Column_Chromatography->Check_Purity Pure_Product Pure Product Check_Purity->Column_Chromatography Still Impure Check_Purity->Pure_Product Pure

Caption: General workflow for the purification of this compound.

Purification_Decision_Tree Start Crude Product Analysis Solid Is the crude product a solid? Start->Solid Color What is the color? Solid->Color Yes Column Perform Column Chromatography Solid->Column No (Oily) TLC TLC Analysis Color->TLC Slightly Colored Color->Column Highly Colored Recrystallize Attempt Recrystallization TLC->Recrystallize Few, well-separated spots TLC->Column Multiple, close spots / streaking Recrystallize->Column Fails / Still Impure Pure Pure Product Recrystallize->Pure Successful Column->Pure Recrystallize_Column Recrystallization followed by Column Chromatography

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Methyl 3-methylpyrazine-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 3-methylpyrazine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides practical advice in a question-and-answer format to address specific issues you may encounter during the synthesis of this compound.

Q1: My reaction yield is consistently low when using the Fischer esterification method. What are the likely causes and how can I improve it?

A1: Low yields in the Fischer esterification of 3-methylpyrazine-2-carboxylic acid are common due to the reversible nature of the reaction. Here are the primary factors and solutions:

  • Incomplete Reaction/Equilibrium: The Fischer esterification is an equilibrium-controlled process. To drive the reaction towards the product, you can:

    • Use a large excess of methanol: Using methanol as the solvent ensures it is in large excess, shifting the equilibrium towards the formation of the methyl ester.

    • Remove water: The water produced as a byproduct can hydrolyze the ester back to the carboxylic acid. Removing water as it forms will drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., sulfuric acid) will result in a slow reaction rate. Ensure you are using a sufficient catalytic amount. Some processes have seen improved yields by using a larger than catalytic amount of sulfuric acid, which also acts as a dehydrating agent.

  • Suboptimal Reaction Time and Temperature: The reaction may not have reached equilibrium. Ensure the reaction is refluxed for a sufficient amount of time. Typical reaction times can range from 1 to 10 hours. One study on a similar esterification found that a 5-hour reaction time gave the optimal yield, with longer times leading to decomposition.

Q2: I am observing a significant amount of unreacted 3-methylpyrazine-2-carboxylic acid in my final product. How can I improve the conversion rate and purify my product?

A2: High levels of unreacted starting material are a common issue.

  • Improving Conversion:

    • Increase Reactant Ratio: Increase the molar ratio of methanol to the carboxylic acid.

    • Increase Catalyst Concentration: A higher concentration of the acid catalyst can increase the reaction rate.

    • Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure it reaches completion.

  • Purification:

    • Aqueous Wash: During the workup, washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) will deprotonate the unreacted carboxylic acid, forming a salt that is soluble in the aqueous layer and can be separated.

    • Column Chromatography: If basic washes are insufficient, silica gel column chromatography can effectively separate the more polar carboxylic acid from the less polar ester.

Q3: What are some alternative methods to Fischer esterification for synthesizing this compound that might offer higher yields?

A3: Yes, several other methods can provide higher yields, especially for sensitive substrates.

  • Thionyl Chloride Method: This method converts the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂). The acyl chloride then readily reacts with methanol to form the ester. This is an irreversible reaction and often results in high yields.

  • Yamaguchi Esterification: This is a mild and efficient method that uses 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) and a catalytic amount of 4-dimethylaminopyridine (DMAP). It is particularly useful for sterically hindered alcohols and acids and proceeds under mild conditions, which can prevent side reactions.

Q4: I am concerned about potential side reactions. What are the likely byproducts in this synthesis?

A4: The most common "byproduct" is unreacted starting material due to the equilibrium. Other potential side reactions are generally minimal under standard Fischer esterification conditions. However, with more aggressive reagents or conditions, you might observe:

  • Reactions involving the pyrazine ring: Extremely harsh acidic conditions or high temperatures could potentially lead to side reactions on the pyrazine ring, though this is less common for esterification.

  • Decomposition: Prolonged heating can lead to the decomposition of the starting material or product, especially in the presence of a strong acid.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the impact of key reaction parameters on the yield of esterification reactions, based on general principles and available data.

ParameterConditionExpected Impact on YieldRationale
Methanol to Acid Ratio Low (e.g., 1:1)LowerEquilibrium is not sufficiently shifted towards the product.
High (e.g., >10:1 or as solvent)HigherLe Chatelier's principle drives the reaction forward.
Catalyst (H₂SO₄) Conc. Catalytic (e.g., 1-5 mol%)Moderate to GoodStandard condition for Fischer esterification.
Super-stoichiometric (e.g., >1 equivalent)Potentially HigherActs as both a catalyst and a dehydrating agent.
Reaction Temperature Below RefluxLowerSlower reaction rate.
RefluxOptimalProvides sufficient energy to overcome the activation barrier without significant decomposition.
Reaction Time Too ShortLowerThe reaction has not reached equilibrium.
Optimal (e.g., ~5 hours)HighestThe reaction has reached equilibrium.
Too LongLowerPotential for product decomposition or side reactions.
Water Removal Not RemovedLowerThe reverse reaction (hydrolysis) is significant.
Removed (e.g., Dean-Stark)HigherShifts the equilibrium towards the product.

Experimental Protocols

Protocol 1: Fischer Esterification (Standard Method)

This protocol is based on a reported synthesis with a 73% yield.

Materials:

  • 3-Methylpyrazine-2-carboxylic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • 5 M Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Suspend 3-methylpyrazine-2-carboxylic acid in methanol in a round-bottom flask.

  • Cool the suspension in an ice-water bath.

  • Slowly add concentrated sulfuric acid dropwise.

  • Heat the reaction mixture to 80°C and maintain this temperature for 5 hours.

  • After the reaction is complete, remove the methanol by distillation under reduced pressure.

  • Dissolve the residue in dichloromethane.

  • Carefully neutralize the excess acid by washing with a 5 M aqueous sodium hydroxide solution.

  • Separate the aqueous layer and extract it with dichloromethane.

  • Combine all organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate to obtain this compound.

Protocol 2: Thionyl Chloride Method (Representative Protocol)

This is a general procedure that may require optimization.

Materials:

  • 3-Methylpyrazine-2-carboxylic acid

  • Thionyl Chloride (SOCl₂)

  • Methanol (MeOH), anhydrous

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Triethylamine or Pyridine (optional, as a base)

Procedure:

  • In a round-bottom flask, suspend 3-methylpyrazine-2-carboxylic acid in anhydrous DCM or toluene.

  • Slowly add thionyl chloride (typically 1.5-2.0 equivalents) at 0°C.

  • Allow the mixture to warm to room temperature and then reflux until the evolution of gas ceases (typically 1-3 hours).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-methylpyrazine-2-carbonyl chloride.

  • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0°C.

  • Slowly add anhydrous methanol (1.5-2.0 equivalents). If desired, a non-nucleophilic base like triethylamine can be added to scavenge the HCl formed.

  • Stir the reaction at room temperature until completion (mon

"stability and degradation of Methyl 3-methylpyrazine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 3-methylpyrazine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] While some suppliers suggest room temperature storage[3][4], refrigeration is also recommended to minimize potential degradation over long-term storage. It is crucial to protect the compound from moisture and air exposure.[2]

Q2: What are the known incompatibilities of this compound?

A2: The compound should be kept away from strong oxidizing agents, strong acids, and strong bases, as these can induce degradation.[1] Contact with these substances can lead to hydrolysis of the ester or other undesirable side reactions.

Q3: What is the general stability of this compound under standard laboratory conditions?

A3: this compound is generally stable under normal, ambient conditions.[1] However, prolonged exposure to harsh conditions such as high temperatures, extreme pH, and intense light may lead to degradation.

Q4: What is the primary degradation pathway for this compound?

A4: The most probable degradation pathway is the hydrolysis of the methyl ester group to form 3-methylpyrazine-2-carboxylic acid. This reaction can be catalyzed by acids or bases. Another potential degradation pathway, particularly in biological systems, is the oxidation of the methyl group on the pyrazine ring to a carboxylic acid.[5]

Q5: How can I detect the degradation of my this compound sample?

A5: Degradation can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of new peaks in the chromatogram or shifts in the NMR spectrum can indicate the presence of degradation products.

Troubleshooting Guides

Issue 1: I am observing a new, more polar peak in my HPLC analysis of a reaction mixture containing this compound, especially after an aqueous workup.

  • Possible Cause: This is likely due to the hydrolysis of the methyl ester to the more polar 3-methylpyrazine-2-carboxylic acid. This is particularly common if the reaction or workup conditions are acidic or basic.

  • Troubleshooting Steps:

    • Confirm Identity: Collect the fraction corresponding to the new peak and characterize it by LC-MS or NMR to confirm if it is 3-methylpyrazine-2-carboxylic acid.

    • pH Control: During your experimental procedure, maintain a neutral pH if possible. If acidic or basic conditions are required, minimize the exposure time and temperature.

    • Anhydrous Conditions: If the reaction chemistry allows, perform the reaction under anhydrous conditions to prevent hydrolysis.

    • Modified Workup: Use a workup procedure that avoids strong acids or bases. A neutral quench with brine and extraction into an organic solvent may be preferable.

Issue 2: The purity of my this compound sample has decreased over time, even when stored.

  • Possible Cause: Gradual degradation may occur due to improper storage conditions, such as exposure to moisture, air, or light.

  • Troubleshooting Steps:

    • Verify Storage: Ensure the compound is stored in a tightly sealed, opaque container in a desiccator or a controlled, dry environment. For long-term storage, refrigeration is recommended.

    • Inert Atmosphere: For highly sensitive applications, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

    • Re-purification: If the purity has significantly decreased, the sample may need to be re-purified, for example, by recrystallization or column chromatography, before use.

Issue 3: I am seeing unexpected side products in a reaction involving this compound at elevated temperatures.

  • Possible Cause: Thermal decomposition may be occurring. While specific data for this compound is limited, pyrazine derivatives can undergo decomposition at high temperatures.[6]

  • Troubleshooting Steps:

    • Lower Reaction Temperature: If the reaction allows, attempt to run it at a lower temperature, even if it requires a longer reaction time.

    • Thermal Analysis: If thermal stability is a critical parameter for your application, consider performing Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) to determine the decomposition temperature of the compound.

    • Inert Atmosphere: Running the reaction under an inert atmosphere can sometimes prevent thermally induced oxidative degradation.

Data Presentation

Table 1: Physicochemical Properties and Storage of this compound and its Primary Hydrolytic Degradant

PropertyThis compound3-Methylpyrazine-2-carboxylic Acid
CAS Number 41110-29-641110-28-5[7]
Molecular Formula C₇H₈N₂O₂[3]C₆H₆N₂O₂[2][7]
Molecular Weight 152.15 g/mol [3]138.12 g/mol [2]
Physical Form Pale-yellow to Yellow-brown to Brown SolidWhite to off-white solid[2]
Recommended Storage Refrigerator or Room Temperature, in a dry, well-ventilated place[3]Cool, dry place in a well-sealed container[2]
Incompatibilities Strong oxidizing agents, strong acids, strong bases[1]Strong oxidizing agents[2]

Experimental Protocols

Protocol 1: HPLC Method for Monitoring Stability

This protocol provides a general method to assess the stability of this compound and detect the formation of 3-methylpyrazine-2-carboxylic acid.

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

    • To study stability under different conditions (e.g., pH 2, 7, 9), dilute the stock solution in the respective aqueous buffer solutions.

    • Incubate the solutions under desired conditions (e.g., 40°C, ambient light).

    • At specified time points, withdraw an aliquot and quench any reaction if necessary (e.g., by neutralizing the pH). Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

      • Start with 95% A, 5% B.

      • Ramp to 95% B over 15 minutes.

      • Hold for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 270 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Monitor the peak area of this compound over time to determine its degradation rate.

    • Identify the peak for 3-methylpyrazine-2-carboxylic acid (which will have a shorter retention time) and monitor its formation.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products.

  • Acidic Hydrolysis:

    • Dissolve a known amount of this compound in a solution of 0.1 M HCl.

    • Heat the solution (e.g., at 60°C) for several hours.

    • Periodically take samples, neutralize them, and analyze by HPLC or LC-MS.

  • Basic Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M NaOH.

    • Maintain at room temperature or slightly elevated temperature and monitor the degradation over time by HPLC or LC-MS.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).

    • Keep the solution at room temperature and monitor for degradation.

  • Photodegradation:

    • Dissolve the compound in a photostable solvent (e.g., acetonitrile/water).

    • Expose the solution to a light source (e.g., a UV lamp or a photostability chamber) for a defined period.

    • Analyze the sample by HPLC or LC-MS and compare it to a control sample kept in the dark.

  • Thermal Degradation:

    • Heat a solid sample of the compound in an oven at a temperature below its melting point for a set duration.

    • Dissolve the heated sample and analyze for degradation products.

    • Alternatively, perform TGA to determine the onset of thermal decomposition.

Visualizations

Degradation_Pathway MMP This compound MPCA 3-Methylpyrazine-2-carboxylic Acid MMP->MPCA Hydrolysis (Acid/Base Catalyzed) Oxidation_Product Oxidized Pyrazine Derivative MMP->Oxidation_Product Oxidation (e.g., biological)

Caption: Inferred degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Stock Prepare Stock Solution Stress_Conditions Apply Stress Conditions (pH, Temp, Light) Stock->Stress_Conditions Sampling Sample at Time Points Stress_Conditions->Sampling HPLC_Analysis HPLC/LC-MS Analysis Sampling->HPLC_Analysis Data_Interpretation Data Interpretation HPLC_Analysis->Data_Interpretation Degradation_Rate Determine Degradation Rate Data_Interpretation->Degradation_Rate Identify_Products Identify Degradation Products Data_Interpretation->Identify_Products

References

Technical Support Center: Troubleshooting Pyrazine Synthesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis and purification of pyrazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing pyrazines?

A1: Several classical and modern methods are employed for pyrazine synthesis. The most common include:

  • Condensation of α-dicarbonyl compounds with 1,2-diamines: This is a classic and straightforward method that forms a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.[1][2]

  • Gutknecht Pyrazine Synthesis: This method involves the self-condensation of α-amino ketones to form dihydropyrazines, which are then oxidized.[3][4][5] The α-amino ketones are often generated in situ from α-oximino ketones.[3][6]

  • Staedel–Rugheimer Pyrazine Synthesis: This synthesis involves the reaction of a 2-chloroacetophenone with ammonia to form an amino ketone, which then condenses and is oxidized to a pyrazine.[1][7]

  • Dehydrogenative Coupling: Modern approaches may involve the dehydrogenative coupling of β-amino alcohols, which is an atom-economical method often requiring metal catalysts.[2][8]

Q2: My pyrazine synthesis is resulting in a very low yield. What are the general causes?

A2: Low yields are a frequent issue in pyrazine synthesis and can be attributed to several factors:

  • Suboptimal Reaction Conditions: Many pyrazine syntheses are sensitive to temperature, reaction time, solvent, and catalyst choice.[1][2] Harsh reaction conditions can also lead to the degradation of the desired product.[1][2]

  • Purity of Starting Materials: Impurities in the starting materials, such as α-dicarbonyl compounds or 1,2-diamines, can lead to unwanted side reactions and byproduct formation.[1][3]

  • Incomplete Oxidation: Many pyrazine syntheses proceed through a dihydropyrazine intermediate that requires an oxidation step.[1] If this oxidation is incomplete, the final product will be a mixture, thus lowering the yield of the desired pyrazine.[1][2]

  • Side Reactions: The formation of unwanted side products can consume starting materials and reduce the yield of the desired pyrazine derivative.[2]

  • Product Loss During Work-up: Significant amounts of the product can be lost during extraction and purification steps.[3]

Troubleshooting Guides

Guide 1: Low Yield in Condensation Reactions

Q: I am performing a condensation reaction between a 1,2-dicarbonyl compound and a 1,2-diamine and getting a low yield. How can I troubleshoot this?

A: Low yields in this common pyrazine synthesis can be addressed by systematically evaluating the following parameters:

  • Reaction Conditions:

    • Temperature: The optimal temperature is crucial. For gas-phase reactions, temperatures below 300°C may lead to incomplete dehydrogenation and piperazine byproducts, while temperatures above 450°C can cause the pyrazine ring to break down.[3] For solution-phase reactions, a systematic optimization of the temperature can improve selectivity and yield.[2]

    • Solvent: The choice of solvent can significantly impact the yield. For example, in the dehydrogenative coupling of 2-phenylglycinol, switching from toluene to 1,4-dioxane has been shown to be effective.[2]

    • Catalyst and Base: For catalyzed reactions, ensure the catalyst is active and the loading is optimized (e.g., 2 mol% for some manganese-catalyzed reactions).[3][8] The choice of base is also critical; for instance, potassium hydride (KH) has demonstrated superior performance over other bases in certain dehydrogenative coupling reactions.[2][8]

  • Purity of Reactants:

    • Ensure the purity of both the 1,2-dicarbonyl compound and the 1,2-diamine.[1] Impurities can participate in side reactions, reducing the overall yield. Consider recrystallization or distillation of starting materials if their purity is questionable.

  • Oxidation of Dihydropyrazine Intermediate:

    • The dihydropyrazine intermediate must be efficiently oxidized to the final pyrazine.[1] If you suspect incomplete oxidation, consider the following:

      • Choice of Oxidant: Common oxidizing agents include copper(II) sulfate or air oxidation.[3][5] Ensure the chosen oxidant is appropriate for your specific substrate.

      • Reaction Time: Allow sufficient time for the oxidation to go to completion. Monitor the reaction by TLC or GC-MS.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Pyrazine Yield check_purity Check Starting Material Purity start->check_purity purify Purify Starting Materials check_purity->purify Impure check_conditions Review Reaction Conditions check_purity->check_conditions Pure purify->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_solvent Optimize Solvent check_conditions->optimize_solvent optimize_catalyst Optimize Catalyst/Base check_conditions->optimize_catalyst check_oxidation Check Oxidation Step optimize_temp->check_oxidation optimize_solvent->check_oxidation optimize_catalyst->check_oxidation optimize_oxidant Optimize Oxidant/ Reaction Time check_oxidation->optimize_oxidant Incomplete end_point Improved Yield check_oxidation->end_point Complete optimize_oxidant->end_point

Caption: Troubleshooting workflow for low pyrazine yield.

Guide 2: Side Product Formation - Imidazoles

Q: I am observing the formation of imidazole derivatives as byproducts in my reaction. How can I minimize this and purify my desired pyrazine?

A: Imidazole formation is a common side reaction, particularly in syntheses involving ammonia or ammonium hydroxide.[9]

  • Minimizing Imidazole Formation:

    • Control of Stoichiometry: Carefully control the molar ratios of your reactants.

    • Temperature Control: Excessively high temperatures can sometimes favor the formation of imidazole byproducts.[10]

  • Purification Strategies to Remove Imidazoles:

    • Liquid-Liquid Extraction (LLE): The choice of extraction solvent is critical. Using a non-polar solvent like hexane can selectively extract pyrazines, leaving more polar imidazole derivatives in the aqueous phase.[9][11] More polar solvents like methyl-t-butyl ether (MTBE) or ethyl acetate may co-extract imidazoles.[9][11]

    • Column Chromatography: Silica gel chromatography is an effective method for separating pyrazines from imidazole byproducts. Silica gel will retain the more polar imidazoles, allowing the less polar pyrazines to elute first.[9] A common eluent system is a mixture of hexane and ethyl acetate (e.g., 90:10).[9][11]

    • Distillation: For volatile pyrazines, distillation can be used to separate them from non-volatile imidazole impurities.[9]

Purification Workflow to Remove Imidazoles

PurificationWorkflow start Crude Product (Pyrazine + Imidazole) lle Liquid-Liquid Extraction (with Hexane) start->lle aqueous_phase Aqueous Phase (Imidazoles) lle->aqueous_phase organic_phase Organic Phase (Pyrazines) lle->organic_phase column_chrom Silica Gel Column Chromatography organic_phase->column_chrom imidazole_fraction Imidazoles Retained column_chrom->imidazole_fraction pyrazine_fraction Eluted Pyrazines column_chrom->pyrazine_fraction end_point Pure Pyrazine pyrazine_fraction->end_point

Caption: Purification workflow for removing imidazole byproducts.

Data Presentation

Table 1: Optimization of Reaction Conditions for Pyrazine Synthesis [8]

EntryCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Mn(CO)5BrtBuOKToluene1502485
2Mn(CO)5BrKHToluene1502499
3Mn(CO)5BrKHTHF1502465
4Mn(CO)5BrKH1,4-Dioxane1502495
5Mn(CO)5BrKHToluene1252470
6Mn(CO)5BrKHToluene1501290

Reaction conditions: catalyst (2 mol %), 2-phenylglycinol (0.5 mmol), base (3 mol %), solvent (2 mL).

Table 2: Optimized Conditions for Pyrazine-2-carboxylic acid hydrazide Synthesis [10]

ParameterOptimized Value
Pyrazinamide Concentration40 mM
Hydrazine Dihydrochloride Conc.1000 mM
Cell Concentration2.5 mg/mL
Temperature20 °C

Experimental Protocols

Protocol 1: General Procedure for Pyrazine Synthesis via Condensation[2]

This protocol describes a general method for the synthesis of pyrazine derivatives from a 1,2-dicarbonyl compound and a 1,2-diamine.

Materials:

  • Benzil (2 mmol)

  • Ethylene diamine (2 mmol)

  • Aqueous methanol (3 mL)

  • Potassium tert-butoxide (t-BuOK) (10 mg)

  • 50 mL round-bottom flask

  • Magnetic stirrer

  • Silica gel for chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • Dissolve 2 mmol of recrystallized benzil in 3 mL of aqueous methanol in a 50 mL round-bottom flask.[2]

  • Stir the solution with a magnetic stirrer until it becomes homogeneous.[2]

  • Add 2 mmol of ethylene diamine and a catalytic amount of t-BuOK (10 mg) to the solution.[2]

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC).[2]

  • Evaporate the methanol under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent.[2]

Protocol 2: General Procedure for the Gutknecht Pyrazine Synthesis[3][6]

This protocol outlines the general steps for the Gutknecht synthesis, which involves the self-condensation of α-amino ketones.

Step 1: Synthesis of the α-Oximino Ketone

  • Dissolve the starting ketone in a suitable solvent (e.g., ethanol).[3]

  • Treat the solution with a source of nitrous acid (e.g., sodium nitrite and hydrochloric acid) at a low temperature (0-5 °C) to form the corresponding α-oximino ketone.[6]

Step 2: Reduction of the α-Oximino Ketone to the α-Amino Ketone

  • Isolate the α-oximino ketone.

  • Reduce the α-oximino ketone to the α-amino ketone using a suitable reducing agent (e.g., zinc powder in acetic acid).[6] The α-amino ketone is often used immediately in the next step due to its potential instability.

Step 3: Dimerization and Oxidation to the Pyrazine

  • The α-amino ketone undergoes self-condensation to form a dihydropyrazine intermediate.

  • To the dihydropyrazine intermediate solution, add an oxidizing agent such as copper(II) sulfate or allow for air oxidation.[3]

  • Heat the reaction mixture if necessary to drive the oxidation to completion.[3]

Generalized Gutknecht Synthesis Pathway

GutknechtPathway ketone Starting Ketone nitrosation Nitrosation (e.g., NaNO2/HCl) ketone->nitrosation oximino_ketone α-Oximino Ketone nitrosation->oximino_ketone reduction Reduction (e.g., Zn/AcOH) oximino_ketone->reduction amino_ketone α-Amino Ketone reduction->amino_ketone dimerization Self-Condensation (Dimerization) amino_ketone->dimerization dihydropyrazine Dihydropyrazine Intermediate dimerization->dihydropyrazine oxidation Oxidation (e.g., CuSO4 or Air) dihydropyrazine->oxidation pyrazine Pyrazine Product oxidation->pyrazine

Caption: Generalized pathway of the Gutknecht pyrazine synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Pyrazine Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrazine esterification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyrazine esters?

A1: The primary methods for synthesizing pyrazine esters include:

  • Fischer-Speier Esterification: This is a classic method involving the reaction of a pyrazinecarboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is typically reversible and often requires an excess of the alcohol to drive the equilibrium towards the product.[1]

  • Reaction with Acyl Chlorides: Pyrazinyl methanols can be esterified using acyl chlorides. This method is often high-yielding (79-90%) and can be performed under metal-free conditions.[2]

  • Enzymatic Esterification: Lipases, such as Lipozyme® TL IM, can be used as biocatalysts for the synthesis of pyrazine esters. This method offers a greener alternative with high specificity and mild reaction conditions.[3][4]

Q2: I am getting a low yield in my Fischer esterification of pyrazine-2-carboxylic acid. What are the potential causes and how can I improve it?

A2: Low yields in Fischer esterification are common due to the reversible nature of the reaction.[1] Here are several factors to consider for optimization:

  • Molar Ratio of Reactants: The equilibrium can be shifted to favor ester formation by using a large excess of the alcohol. For example, in a typical esterification, increasing the alcohol-to-acid ratio can significantly increase the yield.[5]

  • Water Removal: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the reactants. Removing water as it forms, for instance by using a Dean-Stark apparatus or a drying agent like molecular sieves, can improve the yield.[1]

  • Catalyst Concentration: An inadequate amount of acid catalyst will result in a slow reaction rate. Ensure sufficient catalyst is used. Common catalysts include sulfuric acid and p-toluenesulfonic acid.[1]

  • Reaction Temperature and Time: The reaction may not have reached equilibrium. Increasing the reaction temperature (typically to the reflux temperature of the alcohol) and extending the reaction time can lead to higher conversion.[1] However, excessively high temperatures might lead to side reactions or degradation of the pyrazine ring.

Q3: What are the optimal conditions for enzymatic esterification of pyrazine derivatives?

A3: Enzymatic esterification is highly dependent on the specific enzyme, substrates, and solvent system. Based on studies of enzymatic reactions involving pyrazine esters, the following parameters are crucial for optimization:

  • Enzyme Choice: Lipases are commonly used. For instance, Lipozyme® TL IM has been shown to be effective in reactions involving pyrazine esters.

  • Solvent: The choice of solvent is critical for enzyme activity. In one study on the amidation of pyrazine-2-carboxylate, tert-amyl alcohol was found to be a superior solvent compared to others like methanol, ethanol, or acetonitrile, which resulted in lower yields or byproduct formation.

  • Temperature: Enzymes have an optimal temperature range. For the amidation of pyrazine-2-carboxylate using Lipozyme® TL IM, the optimal temperature was found to be 45°C. Higher temperatures can lead to enzyme denaturation and a decrease in yield.

  • Substrate Molar Ratio: An excess of one substrate can sometimes inhibit enzyme activity. For the enzymatic amidation of pyrazine-2-carboxylate, a 3:1 molar ratio of amine to ester was found to be optimal, with higher ratios leading to a decrease in yield.

  • pH: The pH of the reaction medium can significantly affect enzyme activity and the ratio of products formed.[6]

Q4: I am observing the formation of unexpected byproducts. How can I minimize them?

A4: Byproduct formation can often be attributed to the reaction conditions. Here are some troubleshooting tips:

  • Side Reactions with Solvent: In enzymatic reactions, certain alcohol solvents (e.g., ethanol, isopropanol) can participate in the reaction, leading to the formation of different ester byproducts. Choosing an inert solvent can mitigate this.

  • Degradation of Starting Material: Harsh reaction conditions, such as high temperatures or very strong acidic conditions, can lead to the degradation of the pyrazine ring or sensitive functional groups on the starting materials.[7] Using milder conditions, such as those in enzymatic reactions or reactions with acyl chlorides, can be beneficial.

  • Purification of Starting Materials: Impurities in the starting pyrazinecarboxylic acid or alcohol can lead to side reactions. Ensure the purity of your reactants before starting the reaction.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield - Reaction has not reached equilibrium.- Equilibrium is unfavorable.- Water is hydrolyzing the product.- Inefficient catalyst.- Increase reaction time and/or temperature.- Use a large excess of the alcohol reactant.[5]- Remove water using a Dean-Stark trap or molecular sieves.[1]- Increase catalyst loading or try a different acid catalyst (e.g., p-TsOH).[1]
Incomplete Reaction - Insufficient reaction time or temperature.- Catalyst deactivation.- Monitor the reaction progress using TLC or GC and extend the reaction time until the starting material is consumed.- Ensure the catalyst is not poisoned by impurities in the reactants or solvent.
Formation of Byproducts - Reaction temperature is too high.- Impure starting materials.- Side reactions with the solvent.- Lower the reaction temperature.- Purify starting materials before use.- In enzymatic reactions, choose a non-participating solvent like tert-amyl alcohol.
Difficulty in Product Isolation - Product is water-soluble.- Emulsion formation during workup.- Use a different extraction solvent.- Brine wash to break emulsions.- Consider purification by chromatography.

Data Presentation

Table 1: Effect of Alcohol to Carboxylic Acid Molar Ratio on Fischer Esterification Yield

The following data is for the esterification of acetic acid with ethanol and serves as a general guideline for the effect of reactant stoichiometry in Fischer esterification.

Molar Ratio (Alcohol:Acid)Approximate Yield (%)
1:165
10:197
100:199

Data adapted from a study on Fischer esterification.[5]

Table 2: Influence of Reaction Conditions on the Enzymatic Amidation of Methyl Pyrazine-2-carboxylate

This data, from a study on the synthesis of pyrazinamide from a pyrazine ester, illustrates the impact of key parameters on reactions involving the pyrazine ester functional group.

ParameterVariationYield (%)
Solvent tert-Amyl alcohol>80
Methanol, Acetonitrile, Dichloromethane, DMSO, THF<20
Temperature 35°C~75
45°C81.2
55°C~78
Substrate Molar Ratio (Amine:Ester) 1:1~65
2:1~78
3:181.7
4:1~80

Data from a study on the enzymatic amidation of methyl pyrazine-2-carboxylate catalyzed by Lipozyme® TL IM.

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification of Pyrazine-2-carboxylic Acid with an Alcohol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyrazine-2-carboxylic acid (1 equivalent).

  • Addition of Reactants: Add the desired alcohol (e.g., methanol or ethanol) in excess (typically 10-20 equivalents), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 equivalents) to the stirred solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude pyrazine ester.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation.

Protocol 2: General Procedure for Enzymatic Esterification of Pyrazine-2-carboxylic Acid
  • Reaction Setup: In a flask, add pyrazine-2-carboxylic acid (1 equivalent) and the desired alcohol (e.g., 1.5-3 equivalents) to a suitable solvent (e.g., tert-amyl alcohol).

  • Enzyme Addition: Add the lipase catalyst (e.g., Lipozyme® TL IM, typically 5-10% by weight of the limiting reactant).

  • Water Removal (Optional but Recommended): Add molecular sieves (3Å or 4Å) to remove the water formed during the reaction.

  • Reaction: Stir the mixture at the optimal temperature for the enzyme (e.g., 45-50°C) for 24-48 hours. Monitor the reaction progress by TLC or GC.

  • Workup:

    • Filter off the enzyme and molecular sieves.

    • Wash the solids with a small amount of the reaction solvent.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Esterification_Workflow start Start: Pyrazine-2-carboxylic Acid + Alcohol choose_method Choose Esterification Method start->choose_method fischer Fischer Esterification (Acid Catalyst) choose_method->fischer Conventional enzymatic Enzymatic Esterification (Lipase) choose_method->enzymatic Green Chemistry reaction Reaction Monitoring (TLC/GC) fischer->reaction enzymatic->reaction workup Workup (Extraction, Washing) reaction->workup purification Purification (Chromatography/Distillation) workup->purification product Pure Pyrazine Ester purification->product

Caption: General experimental workflow for pyrazine esterification.

Troubleshooting_Logic start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes byproducts Byproducts Observed? start->byproducts No increase_time_temp Increase Time/Temp incomplete_rxn->increase_time_temp Yes increase_alcohol Increase [Alcohol] incomplete_rxn->increase_alcohol No, Equilibrium Issue check_temp Lower Temperature byproducts->check_temp Yes check_solvent Change Solvent byproducts->check_solvent No, consider other issues remove_water Remove H2O increase_alcohol->remove_water

Caption: Troubleshooting logic for low yield in pyrazine esterification.

References

Technical Support Center: Synthesis of Methyl 3-Methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of methyl 3-methylpyrazine-2-carboxylate.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis, which typically proceeds in two main stages: the oxidation of 2,3-dimethylpyrazine to 3-methylpyrazine-2-carboxylic acid, followed by Fischer esterification to the desired methyl ester.

Problem 1: Low Yield of 3-Methylpyrazine-2-carboxylic Acid in the Oxidation Step

Possible Causes and Solutions:

  • Incomplete Oxidation: The oxidation of 2,3-dimethylpyrazine may not have gone to completion.

    • Solution: Ensure the correct stoichiometry of the oxidizing agent (e.g., KMnO₄) is used. The reaction is often temperature-sensitive; maintain the recommended reaction temperature (typically 50-80°C) to ensure a sufficient reaction rate.[1] Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Over-oxidation: A significant side reaction is the oxidation of both methyl groups, leading to the formation of pyrazine-2,3-dicarboxylic acid.

    • Solution: Control the reaction temperature carefully, as higher temperatures can promote over-oxidation. The rate of addition of the oxidizing agent is also critical; add it portion-wise or as a solution dropwise to maintain control over the reaction exotherm. Using an inhibitor, such as formic acid, has been reported to suppress the formation of the dicarboxylic acid byproduct.[1]

  • Product Loss During Work-up: The product, being a carboxylic acid, can be lost during the extraction process if the pH is not correctly adjusted.

    • Solution: After the reaction, the mixture is typically filtered to remove manganese dioxide (if KMnO₄ is used). The filtrate should be acidified (e.g., with H₂SO₄ or HCl) to a pH of around 2 to precipitate the carboxylic acid.[1] Ensure complete precipitation before filtration. Subsequent extraction of the acidic aqueous layer with an organic solvent like dichloromethane or ether can help recover any dissolved product.[1][2]

Problem 2: Presence of Impurities in the Final this compound Product

Possible Impurities and Their Removal:

  • Unreacted 3-Methylpyrazine-2-carboxylic Acid: Due to the equilibrium nature of the Fischer esterification, some starting carboxylic acid may remain.[3][4][5][6]

    • Troubleshooting:

      • Drive the Equilibrium: Use a large excess of methanol (which can also serve as the solvent) to shift the equilibrium towards the ester product.[3][4][5][6]

      • Removal of Water: Remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus if a solvent like toluene is used.[4]

      • Purification: After the reaction, neutralize the excess acid catalyst (e.g., H₂SO₄) with a base like sodium bicarbonate solution.[7] The desired ester can then be extracted into an organic solvent. A wash with a dilute aqueous base (e.g., NaHCO₃ solution) will remove the unreacted carboxylic acid by converting it to its water-soluble salt.

  • Pyrazine-2,3-dicarboxylic Acid Dimethyl Ester: If pyrazine-2,3-dicarboxylic acid was formed as a byproduct in the oxidation step, it will also be esterified.

    • Troubleshooting: This impurity is best addressed by minimizing its formation during the oxidation step (see Problem 1). If present, purification by column chromatography on silica gel may be necessary to separate the mono- and di-esters.

  • Unreacted 2,3-Dimethylpyrazine: If the initial oxidation was incomplete, the unreacted starting material may carry through.

    • Troubleshooting: This is also best addressed by ensuring complete reaction in the first step. Due to its volatility and lower polarity compared to the ester product, it can often be removed during the solvent evaporation steps or by purification via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A widely used two-step synthesis involves:

  • Oxidation: 2,3-dimethylpyrazine is oxidized to 3-methylpyrazine-2-carboxylic acid. A common oxidizing agent for this step is potassium permanganate (KMnO₄).[1][8]

  • Fischer Esterification: The resulting 3-methylpyrazine-2-carboxylic acid is then esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), to yield this compound.[7]

Q2: What are the main side reactions to be aware of during the oxidation of 2,3-dimethylpyrazine with KMnO₄?

A2: The primary side reaction is the over-oxidation of the second methyl group to form pyrazine-2,3-dicarboxylic acid.[9] This occurs because both methyl groups are susceptible to oxidation. Controlling reaction conditions such as temperature and the rate of addition of KMnO₄ is crucial to maximize the yield of the desired mono-carboxylic acid.[1]

Q3: How can I improve the yield of the Fischer esterification step?

A3: The Fischer esterification is an equilibrium reaction. To improve the yield of the ester, you can:

  • Use a large excess of the alcohol (methanol in this case), which also often serves as the solvent. This shifts the equilibrium towards the products according to Le Châtelier's principle.[3][4][5][6]

  • Remove the water that is formed as a byproduct of the reaction. This can be done azeotropically using a Dean-Stark apparatus if a suitable solvent is used.[4]

Q4: My final product is a pale-yellow to brown solid. Is this normal?

A4: Yes, the physical appearance of this compound is often described as a pale-yellow to yellow-brown or brown solid.[10] The color can be influenced by the presence of minor impurities. Further purification, such as recrystallization or column chromatography, can be performed if a higher purity product is required.

Q5: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?

A5:

  • Thin Layer Chromatography (TLC): Useful for monitoring the progress of both the oxidation and esterification reactions by observing the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis of the reaction mixture and to determine the purity of the final product with high accuracy.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile components, including the desired product and potential volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities that are present in significant amounts.

  • Mass Spectrometry (MS): Can confirm the molecular weight of the product.[7]

Data Presentation

Reaction Step Parameter Typical Condition/Value Potential Side Product/Impurity Reference
Oxidation Starting Material2,3-Dimethylpyrazine-[1]
Oxidizing AgentPotassium Permanganate (KMnO₄)-[1]
Temperature50 - 80 °CPyrazine-2,3-dicarboxylic acid[1]
Key Side ReactionOver-oxidation of both methyl groupsPyrazine-2,3-dicarboxylic acid[9]
ImpurityUnreacted 2,3-dimethylpyrazine--
Esterification Starting Material3-Methylpyrazine-2-carboxylic acid-[7]
ReagentsMethanol (large excess), Sulfuric Acid (catalyst)-[7]
TemperatureReflux (approx. 80 °C)-[7]
Reaction Time~5 hours-[7]
Key IssueReversible reaction equilibriumUnreacted 3-methylpyrazine-2-carboxylic acid[3][4][5][6]

Experimental Protocols

1. Synthesis of 3-Methylpyrazine-2-carboxylic Acid from 2,3-Dimethylpyrazine

  • Materials: 2,3-dimethylpyrazine, potassium permanganate (KMnO₄), formic acid (inhibitor), sulfuric acid (90%), diethyl ether.

  • Procedure:

    • In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, add 2,5-dimethylpyrazine (e.g., 20g).

    • Heat the 2,5-dimethylpyrazine to 55°C.

    • Prepare a 5% aqueous solution of KMnO₄ containing an inhibitor such as formic acid.

    • Slowly add the KMnO₄ solution to the heated 2,5-dimethylpyrazine over a period of about 4 hours, maintaining the temperature between 50-80°C.[1]

    • After the addition is complete, continue stirring for an additional 3.5 hours.[1]

    • While still hot, filter the reaction mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the MnO₂ cake with hot water.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Cool the concentrated solution to 0-5°C and acidify with 90% sulfuric acid to a pH of 2.

    • Filter the precipitated product.

    • Extract the mother liquor with diethyl ether.

    • Combine the precipitated product with the residue from the evaporated ether extracts to obtain the crude 3-methylpyrazine-2-carboxylic acid.[1]

2. Synthesis of this compound (Fischer Esterification)

  • Materials: 3-Methylpyrazine-2-carboxylic acid, methanol, concentrated sulfuric acid, dichloromethane, 5 M aqueous sodium hydroxide, anhydrous magnesium sulfate.

  • Procedure:

    • Suspend 3-methylpyrazine-2-carboxylic acid (e.g., 19.95 g, 144 mmol) in methanol (500 mL) in a round-bottom flask.[7]

    • Cool the suspension in an ice-water bath.

    • Slowly add concentrated sulfuric acid (e.g., 27.3 mL) dropwise over 5 minutes.[7]

    • Heat the reaction mixture to 80°C and maintain this temperature for 5 hours.[7]

    • After the reaction is complete, remove the methanol by distillation under reduced pressure.

    • Dissolve the residue in dichloromethane (750 mL).

    • Carefully neutralize the excess acid by washing with a 5 M aqueous sodium hydroxide solution (200 mL).

    • Separate the aqueous layer and extract it with dichloromethane (250 mL).

    • Combine all organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate to yield this compound.[7]

Visualizations

Synthesis_Pathway cluster_oxidation Step 1: Oxidation cluster_esterification Step 2: Esterification 2,3-Dimethylpyrazine 2,3-Dimethylpyrazine 3-Methylpyrazine-2-carboxylic_acid 3-Methylpyrazine-2-carboxylic_acid 2,3-Dimethylpyrazine->3-Methylpyrazine-2-carboxylic_acid KMnO4, H2O, 50-80°C Side_Product_1 Pyrazine-2,3-dicarboxylic acid 3-Methylpyrazine-2-carboxylic_acid->Side_Product_1 Over-oxidation Methyl_3-methylpyrazine-2-carboxylate Methyl_3-methylpyrazine-2-carboxylate 3-Methylpyrazine-2-carboxylic_acid->Methyl_3-methylpyrazine-2-carboxylate Methanol, H2SO4, 80°C

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_oxidation_troubleshooting Oxidation Troubleshooting cluster_esterification_troubleshooting Esterification Troubleshooting start Low Yield or Impure Product check_step Which step is problematic? start->check_step oxidation_issue Oxidation Step check_step->oxidation_issue Analysis shows issues with carboxylic acid intermediate esterification_issue Esterification Step check_step->esterification_issue Final product contains unreacted acid oxidation_cause Identify Cause oxidation_issue->oxidation_cause esterification_cause Identify Cause esterification_issue->esterification_cause incomplete_ox Incomplete Reaction oxidation_cause->incomplete_ox Unreacted starting material over_ox Over-oxidation oxidation_cause->over_ox Dicarboxylic acid present workup_loss Work-up Loss oxidation_cause->workup_loss Low isolated yield solution_incomplete_ox Increase reaction time/ temperature, check reagent stoichiometry incomplete_ox->solution_incomplete_ox solution_over_ox Control temperature, slow reagent addition, use inhibitor over_ox->solution_over_ox solution_workup_loss Adjust pH correctly for precipitation and extraction workup_loss->solution_workup_loss unreacted_acid Unreacted Carboxylic Acid esterification_cause->unreacted_acid solution_unreacted_acid Use excess methanol, remove water, purify with base wash unreacted_acid->solution_unreacted_acid

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Degradation Pathways of Pyrazines Under Thermal Stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the thermal degradation of pyrazines. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of pyrazine degradation under thermal stress?

A1: The thermal degradation of pyrazines primarily proceeds through a free-radical chain reaction mechanism. The initiation step is typically C-H bond fission, leading to the formation of pyrazyl radicals and hydrogen atoms. The major decomposition products of unsubstituted pyrazine are acetylene and hydrogen cyanide (HCN), with cyanoacetylene and acrylonitrile also being significant, albeit in lower yields.

Q2: How does the substitution on the pyrazine ring affect its thermal stability?

A2: The type and position of substituents on the pyrazine ring significantly influence its thermal stability. Generally, alkylpyrazines are more stable than unsubstituted pyrazine. The stability tends to increase with the number and size of the alkyl groups. For example, tetramethylpyrazine is more thermally stable than dimethylpyrazine. The position of the substituents also plays a role, with symmetrically substituted pyrazines often exhibiting higher stability.

Q3: What are the expected degradation products for alkylated pyrazines?

A3: While the core pyrazine ring still fragments into smaller molecules like HCN and acetylene, the alkyl substituents lead to a more complex mixture of degradation products. These can include smaller alkylated fragments, nitriles, and other hydrocarbons. The specific products will depend on the nature of the alkyl groups and the pyrolysis conditions.

Q4: At what temperatures do pyrazines typically start to degrade?

A4: The degradation temperature of pyrazines is highly dependent on their structure and the experimental conditions. Unsubstituted pyrazine begins to decompose in the range of 1200-1480 K under pyrolysis conditions. However, substituted pyrazines and pyrazine derivatives can show degradation at lower temperatures. For example, in thermogravimetric analysis (TGA), some pyrazine derivatives may start to decompose at temperatures as low as 150-300°C.

Q5: Can pyrazines isomerize under thermal stress?

A5: Yes, isomerization can occur. For instance, pyrazine has been shown to isomerize to pyrimidine at high temperatures. This process is thought to occur via a fulvene-like intermediate.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions.

Issue Possible Cause(s) Suggested Solution(s)
No or Low Analyte Peaks in Py-GC-MS 1. Inefficient pyrolysis: The temperature may be too low for the specific pyrazine's stability. 2. Analyte loss in the transfer line: Condensation of less volatile pyrazines. 3. Injection issues: Split ratio too high, leading to insufficient sample reaching the column.1. Increase the pyrolysis temperature in increments of 50°C. 2. Ensure the transfer line temperature is maintained at a high enough temperature (e.g., 280-300°C) to prevent condensation. 3. Decrease the split ratio or use a splitless injection if sensitivity is an issue.
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC system: Exposed silanol groups in the liner, column, or connections can interact with the basic nitrogen atoms of pyrazines. 2. Column overload: Injecting too much sample. 3. Inappropriate solvent: The solvent may not be compatible with the stationary phase.1. Use a deactivated liner and ensure all connections are inert. Consider trimming the first few centimeters of the column. 2. Dilute the sample or increase the split ratio. 3. Ensure the solvent is appropriate for the column and injection technique.
Co-elution of Isomers 1. Similar physicochemical properties of isomers. 2. Inadequate column selectivity.1. Optimize the GC oven temperature program with a slower ramp rate to improve separation. 2. Use a longer GC column or a column with a different stationary phase (e.g., a more polar column) to enhance selectivity.
Inconsistent Retention Times 1. Fluctuations in carrier gas flow rate. 2. Leaks in the GC system. 3. Column degradation.1. Check and stabilize the carrier gas flow. 2. Perform a leak check of the entire system. 3. Condition the column or replace it if it is old or has been exposed to oxygen at high temperatures.
Presence of Unexpected Peaks 1. Contamination from the sample matrix, solvent, or system. 2. Secondary reactions of degradation products. 3. Carryover from a previous injection.1. Run a blank analysis of the solvent and an empty pyrolysis tube to identify sources of contamination. 2. Vary the pyrolysis temperature to see if the relative abundance of unexpected peaks changes. 3. Perform a bake-out of the GC oven and injector.

Data Presentation

The thermal stability of pyrazines is influenced by their substitution pattern. The following table summarizes the onset decomposition temperatures for a selection of pyrazine derivatives.

Pyrazine Derivative Decomposition Onset Temperature (°C) Analytical Method Notes
Pyrazine~927-1207 (1200-1480 K)Shock Tube/Laser-Schlieren DensitometryMajor products are acetylene and HCN.
Di(pyrazine)silver(II) Peroxydisulfate>90 (O₂ evolution), 120-285 (pyrazine and SO₃ release)Thermal Gravimetric Analysis (TGA)Degradation of the complex, not the isolated pyrazine.[1]
Pyrazine-2-amidoxime153-270TGA/DTGFirst step involves the loss of a pyrazine molecule.
Pyrazine Esters (general)153-295TGA/DTGEvaporation is a significant process alongside decomposition.
TetramethylpyrazineHigher than dimethylpyrazineInferred from Maillard reaction studiesGenerally considered one of the more stable alkylpyrazines.

Experimental Protocols

Protocol 1: Analysis of Thermal Degradation Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol outlines a general procedure for the analysis of pyrazine thermal degradation products.

1. Instrumentation:

  • Pyrolyzer (e.g., filament or furnace type) coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

2. Sample Preparation:

  • Accurately weigh 50-200 µg of the pyrazine sample into a clean pyrolysis sample cup.

  • For quantitative analysis, add a known amount of a suitable internal standard.

3. Pyrolyzer Conditions:

  • Pyrolysis Temperature: Start with a temperature of 600°C. This can be optimized depending on the pyrazine's stability. A temperature range of 500-800°C is common.

  • Pyrolysis Time: 15-20 seconds.

  • Interface Temperature: 280°C.

  • Carrier Gas: Helium.

4. GC-MS Conditions:

  • Injector Temperature: 280°C.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/minute.

    • Hold at 280°C for 5-10 minutes.

  • Carrier Gas Flow Rate: 1 mL/min (constant flow).

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-400.

5. Data Analysis:

  • Identify the degradation products by comparing their mass spectra with a library (e.g., NIST).

  • Quantify the products using the internal standard method.

Mandatory Visualizations

Pyrazine_Degradation_Pathway Pyrazine Pyrazine Thermal_Stress Thermal Stress (High T) Pyrazyl_Radical Pyrazyl Radical Thermal_Stress->Pyrazyl_Radical C-H Fission H_Atom H• Ring_Opening Ring Opening Pyrazyl_Radical->Ring_Opening Fragmentation Fragmentation Ring_Opening->Fragmentation Acetylene Acetylene (C2H2) Fragmentation->Acetylene HCN Hydrogen Cyanide (HCN) Fragmentation->HCN Cyanoacetylene Cyanoacetylene Fragmentation->Cyanoacetylene Other_Products Other Products Fragmentation->Other_Products

Caption: Unsubstituted Pyrazine Thermal Degradation Pathway.

Py_GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Py-GC-MS Analysis cluster_data Data Processing Sample Pyrazine Sample (50-200 µg) Internal_Std Add Internal Standard Sample->Internal_Std Sample_Cup Load into Pyrolysis Cup Internal_Std->Sample_Cup Pyrolyzer Pyrolyzer (e.g., 600°C) Sample_Cup->Pyrolyzer GC_Column Gas Chromatography (Separation) Pyrolyzer->GC_Column Mass_Spec Mass Spectrometry (Detection & Identification) GC_Column->Mass_Spec Chromatogram Chromatogram Mass_Spec->Chromatogram Library_Search Mass Spectral Library Search Chromatogram->Library_Search Quantification Quantification Chromatogram->Quantification Results Degradation Products & Yields Library_Search->Results Quantification->Results

Caption: Experimental Workflow for Py-GC-MS Analysis.

Troubleshooting_Logic Start Problem with Py-GC-MS Data Check_Blanks Run Blanks (Solvent, Empty Cup) Start->Check_Blanks Contamination Contamination Issue Check_Blanks->Contamination Unexpected Peaks Check_System Check System Suitability (Peak Shape, Retention Time) Check_Blanks->Check_System Blanks are Clean Solution Consult Detailed Troubleshooting Guide Contamination->Solution System_Issue GC System Issue (Leak, Column, etc.) Check_System->System_Issue Poor Performance Check_Parameters Review Pyrolysis & GC-MS Parameters Check_System->Check_Parameters Good Performance System_Issue->Solution Parameter_Issue Suboptimal Parameters Check_Parameters->Parameter_Issue No/Low Analyte Peaks Parameter_Issue->Solution

Caption: Logical Flow for Troubleshooting Py-GC-MS Issues.

References

Technical Support Center: Analysis of Volatile Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the analysis of volatile pyrazine compounds.

Troubleshooting Guides & FAQs

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Sample Preparation & Extraction

  • Question: Why am I observing low or no pyrazine peaks in my chromatogram?

    • Answer: Low or non-existent pyrazine peaks can stem from several factors throughout the analytical workflow. A systematic approach to troubleshooting this issue is crucial. Common culprits include inefficient extraction or loss of analytes during sample preparation. Ensure the pH of your sample is optimized, as it can significantly enhance pyrazine volatility. The addition of a salting-out agent, like sodium chloride (NaCl), can also improve the extraction efficiency of more polar pyrazines.[1] For Solid-Phase Microextraction (SPME), the choice of fiber is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is effective for a broad range of pyrazines.[1] Optimizing extraction time and temperature is also necessary to ensure the efficient partitioning of pyrazines from the sample matrix to the fiber.[1][2] Finally, inspect the SPME fiber for any signs of degradation or contamination.[1]

  • Question: How can I improve the recovery of pyrazines during liquid-liquid extraction (LLE)?

    • Answer: A single extraction is often insufficient for good recovery of pyrazines.[3] To improve efficiency, perform multiple extractions with fresh solvent.[3][4] The choice of extraction solvent is also critical. While methyl-t-butyl ether (MTBE) and ethyl acetate are effective, they may co-extract polar impurities like imidazoles.[3][4] Hexane can be a good alternative for selectively extracting pyrazines without these impurities.[3][4]

  • Question: What is the impact of sample pH on pyrazine analysis?

    • Answer: The pH of the sample matrix can significantly influence the stability and extraction efficiency of pyrazines. Some pyrazines may be unstable at high pH.[5] For techniques like purge-and-trap, a dilute acid solution can be used to selectively trap the basic pyrazines, which can then be recovered by raising the pH before analysis.[6] It is crucial to optimize and control the pH throughout the sample preparation process to ensure consistent and accurate results.

Chromatographic Analysis (GC-MS)

  • Question: What is causing my chromatographic peaks to tail or front?

    • Answer: Poor peak shape is a common issue in the GC analysis of pyrazines.

      • Peak Tailing: This is often caused by active sites within the GC system (e.g., in the injector liner or on the column) that can interact with the polar pyrazine molecules.[1] To mitigate this, use deactivated inlet liners and replace them regularly.[1] If the column is suspected, trimming 10-20 cm from the inlet can help remove active sites.[1]

      • Peak Fronting: This is typically a sign of column overload, where the concentration of the analyte is too high for the column's capacity.[1] To resolve this, you can either decrease the injection volume or dilute the sample.[1]

  • Question: How can I resolve co-eluting pyrazine isomers?

    • Answer: Co-elution of pyrazine isomers is a significant challenge as they often have very similar mass spectra, making accurate identification and quantification difficult.[1] To enhance separation, consider using a longer GC column or a column with a more polar stationary phase, such as one containing wax or polyethylene glycol, which can offer better selectivity for these compounds compared to non-polar phases.[1] Additionally, optimizing the oven temperature program with a slower ramp rate can improve the resolution of closely eluting peaks.[1]

  • Question: My GC-MS system is showing a general loss of signal. What should I check?

    • Answer: A general loss of signal can be attributed to several instrumental issues.[1] Start by checking for leaks in the injector, as this can lead to sample loss.[7][8] Verify that the injection parameters are correct for your method. The column may be contaminated, which would require a bake-out or trimming of the front end.[1] Finally, ensure the detector, including the ion source and electron multiplier, is clean and functioning correctly.[7][8]

Data Analysis & Quantification

  • Question: How do I identify and compensate for matrix effects in my analysis?

    • Answer: Matrix effects, which are the alteration of an analyte's signal due to co-eluting compounds from the sample matrix, can lead to either signal suppression or enhancement, compromising quantitative accuracy.[9] A common method to determine if your analysis is affected is to compare the slope of a calibration curve prepared in a pure solvent with one prepared in a blank sample matrix (matrix-matched calibration).[9] A significant difference indicates the presence of matrix effects.[9] To compensate, the use of a stable isotope-labeled internal standard that is chemically identical to the analyte is a robust method, as it experiences the same matrix effects.[10] Matrix-matched calibration is another effective strategy.[11]

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of pyrazines using various methods.

Table 1: Method Detection and Quantification Limits for Pyrazines

AnalyteMatrixMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
Various PyrazinesPerilla Seed OilHS-SPME-GC-MS²0.07 - 22.22 ng/g-[12]
2,5-DimethylpyrazineCocoa WortHS-SPME-GC< 0.023 µg/L-[13][14]
2,3,5-TrimethylpyrazineCocoa WortHS-SPME-GC< 0.023 µg/L-[13][14]
2,3,5,6-TetramethylpyrazineCocoa WortHS-SPME-GC< 0.023 µg/L-[13][14]
2-MethylpyrazineEdible OilSPME-GC-MS10 ng/g30 ng/g[15]
2,5-DimethylpyrazineEdible OilSPME-GC-MS8 ng/g25 ng/g[15]
2,6-DimethylpyrazineEdible OilSPME-GC-MS12 ng/g35 ng/g[15]
2-EthylpyrazineEdible OilSPME-GC-MS6 ng/g20 ng/g[15]
Various PyrazinesRapeseed OilMHS-SPME-arrow-GCMS2 - 60 ng/g6 - 180 ng/g[16]
2-MethylpyrazineSesame Oil ExtractSABRE Hyperpolarized NMR-21.0 µmol/L[17]

Table 2: Recovery Rates and Precision for Pyrazine Analysis

AnalyteMatrixMethodMean Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Spiked PyrazinesPerilla Seed OilHS-SPME-GC-MS²94.6 - 107.92< 9.76 (inter-day)[12]
Three PyrazinesCocoa WortHS-SPME-GC95.4 - 102.73.6 - 6.4[13][14]
Spiked PyrazinesRapeseed OilMHS-SPME-arrow-GCMS91.6 - 109.2< 16 (inter-day)[16]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Pyrazines in Coffee

This protocol is suitable for extracting volatile pyrazines from a solid matrix like ground coffee.[1]

  • Sample Preparation:

    • Weigh 2 g of ground coffee into a 20 mL headspace vial.[1]

    • Add an appropriate internal standard solution for accurate quantification.[1]

    • Seal the vial with a PTFE/silicone septum and an aluminum cap.[1]

  • HS-SPME Procedure:

    • Equilibrate the sample at 60°C for 15 minutes in a heating block or autosampler agitator.[1]

    • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes to extract the volatile pyrazines.[1]

  • GC-MS Analysis:

    • Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption.[9]

    • Start the GC-MS analysis using an appropriate temperature program to separate the pyrazines.[9]

    • Example GC Conditions:

      • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness).[1]

      • Carrier Gas: Helium at a constant flow of 1 mL/min.[1]

      • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 230°C at 5°C/min, and hold for 5 minutes.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing sample Sample Weighing & Vial Sealing istd Internal Standard Addition sample->istd equilibration Sample Equilibration (e.g., 60°C) istd->equilibration spme HS-SPME Fiber Exposure equilibration->spme desorption Thermal Desorption in GC Inlet spme->desorption gc_sep GC Separation desorption->gc_sep ms_detect MS Detection gc_sep->ms_detect peak_integration Peak Integration ms_detect->peak_integration quantification Quantification peak_integration->quantification

Caption: Experimental workflow for volatile pyrazine analysis using HS-SPME-GC-MS.

troubleshooting_low_peaks cluster_sample_prep_solutions Sample Preparation Solutions cluster_spme_solutions SPME Solutions cluster_gcms_solutions GC-MS Solutions start Problem: Low or No Pyrazine Peaks check_sample_prep Review Sample Preparation start->check_sample_prep check_spme Evaluate SPME Conditions check_sample_prep->check_spme Sample prep OK optimize_ph Optimize Sample pH check_sample_prep->optimize_ph pH not optimal? add_salt Add Salting-out Agent check_sample_prep->add_salt Poor extraction of polar pyrazines? check_gcms Inspect GC-MS System check_spme->check_gcms SPME OK correct_fiber Select Appropriate Fiber (e.g., DVB/CAR/PDMS) check_spme->correct_fiber Incorrect fiber? optimize_params Optimize Extraction Time & Temperature check_spme->optimize_params Sub-optimal parameters? replace_fiber Check/Replace Damaged Fiber check_spme->replace_fiber Fiber damaged? check_leaks Check for Injector Leaks check_gcms->check_leaks Leaks suspected? check_column Bake-out or Trim Column check_gcms->check_column Contamination suspected? clean_detector Clean Ion Source/ Check Detector check_gcms->clean_detector Detector issue? end Problem Resolved optimize_ph->end add_salt->end correct_fiber->end optimize_params->end replace_fiber->end check_leaks->end check_column->end clean_detector->end

Caption: Troubleshooting decision tree for low or no pyrazine peaks in GC-MS analysis.

References

"preventing isomerization in substituted pyrazines"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted pyrazines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and prevent isomerization issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is pyrazine isomerization and why is it a concern?

A: Pyrazine isomerization is a process where a substituted pyrazine converts into a different structural isomer, most commonly a pyrimidine or another pyrazine with a different substitution pattern. This is a significant concern in research and drug development because different isomers can have vastly different chemical, physical, and pharmacological properties.[1] The formation of an unintended isomer can lead to impure samples, loss of desired activity, and challenges in characterization and purification.

Q2: What are the main causes of isomerization in substituted pyrazines?

A: Isomerization in substituted pyrazines is primarily induced by energy input in the form of heat or light.

  • Thermal Isomerization: High temperatures, for instance during synthesis, distillation, or gas chromatography, can provide the necessary energy to overcome the activation barrier for isomerization.[2]

  • Photochemical Isomerization: Exposure to light, particularly UV light, can excite the pyrazine molecule to a higher energy state, facilitating rearrangement into isomers through intermediates like Dewar pyrazines and benzvalenes.[3][4]

  • Catalysis: The presence of acids or bases can also catalyze isomerization, although this is less common than thermal or photochemical pathways.[5]

Q3: How do different substituents on the pyrazine ring affect its stability and the likelihood of isomerization?

A: The electronic properties of substituents play a crucial role in the stability of the pyrazine ring.[1]

  • Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or hydroxyl (-OH) increase the electron density of the ring. This can make the ring more susceptible to certain reactions but can also influence the stability of intermediates in potential isomerization pathways.[1]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the electron density of the ring. These substituents can significantly impact the molecule's electronic structure and its susceptibility to nucleophilic attack, which can sometimes be a competing pathway or a step in a degradation process that accompanies isomerization.[6]

The position of the substituents is also critical, as it dictates the stability of potential intermediates formed during the isomerization process.[1]

Troubleshooting Guides

Issue 1: An unexpected isomer is detected in my final product after synthesis.

Q: I've synthesized a substituted pyrazine, but my analytical data (NMR, GC-MS) shows a mixture of isomers. What could have gone wrong?

A: The formation of isomers during synthesis is typically due to the reaction conditions being harsh enough to induce thermal isomerization.

Troubleshooting Steps:

  • Review Reaction Temperature: High temperatures are a primary driver for pyrazine isomerization.[2] Assess if the reaction temperature can be lowered without significantly impacting the reaction rate.

  • Minimize Reaction Time: Prolonged heating increases the probability of isomerization. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction as soon as the starting material is consumed.

  • Ensure an Inert Atmosphere: While the primary isomerization mechanism is often thermal, oxidative side reactions can occur at high temperatures. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent degradation and the formation of complex byproducts.

  • Consider Solvent Effects: The polarity of the solvent can influence the stability of the transition states involved in isomerization. If possible, experiment with different solvents to find one that may disfavor the isomerization pathway.

Data Presentation: Effect of Temperature on Isomer Formation The following table illustrates a hypothetical trend based on general chemical principles.

Reaction Temperature (°C) Desired Product Yield (%) Unwanted Isomer (%)
120 95 5
140 85 15
160 70 30

| 180 | 50 | 50 |

Logical Workflow: Diagnosing Isomer Formation During Synthesis

start Unexpected Isomer Detected Post-Synthesis check_temp Was reaction temperature >120°C? start->check_temp check_time Was reaction time prolonged? check_temp->check_time No lower_temp Action: Lower temperature. Consider catalyst. check_temp->lower_temp Yes check_atmosphere Was an inert atmosphere used? check_time->check_atmosphere No optimize_time Action: Monitor reaction. Quench upon completion. check_time->optimize_time Yes use_inert Action: Rerun under N2 or Ar. check_atmosphere->use_inert No cluster_pyrazine Pyrazine Derivative cluster_excited Excited State cluster_intermediates Transient Intermediates cluster_pyrimidine Pyrimidine Product Pyrazine 2,6-Dimethylpyrazine (Ground State) Pyrazine_Excited Excited Singlet State Pyrazine->Pyrazine_Excited hv (Light) Dewar Dewar Isomer Pyrazine_Excited->Dewar Isomerization Benzvalene Benzvalene Isomer Dewar->Benzvalene Rearrangement Pyrimidine 4,5-Dimethylpyrimidine Benzvalene->Pyrimidine Rearomatization

References

Technical Support Center: Scaling Up Methyl 3-methylpyrazine-2-carboxylate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to navigate challenges during the scale-up production of Methyl 3-methylpyrazine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: A prevalent industrial approach involves a two-step process. First is the selective oxidation of 2,5-dimethylpyrazine to 3-methylpyrazine-2-carboxylic acid, followed by esterification to yield the final product. The oxidation is often performed using strong oxidizing agents like potassium permanganate (KMnO₄)[1]. An alternative route starts with the condensation of a 1,2-diamine and a 1,2-dicarbonyl compound, which is a classical method for forming the pyrazine ring[2].

Q2: My oxidation of 2,5-dimethylpyrazine to 3-methylpyrazine-2-carboxylic acid has a low yield. What are the likely causes?

A2: Low yields in this specific oxidation are common and can stem from several factors:

  • Over-oxidation: The primary challenge is the formation of the di-acid byproduct (pyrazine-2,5-dicarboxylic acid), which consumes your starting material and desired product[3].

  • Incomplete Reaction: The reaction may not have reached completion. Monitoring via TLC or HPLC is crucial.

  • Suboptimal Temperature: Temperature control is critical. The reaction is exothermic, and poor control can lead to side reactions. A temperature range of 10-30°C is often recommended[1].

  • Reagent Addition Rate: Adding the oxidizing agent (e.g., solid potassium permanganate) too quickly can cause temperature spikes and reduce selectivity. It should be added in portions over time[1].

Q3: What are the best practices for purifying the intermediate, 3-methylpyrazine-2-carboxylic acid, at scale?

A3: A multi-step purification process is typically required:

  • Filtration: After the reaction, the manganese dioxide (MnO₂) byproduct is removed by filtration.

  • Extraction: The unreacted 2,5-dimethylpyrazine is removed from the aqueous filtrate by extracting with an organic solvent.

  • Acidification & Precipitation: The aqueous layer is then acidified to precipitate the carboxylic acid product.

  • Solvent Extraction: The product can be further purified by extraction into a solvent like butanone, followed by evaporation of the solvent[1][4].

  • Recrystallization: The final purification is often achieved by recrystallizing the crude product from hot water or other suitable solvents[1].

Q4: I am facing issues with the final esterification step. What should I consider?

A4: Standard esterification methods like Fischer esterification (using methanol in the presence of a strong acid catalyst like H₂SO₄) are effective. Potential issues include:

  • Incomplete Reaction: Esterification is an equilibrium reaction. To drive it to completion, use a large excess of methanol or remove the water byproduct as it forms.

  • Purity of the Carboxylic Acid: Impurities from the previous step can interfere with the reaction. Ensure the 3-methylpyrazine-2-carboxylic acid is of high purity.

  • Product Degradation: Pyrazine derivatives can be sensitive to harsh acidic conditions and high temperatures[2]. Use the mildest conditions that afford a reasonable reaction rate.

Troubleshooting Guides

Issue 1: Low Yield During Oxidation Step
Symptom Potential Cause Recommended Solution Citation
Significant amount of di-acid byproduct detected Over-oxidation due to poor temperature control or oxidant stoichiometry.Carefully control the reaction temperature between 10-30°C. Add the oxidant (KMnO₄) in small portions. Perform stoichiometric calculations carefully.[1][3]
High levels of starting material (2,5-dimethylpyrazine) remain Incomplete reaction.Extend the reaction time. Ensure efficient stirring, as this is often a multiphasic reaction. Monitor reaction progress by TLC or HPLC until starting material is consumed.[2]
Formation of numerous unidentified byproducts Side reactions from impure starting materials or suboptimal conditions.Ensure the purity of the 2,5-dimethylpyrazine. Screen different solvents or bases to improve selectivity.[2][5]
Issue 2: Purification Challenges
Symptom Potential Cause Recommended Solution Citation
Product does not precipitate upon acidification Insufficient acidification or product is too soluble in the current solution.Check the pH to ensure it is sufficiently acidic (pH 1.5-4.0 is suggested). If solubility is an issue, consider concentrating the solution or adding a co-solvent to reduce solubility.[4]
Product is oily or amorphous after recrystallization The chosen solvent is not ideal, or the solution was cooled too quickly ("shock cooling").Screen for an ideal recrystallization solvent where the product is highly soluble when hot and poorly soluble when cold. Allow the solution to cool slowly and without disturbance to promote crystal growth.[5]
Final product purity is below 97% Inefficient removal of impurities during workup.Combine purification techniques. For example, perform an extraction, followed by precipitation, and then a final recrystallization. Column chromatography can be used for very high purity but may be less scalable.[2][4]

Experimental Protocols

Protocol 1: Synthesis of 3-Methylpyrazine-2-carboxylic Acid

This protocol is adapted from patent literature describing the oxidation of 2,5-dimethylpyrazine[1].

Materials:

  • 2,5-dimethylpyrazine (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Potassium Permanganate (KMnO₄)

  • Sulfuric Acid (H₂SO₄)

  • Butanone

  • Water

Procedure:

  • Prepare an aqueous solution of NaOH in a reaction vessel equipped with overhead stirring and temperature control.

  • Cool the basic solution to 0-25°C.

  • Add 2,5-dimethylpyrazine in portions, ensuring the internal temperature does not exceed 30°C.

  • Once the addition is complete and the temperature is stable (10-30°C), begin adding solid KMnO₄ in small portions over several hours. Monitor the temperature closely.

  • After the final addition of KMnO₄, continue stirring at 10-30°C and monitor the reaction by HPLC or TLC until the starting material is consumed.

  • Filter the reaction mixture to remove the manganese dioxide precipitate. Wash the filter cake with water.

  • Combine the filtrates and extract with an organic solvent (e.g., dichloromethane) to remove any unreacted 2,5-dimethylpyrazine.

  • Cool the aqueous layer and slowly add concentrated H₂SO₄ with vigorous stirring to adjust the pH to 1.5-4.0, causing the product to precipitate.

  • Filter the solid product. For higher purity, the aqueous filtrate can be extracted with butanone.

  • Combine the butanone extracts and evaporate the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude product from hot water to obtain pure 3-methylpyrazine-2-carboxylic acid.

Protocol 2: Esterification to this compound

Materials:

  • 3-methylpyrazine-2-carboxylic acid (1.0 eq)

  • Methanol (large excess, acts as solvent and reagent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Suspend 3-methylpyrazine-2-carboxylic acid in methanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the crude product further by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent[2].

Visualizations

G cluster_synthesis Synthesis Workflow A 1. Oxidation of 2,5-Dimethylpyrazine B 2. Workup & Filtration (Remove MnO2) A->B C 3. Acidification & Precipitation B->C D 4. Purification (Recrystallization) C->D E 5. Esterification D->E F 6. Final Purification (Chromatography/Distillation) E->F G Product: Methyl 3-methylpyrazine- 2-carboxylate F->G

Caption: General workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting: Low Oxidation Yield Start Low Yield Observed Check_SM Check for remaining starting material (SM) Start->Check_SM SM_Yes High SM Remaining Check_SM->SM_Yes Yes SM_No SM Consumed Check_SM->SM_No No Check_Byproducts Analyze for byproducts (e.g., di-acid) Action_Temp Action: Check temperature control. Add oxidant slower. Check_Byproducts->Action_Temp Di-acid found Action_Time Action: Increase reaction time / Improve mixing SM_Yes->Action_Time SM_No->Check_Byproducts

Caption: Decision tree for troubleshooting low yields in the oxidation step.

G cluster_purification Scale-Up Purification Workflow A Crude Reaction Mixture (Post-Esterification) B 1. Solvent Removal (Evaporation) A->B C 2. Liquid-Liquid Extraction (vs. NaHCO3 / Brine) B->C D 3. Drying Organic Layer (e.g., Na2SO4) C->D E 4. Final Solvent Removal D->E F Crude Ester Product E->F G 5. Final Purification (e.g., Column Chromatography) F->G H Pure Product G->H

Caption: A typical purification workflow for the final product at scale.

References

Validation & Comparative

An Objective Comparison of Methyl 3-methylpyrazine-2-carboxylate and Ethyl 3-methylpyrazine-2-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the physicochemical properties, synthesis, and applications of two closely related pyrazine derivatives, supported by experimental data and protocols.

In the realm of heterocyclic chemistry, pyrazine derivatives hold a significant position due to their diverse applications in pharmaceuticals, flavor and fragrance industries, and materials science. Among these, Methyl 3-methylpyrazine-2-carboxylate and Ethyl 3-methylpyrazine-2-carboxylate are two closely related esters that often serve as key intermediates or final products. This guide provides a comprehensive, data-driven comparison of these two compounds to aid researchers, scientists, and drug development professionals in selecting the appropriate molecule for their specific needs.

Physicochemical Properties: A Tabular Comparison

A fundamental understanding of the physicochemical properties is crucial for predicting the behavior of a compound in various experimental and physiological conditions. The following table summarizes the key properties of this compound and Ethyl 3-methylpyrazine-2-carboxylate.

PropertyThis compoundEthyl 3-methylpyrazine-2-carboxylate
CAS Number 41110-29-6[1][2]25513-92-2[3]
Molecular Formula C7H8N2O2[1][2]C8H10N2O2
Molecular Weight 152.15 g/mol [2]166.18 g/mol
Appearance Pale-yellow to Yellow-brown to Brown Solid[1]Not explicitly stated, likely a liquid or low-melting solid
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Purity (typical) 97%[1]Data not available
Storage Refrigerator[1]Room Temperature (inferred from shipping)

Synthesis and Experimental Protocols

The synthesis of these pyrazine carboxylates can be achieved through various routes. While specific comparative synthesis studies are not prevalent, the general synthetic strategies for pyrazine derivatives can be adapted. A common approach involves the condensation of an alpha-dicarbonyl compound with a 1,2-diamine.

General Experimental Workflow for Pyrazine Carboxylate Synthesis

G Start Starting Materials (α-dicarbonyl compound, 1,2-diamine) Condensation Condensation Reaction Start->Condensation Cyclization Cyclization to Dihydropyrazine Condensation->Cyclization Oxidation Oxidation to Pyrazine Cyclization->Oxidation Esterification Esterification (with Methanol or Ethanol) Oxidation->Esterification Purification Purification (e.g., Chromatography, Recrystallization) Esterification->Purification Product Final Product (Methyl or Ethyl Ester) Purification->Product

Caption: A generalized workflow for the synthesis of pyrazine carboxylates.

Detailed Protocol for a Related Synthesis: Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate

A relevant synthetic procedure for a similar compound, Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, provides insight into the potential reaction conditions.[4] This one-pot synthesis starts from ethyl 4,4,4-trifluoro-3-oxobutanoate.[4]

Materials:

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • Butyl nitrite

  • Benzoic acid

  • 3-Picoline

  • Ethylenediamine

  • Trialkyl phosphites

  • Bromine or other oxidants

Procedure:

  • To ethyl 4,4,4-trifluoro-3-oxobutanoate at 0 °C, add butyl nitrite and benzoic acid. Stir the mixture at 0 °C for 2 hours and then at room temperature for 24 hours.[4]

  • Remove excess butyl nitrite under vacuum.[4]

  • In a separate flask, prepare a mixture of benzoic acid, 3-picoline, and ethylenediamine.[4]

  • The oxime formed in the first step is treated with trialkyl phosphites, ethylenediamine, and an excess of a carboxylic acid in pyridine or picoline to form an intermediate.[4]

  • This intermediate is then aromatized to the pyrazine using an oxidant like bromine.[4]

  • The final product is purified by chromatography.[4]

This protocol is for a fluorinated analog and would require adaptation for the synthesis of the target methyl and ethyl 3-methylpyrazine-2-carboxylates. The core principles of forming a pyrazine ring from a dicarbonyl precursor and a diamine remain relevant.

Applications and Performance Data

Pyrazine derivatives are widely recognized for their significant roles as flavor and aroma compounds in food and beverages.[5] They are often associated with nutty, roasted, and baked notes.[5] While direct comparative performance data for this compound and Ethyl 3-methylpyrazine-2-carboxylate is scarce in the provided results, we can infer their potential applications based on the properties of similar pyrazine compounds.

For instance, 2-ethyl-3-methylpyrazine is a well-studied flavor agent with a nutty, roasted, and earthy profile, used in a wide range of food products including coffee, chocolate, and baked goods.[6][7][8] The presence of the carboxylate group in the target molecules suggests they could serve as precursors or modifiers in the synthesis of more complex flavor and fragrance molecules.

In the pharmaceutical sector, the pyrazine ring is a key structural motif in numerous drugs.[9] For example, 5-methylpyrazine-2-carboxylic acid is an intermediate in the synthesis of glipizide, a medication for diabetes, and acipimox, a lipid-lowering agent.[10] The methyl and ethyl esters could potentially be utilized in similar synthetic pathways for novel drug candidates.

Signaling Pathway Involvement (Hypothetical)

Given the role of pyrazine-containing drugs, it is plausible that derivatives of Methyl and Ethyl 3-methylpyrazine-2-carboxylate could be designed to interact with specific biological pathways. The following diagram illustrates a hypothetical signaling pathway where a pyrazine-based drug might act as an inhibitor.

G cluster_0 Signaling Cascade Receptor Cell Surface Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Ligand Ligand Ligand->Receptor Drug Pyrazine-based Inhibitor Drug->Kinase2

Caption: Hypothetical inhibition of a signaling pathway by a pyrazine-based drug.

Conclusion

This compound and Ethyl 3-methylpyrazine-2-carboxylate are valuable chemical entities with potential applications spanning the flavor, fragrance, and pharmaceutical industries. While their physicochemical properties are similar, the choice between the methyl and ethyl ester will likely depend on specific synthetic requirements, desired reactivity, and the intended final application. The ethyl ester, with its slightly larger alkyl group, may exhibit different solubility and organoleptic properties compared to the methyl ester.

Further research, including direct comparative studies on their synthesis, biological activity, and sensory profiles, is necessary to fully elucidate the distinct advantages of each compound. The experimental protocols and workflows provided here offer a starting point for researchers to explore the synthesis and potential of these versatile pyrazine derivatives.

References

A Comparative Guide to Analytical Techniques for Pyrazine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in flavor and aroma analysis, as well as pharmaceutical quality control, the accurate detection and quantification of pyrazines are of paramount importance. These heterocyclic aromatic compounds are key contributors to the desirable roasted, nutty, and toasted aromas in a wide variety of food products and can also be significant as pharmaceutical intermediates or impurities. This guide provides an objective comparison of the principal analytical techniques employed for pyrazine detection, supported by experimental data and detailed methodologies, to assist in the selection of the most appropriate method for a given application.

Comparison of Analytical Techniques

The selection of an analytical technique for pyrazine detection is often a trade-off between sensitivity, selectivity, speed, cost, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of the most common methods.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Electronic Nose (e-nose)Surface-Enhanced Raman Scattering (SERS)Fluorescence Spectroscopy
Principle Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection and identification.Separation of less volatile or thermally labile compounds in the liquid phase, followed by mass-based detection.An array of chemical sensors that respond to volatile compounds, generating a characteristic "smellprint".Enhancement of the Raman scattering signal of molecules adsorbed on or near a nanostructured metal surface.Measurement of the fluorescence emitted by a molecule after it absorbs light.
Limit of Detection (LOD) ng/g to pg/g range[1]µg/L to ng/L range[2]ppm to ppb range[3][4]Down to 10⁻¹¹ M for related compounds[5]0.05-0.24 µg/mL for some pyrazines[6]
Limit of Quantitation (LOQ) ng/g to µg/g range[1]µg/L range[2]ppm to ppb range[4]10 nM for related compounds[7]Not always reported
Linearity (R²) ≥ 0.99[1][2]≥ 0.99[2]Dependent on sensor and analyteGood linearity in specific concentration ranges[5]0.991-0.998 for some pyrazines[6]
Precision (%RSD) < 15%[1]< 10%[2]Variable1.8% to 5.6% for related compounds[7]1.04%-3.83% for some pyrazines[6]
Sample Throughput ModerateHighHighHighHigh
Selectivity HighVery HighModerate to LowHighModerate
Cost HighHighLow to ModerateModerateModerate
Advantages Gold standard for volatile analysis, excellent separation, extensive libraries for identification.Suitable for a wider range of pyrazines, including less volatile ones, often with simpler sample preparation.Rapid, non-destructive, portable, and low-cost screening tool.High sensitivity, provides molecular fingerprint, potential for in-situ analysis.Sensitive, non-destructive, and can be used for real-time monitoring.
Disadvantages Not suitable for non-volatile compounds, can be time-consuming.May have lower resolution for some isomers compared to GC.Limited quantitative ability, susceptible to drift and environmental factors.Signal can be influenced by substrate and sample matrix, reproducibility can be a challenge.Limited to fluorescent pyrazines or those that can be derivatized, susceptible to quenching.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are representative protocols for the key methods discussed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile pyrazines.[8]

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

  • Rationale: HS-SPME is a solvent-free extraction technique ideal for isolating volatile compounds from complex matrices.

  • Procedure:

    • Homogenize the sample (e.g., coffee beans, roasted nuts).

    • Place a known amount (e.g., 1-5 g) of the homogenized sample into a headspace vial.

    • Add an appropriate internal standard (e.g., a deuterated pyrazine analog) for accurate quantification.

    • Seal the vial and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 15-30 minutes) to allow pyrazines to volatilize into the headspace.

    • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

    • Retract the fiber and introduce it into the GC injection port for thermal desorption.

2. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 40°C, hold for 2 min, ramp to 240°C at 5°C/min, and hold for 5 min.

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically used.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a powerful technique for the analysis of a broader range of pyrazines, including those that are less volatile.[2]

1. Sample Preparation: Direct Injection or Dilution

  • Rationale: For liquid samples like beverages, direct injection after minimal sample preparation is often possible.

  • Procedure:

    • For liquid samples (e.g., Baijiu), filter the sample through a 0.22 µm syringe filter.[2]

    • For solid samples, perform a solvent extraction followed by filtration.

    • Add an internal standard if necessary.

    • Dilute the sample with the initial mobile phase if the concentration is expected to be high.

2. UPLC-MS/MS Analysis

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer.

  • UPLC Conditions:

    • Column: A reversed-phase column (e.g., C18) is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-product ion transitions for each pyrazine.

Electronic Nose (E-nose)

An electronic nose provides a rapid, holistic "fingerprint" of a sample's volatile profile.

1. Sample Preparation

  • Place a known amount of the sample in a sealed vial.

  • Allow the headspace to equilibrate at a controlled temperature.

2. E-nose Analysis

  • Instrumentation: An electronic nose system consisting of a sensor array, a sampling system, and pattern recognition software.

  • Procedure:

    • The headspace gas from the sample vial is drawn into the sensor chamber.

    • The sensors in the array interact with the volatile compounds, causing a change in their electrical resistance.

    • The sensor responses are recorded over time, creating a unique pattern or "smellprint" for the sample.

    • The data is processed using pattern recognition algorithms (e.g., Principal Component Analysis - PCA) to classify and differentiate samples.

Surface-Enhanced Raman Scattering (SERS)

SERS is a highly sensitive technique that provides a vibrational fingerprint of the analyte.

1. Sample and Substrate Preparation

  • Substrate: Prepare a SERS-active substrate, typically gold or silver nanoparticles in colloidal solution or deposited on a solid support.

  • Sample: Mix the pyrazine-containing sample solution with the SERS substrate. The interaction between the pyrazines and the nanoparticle surface is crucial for signal enhancement.

2. SERS Analysis

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm, 785 nm).

  • Procedure:

    • Place the sample-substrate mixture in the spectrometer's sample holder.

    • Acquire the Raman spectrum. The resulting spectrum will show enhanced peaks corresponding to the vibrational modes of the pyrazine molecules.

    • For quantification, the intensity of a characteristic pyrazine peak is correlated with its concentration.

Fluorescence Spectroscopy

This technique is applicable to pyrazines that are naturally fluorescent or can be chemically modified to become fluorescent.

1. Sample Preparation

  • Dissolve the sample in a suitable solvent.

  • If the pyrazine is not fluorescent, a derivatization step may be necessary to attach a fluorescent tag.

2. Fluorescence Analysis

  • Instrumentation: A fluorescence spectrophotometer.

  • Procedure:

    • Place the sample solution in a cuvette.

    • Excite the sample at a specific wavelength and measure the emitted fluorescence at a different, longer wavelength.

    • For quantitative analysis, a calibration curve is constructed by plotting fluorescence intensity versus the concentration of standard solutions.

Visualizing the Workflow and Comparisons

To further clarify the experimental processes and the relationships between different analytical techniques, the following diagrams are provided.

experimental_workflow General Experimental Workflow for Pyrazine Detection cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Analysis Sample Sample (Food, Beverage, Pharmaceutical) Homogenization Homogenization/ Extraction Sample->Homogenization Spiking Internal Standard Spiking Homogenization->Spiking ENose Electronic Nose Homogenization->ENose SERS SERS Homogenization->SERS Fluorescence Fluorescence Spectroscopy Homogenization->Fluorescence GCMS GC-MS Spiking->GCMS Volatiles LCMS LC-MS/MS Spiking->LCMS Less Volatiles Qualitative Qualitative Analysis (Identification) GCMS->Qualitative Quantitative Quantitative Analysis (Concentration) GCMS->Quantitative LCMS->Qualitative LCMS->Quantitative Pattern Pattern Recognition ENose->Pattern SERS->Qualitative SERS->Quantitative Fluorescence->Quantitative

A general workflow for pyrazine detection.

logical_comparison Logical Comparison of Pyrazine Detection Techniques cluster_attributes Performance Attributes cluster_techniques Analytical Techniques Sensitivity High Sensitivity Selectivity High Selectivity Speed High Speed Cost Low Cost Quantitative Quantitative Qualitative Qualitative GCMS GC-MS GCMS->Sensitivity GCMS->Selectivity GCMS->Quantitative GCMS->Qualitative LCMS LC-MS/MS LCMS->Sensitivity LCMS->Selectivity Very High LCMS->Quantitative LCMS->Qualitative ENose E-Nose ENose->Speed ENose->Cost ENose->Qualitative Screening SERS SERS SERS->Sensitivity Very High SERS->Speed SERS->Qualitative Fluorescence Fluorescence Fluorescence->Sensitivity Fluorescence->Speed Fluorescence->Quantitative

Key attributes of different pyrazine detection techniques.

Conclusion

The choice of an analytical technique for pyrazine detection is dictated by the specific research or quality control objectives. GC-MS remains the gold standard for volatile pyrazines, offering excellent separation and identification capabilities. LC-MS/MS provides a powerful alternative for a wider range of pyrazines with high throughput. For rapid screening and quality control where a holistic aroma profile is sufficient, the electronic nose is a valuable tool. Spectroscopic methods like SERS and fluorescence spectroscopy offer high sensitivity and speed for specific applications, although they may require more specialized method development. By understanding the principles, performance characteristics, and experimental protocols of these techniques, researchers and professionals can make informed decisions to achieve accurate and reliable pyrazine analysis.

References

A Comparative Guide to Quantification Methods for Methyl 3-methylpyrazine-2-carboxylate and Structurally Related Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Methyl 3-methylpyrazine-2-carboxylate. While specific, publicly available validated methods for this particular analyte are not extensively documented, this guide draws upon established validation protocols for structurally similar and analogous pyrazine compounds. The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offering a robust framework for researchers to develop and validate their own quantification methods.

The validation of an analytical method is crucial to ensure its suitability for the intended purpose, providing reliable and accurate results. Key performance indicators are typically evaluated according to guidelines from the International Council for Harmonisation (ICH).

Comparative Performance of Analytical Methods

The choice between HPLC and GC-MS for the quantification of pyrazine derivatives depends on the specific requirements of the analysis, including the analyte's volatility, the complexity of the sample matrix, and the required sensitivity.

Table 1: Comparison of Typical Validation Parameters for GC-MS and HPLC Methods for Pyrazine Derivatives

Validation ParameterGC-MS (with HS-SPME)HPLC-UV[1]
Linearity (r²) 0.981 - 0.999≥ 0.99
Limit of Detection (LOD) 0.07 - 22.22 ng/gTypically in the µg/mL range
Limit of Quantification (LOQ) 2 - 180 ng/gTypically in the µg/mL range
Accuracy (Recovery %) 79.08 - 109.2%98 - 102%
Precision (RSD %) < 16% (Intra- and Inter-day)< 2%
Specificity/Selectivity High (Mass Analyzer)Moderate (UV Detector)

Experimental Protocols

Detailed methodologies are essential for reproducing and validating analytical methods. Below are representative protocols for GC-MS and HPLC analysis of pyrazine compounds, adapted from validated methods for structurally similar molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME)

This method is highly suitable for volatile and semi-volatile compounds like many pyrazine derivatives and is often used for trace analysis in complex matrices.

Instrumentation:

  • A standard GC-MS system equipped with a mass selective detector.

Sample Preparation and Introduction:

  • Headspace Solid-Phase Microextraction (HS-SPME): This technique is frequently used for sample cleanup and concentration of volatile analytes from a sample matrix.[1] The choice of SPME fiber coating is critical and should be optimized for the target analyte.

Chromatographic Conditions (Example for Pyrazine Analysis):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of 40-60°C, held for a few minutes, followed by a ramp up to a final temperature of 250-300°C. The specific program should be optimized for the separation of the target analyte from other matrix components.

  • Injector Temperature: Typically 250°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity in quantitative analysis, or full scan for qualitative analysis.

  • Transfer Line Temperature: Typically 280°C.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is commonly employed for the analysis of polar to moderately polar compounds.

Instrumentation:

  • A standard HPLC system equipped with a UV detector.[1]

Chromatographic Conditions (Example for a Pyrazine Derivative):

  • Column: A C8 or C18 column (e.g., Hypersil C8, 4.6 x 250mm, 3.5 µm particle size).[1]

  • Mobile Phase: A mixture of a buffer solution (e.g., Phosphate buffer, pH 4.4) and an organic modifier (e.g., Methanol or Acetonitrile). The ratio is optimized for the best separation (e.g., 80:20 v/v Buffer:Methanol).[1]

  • Flow Rate: Typically 1.0 mL/min.[1]

  • Detection Wavelength: The wavelength of maximum absorbance for the analyte (e.g., 269 nm for a pyrazinamide-like structure).[1]

  • Injection Volume: Typically 20 µL.[1]

Method Validation Workflow and Comparison

The following diagrams illustrate the general workflow for analytical method validation and a comparison of the key characteristics of GC-MS and HPLC.

Analytical_Method_Validation_Workflow start Define Analytical Method Objective protocol Develop Validation Protocol start->protocol linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision specificity Specificity / Selectivity protocol->specificity lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Prepare Validation Report linearity->report accuracy->report precision->report specificity->report lod_loq->report robustness->report end Method Implementation report->end

Caption: General workflow for the validation of an analytical method.

GCMS_vs_HPLC_Comparison title Comparison of Analytical Techniques gcms GC-MS Analyte Type: Volatile / Semi-volatile Sensitivity: High (ng/g to pg/g) Selectivity: Very High (Mass Spec) Sample Prep: Often requires extraction (e.g., SPME) Cost: Higher hplc HPLC-UV Analyte Type: Non-volatile / Thermally labile Sensitivity: Moderate (µg/mL to ng/mL) Selectivity: Moderate (UV Detector) Sample Prep: Often simpler (dilution/filtration) Cost: Lower

Caption: Key differences between GC-MS and HPLC for pyrazine analysis.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound should be guided by the specific research or quality control objectives. For trace-level detection in complex matrices such as food or biological samples, a validated GC-MS method, likely incorporating a sample concentration step like HS-SPME, would be the preferred choice due to its high sensitivity and selectivity.[1]

Conversely, for routine quality control in pharmaceutical manufacturing where the analyte concentration is expected to be higher and the matrix is less complex, a validated RP-HPLC method offers a robust, accurate, and precise approach with the benefits of simpler sample preparation and lower operational costs.[1]

Ultimately, a thorough evaluation of the sample matrix, the expected concentration range of the analyte, the required level of sensitivity and selectivity, and the available resources should inform the choice of the analytical method. The protocols and validation parameters presented in this guide for analogous compounds provide a solid foundation for the development and validation of a method tailored to this compound.

References

A Comparative Analysis of the Biological Activity of Methyl 3-methylpyrazine-2-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of Methyl 3-methylpyrazine-2-carboxylate and its various analogs. The information presented is collated from recent scientific literature, focusing on antimicrobial and cytotoxic properties. Experimental data is summarized in structured tables, and detailed methodologies for key experiments are provided to support further research and development.

Overview of Biological Activities

Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. These activities include antimicrobial, antifungal, antimycobacterial, and anticancer properties.[1][2] this compound serves as a scaffold for the synthesis of various analogs with potentially enhanced or novel biological functions. This guide focuses on comparing the reported activities of this parent compound with its structurally related derivatives.

Comparative Quantitative Data

The following tables summarize the quantitative biological activity data for this compound and its analogs, primarily focusing on their antifungal, antimycobacterial, and antibacterial activities.

Table 1: Antifungal Activity of Pyrazine Derivatives
CompoundFungal StrainMIC (µg/mL)EC50 (mg/mL)Reference
(E)-1-(5-isopropylpyrazin-2-yl)-3-(nitrophenyl)prop-2-en-1-onesTrichophyton mentagrophytesComparable to fluconazole-[3]
Pyrazin-2-ylmethyl benzoate (3a)R. solani, P. nicotianae, F. oxysporum, F. graminearum, F. moniliforme->0.5[1]
(5-methylpyrazin-2-yl) methyl benzoate (3b)R. solani, P. nicotianae, F. oxysporum, F. graminearum, F. moniliforme->0.5[1]
1-(pyrazin-2-yl) ethyl benzoate (3c)R. solani-94% inhibition at 0.5[1]
3-methylphenyl amide of 6-chloro-pyrazine-2-carboxylic acid (2d)Various31.25-500 µmol·dm⁻³-[4][5]
3-methylphenyl amide of 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid (2f)Various31.25-500 µmol·dm⁻³-[4][5]
(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4)C. albicans3.125-[6]
(3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10)C. albicans3.125-[6]
Table 2: Antimycobacterial Activity of Pyrazine Derivatives
CompoundMycobacterial Strain% InhibitionMIC (µg/mL)Reference
3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid (2o)Mycobacterium tuberculosis72%-[4][5]
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17)Mycobacterium tuberculosis H37Rv-12.5[7]
3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (20)M. smegmatis-31.25[7]
Table 3: Antibacterial Activity of Pyrazine Derivatives
CompoundBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)Reference
(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4)E. coli50-[6]
(3-aminopyrazin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone (P6)P. aeruginosa25-[6]
(3-aminopyrazin-2-yl)(4-(6-methylpyrazin-2-yl)piperazin-1-yl)methanone (P7)E. coli, P. aeruginosa50, 25-[6]
(3-aminopyrazin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone (P9)E. coli, P. aeruginosa50, 25-[6]
(3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10)P. aeruginosa25-[6]
N-(4-(3-methoxyphenyl)-3-methylphenyl)pyrazine-2-carboxamide (5d)XDR S. Typhi-17 (at 50 mg/mL)[8]

Experimental Protocols

This section details the methodologies for the key experiments cited in the quantitative data tables.

Antifungal Susceptibility Testing

The in vitro antifungal activity of pyrazine derivatives was commonly evaluated using a broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Fungal Strains : A panel of clinically relevant fungal strains, such as Candida albicans, Trichophyton mentagrophytes, and various Fusarium species, were used.[1][3]

  • Inoculum Preparation : Fungal suspensions were prepared from fresh cultures and adjusted to a specific concentration (e.g., 1.0 × 10⁵ CFU/mL).

  • Assay Procedure :

    • The test compounds were dissolved in a suitable solvent (e.g., DMSO) and serially diluted in RPMI 1640 medium in 96-well microtiter plates.

    • The standardized fungal inoculum was added to each well.

    • Plates were incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC : The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible fungal growth.[3]

  • Determination of EC50 : For some studies, the half-maximal effective concentration (EC50) was determined by measuring the inhibition of mycelial growth at various concentrations of the test compound.[1]

Antimycobacterial Activity Assay

The antimycobacterial activity was assessed against Mycobacterium tuberculosis and other mycobacterial species using methods like the Microplate Alamar Blue Assay (MABA).

  • Bacterial Strains : Mycobacterium tuberculosis H37Rv is a commonly used virulent strain, while Mycobacterium smegmatis is often used for initial screening.[7]

  • Assay Procedure :

    • Test compounds were serially diluted in 7H9 broth in 96-well plates.

    • A standardized mycobacterial suspension was added to each well.

    • Plates were incubated at 37°C for several days.

    • Alamar Blue reagent was added to each well, and the plates were re-incubated.

  • Data Analysis : A color change from blue to pink indicated bacterial growth. The MIC was defined as the lowest drug concentration that prevented this color change.[9] For some studies, the percentage of inhibition at a fixed concentration was reported.[4][5]

Antibacterial Susceptibility Testing

The antibacterial activity was determined using standard methods such as agar well diffusion and broth microdilution.

  • Bacterial Strains : A range of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria were tested.[6][10]

  • Agar Well Diffusion Method :

    • Agar plates were uniformly inoculated with a standardized bacterial suspension.

    • Wells were created in the agar, and a specific volume of the test compound solution was added to each well.

    • The plates were incubated, and the diameter of the zone of inhibition around each well was measured.[8]

  • Broth Microdilution Method :

    • This method is similar to the antifungal susceptibility testing protocol, where serial dilutions of the compounds are made in a suitable broth medium in 96-well plates.

    • A standardized bacterial inoculum is added, and the plates are incubated.

    • The MIC is determined as the lowest concentration that inhibits visible bacterial growth.[6]

Visualizations

The following diagrams illustrate key concepts and workflows related to the synthesis and evaluation of pyrazine derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product cluster_evaluation Biological Evaluation start1 Pyrazine-2-carboxylic acid step1 Activation of Carboxylic Acid (e.g., with thionyl chloride or DCC) start1->step1 start2 Substituted Anilines / Amines step2 Amide Bond Formation (Condensation Reaction) start2->step2 step1->step2 product Pyrazine-2-carboxamide Analogs step2->product eval1 Antimicrobial Screening product->eval1 eval2 Cytotoxicity Assays product->eval2 eval3 Structure-Activity Relationship (SAR) Studies eval1->eval3 eval2->eval3

Caption: General workflow for the synthesis and biological evaluation of pyrazine-2-carboxamide analogs.

SAR_Logic Core Pyrazine Core Activity Biological Activity (Antifungal, Antibacterial, etc.) Core->Activity Base Scaffold R1 Substituent at C3 (e.g., -CH3, -NH2) R1->Activity Modulates Potency R2 Amide Substituent (e.g., substituted phenyl, alkyl) R2->Activity Significant impact on lipophilicity and target binding

Caption: Logical relationship of structural modifications to the biological activity of pyrazine carboxamides.

Conclusion

The biological activity of this compound and its analogs is diverse, with significant potential in the development of new antimicrobial agents. The structure-activity relationship studies suggest that modifications at the C3 and C5 positions of the pyrazine ring, as well as the nature of the substituent on the carboxamide group, play a crucial role in determining the potency and spectrum of activity. Electron-withdrawing groups and increased lipophilicity have been shown to enhance antimycobacterial and antifungal activities in some series of compounds.[3][4] Further research focusing on the synthesis of novel analogs and the elucidation of their mechanisms of action is warranted to fully exploit the therapeutic potential of this chemical scaffold.

References

A Comparative Sensory Analysis of Alkylated Pyrazines: Unveiling the Nuances of Aroma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate sensory profiles of alkylated pyrazines is paramount. These heterocyclic nitrogen-containing compounds are pivotal in shaping the desirable roasted, nutty, and savory aromas of a vast array of foods and beverages.[1][2] Formed predominantly through the Maillard reaction during thermal processing, the specific arrangement and type of alkyl substituents on the pyrazine ring dramatically influence their odor thresholds and flavor characteristics.[1][3] This guide offers an objective comparison of various alkylated pyrazines, supported by quantitative data and detailed experimental methodologies, to aid in their application and study.

Comparative Sensory Profiles of Alkylated Pyrazines

The sensory characteristics of alkylated pyrazines are defined by their unique flavor descriptors and their odor thresholds, the lowest concentration detectable by the human nose.[1] The following table summarizes these key sensory parameters for a selection of common alkylated pyrazines, providing a clear comparison of their aromatic potency and quality. The structure of the alkyl group and its position on the pyrazine ring are critical determinants of these properties.[1]

AlkylpyrazineFlavor/Aroma DescriptorsOdor Threshold in Water (ppb)
2-MethylpyrazineNutty, roasted, cocoa, coffee, slightly sweet35,000[1]
2,3-DimethylpyrazineRoasted, nutty, coffee, chocolate, earthy2,500[1]
2,5-DimethylpyrazineNutty, roasted peanut, potato, chocolate800[1]
2,6-DimethylpyrazineRoasted, nutty, coffee, earthy460[1]
2-EthylpyrazineRoasted, nutty, coffee, earthy6,000[1]
2-Ethyl-3-methylpyrazineRoasted, nutty, earthy, cocoa1.0[1]
2-Ethyl-5-methylpyrazineRoasted peanut, nutty, earthy0.4[1]
2-Ethyl-6-methylpyrazineRoasted, nutty, earthyNot widely reported
2,3,5-TrimethylpyrazineRoasted nuts (hazelnut, peanut), baked potato, cocoa400[4]
TetramethylpyrazineNutty, earthy38[5]
2-Ethyl-3,5-dimethylpyrazineCocoa, chocolate, nutty, burnt almond1[4]
2,3-Diethyl-5-methylpyrazineRoasted cocoa massHigh flavor dilution factor[6]
2-Methoxy-3-isopropylpyrazineGreen bell pepper0.002[6]
2-Methoxy-3-isobutylpyrazineGreen, earthy1.2 (OAV)[6]

Experimental Protocols for Sensory Analysis

To ensure the objective and reproducible sensory evaluation of alkylated pyrazines, standardized and rigorous methodologies are essential. The following protocols detail two key experimental techniques widely used in the sensory analysis of aroma compounds.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human olfactory system to identify odor-active compounds in a sample.[1][7]

Objective: To separate and identify the specific volatile compounds that contribute to the overall aroma of a sample containing alkylated pyrazines.

Apparatus:

  • Gas Chromatograph (GC) with a high-resolution capillary column

  • Mass Spectrometer (MS) detector (optional, for chemical identification)

  • Olfactory Detection Port (ODP)

  • Humidifier for the ODP air supply

  • Data acquisition system for both the detector and human assessor responses

Procedure:

  • Sample Preparation: Volatile compounds, including alkylated pyrazines, are extracted from the sample using methods such as solvent extraction, solid-phase microextraction (SPME), or simultaneous distillation-extraction (SDE).[8]

  • Injection: A specific volume of the prepared extract is injected into the GC.

  • Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.

  • Effluent Splitting: At the end of the column, the effluent is split, with one portion directed to a conventional detector (like an MS) and the other to the ODP for sensory evaluation.[9]

  • Olfactory Detection: A trained sensory panelist or assessor sniffs the effluent from the ODP and records the time, duration, and a description of any detected odors.[10]

  • Data Analysis: The olfactometry data (odor descriptions and retention times) are aligned with the chromatogram from the conventional detector to identify the chemical compounds responsible for the specific aromas.[9] Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where the sample is serially diluted and re-analyzed by GC-O to determine the flavor dilution (FD) factor, indicating the potency of each odorant.[8][11]

Determination of Odor Thresholds using the 3-Alternative Forced Choice (3-AFC) Method

The 3-Alternative Forced Choice (3-AFC) method is a standardized sensory test used to determine the detection threshold of a specific compound, which is the minimum concentration at which it can be reliably detected.[4]

Objective: To determine the lowest concentration of an alkylated pyrazine that can be detected by a sensory panel in a specific matrix (e.g., water, air).

Materials:

  • Purified alkylated pyrazine compound of interest

  • Odor-free, deionized water or other appropriate solvent/matrix

  • Glass sniffing bottles or taste sample cups with lids

  • Precision pipettes and volumetric flasks for preparing dilutions

  • A sensory panel of at least 10-15 trained assessors[4]

Procedure:

  • Panelist Training: Panelists are familiarized with the target odorant and the test procedure to ensure consistent and reliable responses.

  • Sample Preparation: A series of dilutions of the alkylated pyrazine in the chosen matrix is prepared, typically in ascending order on a logarithmic scale.[4]

  • Test Presentation: For each concentration level, three samples are presented to each panelist. Two of the samples are blanks (containing only the matrix), and one contains the pyrazine at the specified concentration.[4] The order of presentation is randomized for each panelist.

  • Evaluation: Panelists are instructed to identify the sample that is different from the other two.

  • Data Collection: The responses of each panelist at each concentration level are recorded.

  • Threshold Calculation: The individual threshold is calculated as the geometric mean of the last concentration that was not detected and the first concentration that was correctly identified.[9] The group's threshold is then determined by calculating the geometric mean of the individual thresholds.

Visualizing the Process and Pathway

To further elucidate the methodologies and biological context of pyrazine sensory analysis, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gco Gas Chromatography-Olfactometry (GC-O) cluster_sensory Sensory Evaluation cluster_data Data Analysis Sample Food/Beverage Sample Extraction Extraction of Volatiles (e.g., SPME, SDE) Sample->Extraction GC Gas Chromatograph Extraction->GC Inject Extract Split Effluent Splitter GC->Split MS Mass Spectrometer (Identification) Split->MS ODP Olfactory Detection Port Split->ODP DataAlign Data Alignment (Chromatogram & Olfactogram) MS->DataAlign Panelist Trained Panelist ODP->Panelist Sniffing OdorDesc Odor Description & Intensity Rating Panelist->OdorDesc OdorDesc->DataAlign OdorantID Odorant Identification DataAlign->OdorantID

Figure 1. Experimental workflow for GC-O analysis.

olfactory_pathway cluster_reception Odorant Reception cluster_transduction Signal Transduction Cascade cluster_response Neuronal Response Pyrazine Alkylated Pyrazine (Odorant) OR Olfactory Receptor (e.g., OR5K1 for pyrazines) Pyrazine->OR Binds to G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Produces IonChannel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->IonChannel Opens Depolarization Depolarization (Ca2+/Na+ influx) IonChannel->Depolarization ActionPotential Action Potential Depolarization->ActionPotential Brain Signal to Brain (Olfactory Bulb) ActionPotential->Brain

Figure 2. Generalized olfactory signaling pathway.

References

A Spectroscopic Showdown: Differentiating Pyrazine Isomers for Researchers and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic signatures of pyrazine, pyridazine, and pyrimidine, offering a comparative analysis of their infrared, Raman, UV-Vis, and nuclear magnetic resonance spectra. This guide provides researchers, scientists, and drug development professionals with the essential data and methodologies to distinguish between these crucial structural isomers.

The diazines—pyrazine, pyridazine, and pyrimidine—are foundational heterocyclic aromatic compounds that form the backbone of numerous pharmaceuticals and biologically active molecules. Their isomeric nature, differing only in the positions of their two nitrogen atoms within the six-membered ring, gives rise to distinct electronic and vibrational properties. These subtle structural variations can be effectively elucidated through a suite of spectroscopic techniques. This guide presents a comparative analysis of the key spectroscopic data for these isomers, supported by detailed experimental protocols.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from Infrared (IR), Raman, UV-Vis, and Nuclear Magnetic Resonance (NMR) spectroscopy for pyrazine, pyridazine, and pyrimidine. This data provides a clear basis for their differentiation.

Table 1: Key Infrared (IR) and Raman Spectroscopic Data (cm⁻¹)

Spectroscopic TechniquePyrazinePyridazinePyrimidineKey Differentiating Features
Infrared (IR) ~3050 (C-H stretch), ~1580, ~1480, ~1415 (ring vibrations), ~1150, ~1015 (ring breathing)~3060 (C-H stretch), ~1570, ~1450, ~1410 (ring vibrations), ~1050 (ring breathing)~3050 (C-H stretch), ~1570, ~1465, ~1400 (ring vibrations), ~1150, ~1000 (ring breathing)The fingerprint region (below 1600 cm⁻¹) shows distinct patterns of ring vibrations and breathing modes for each isomer.[1][2]
Raman ~3068 (C-H stretch), ~1590, ~1230, ~1015 (ring vibrations)[3]~3050 (C-H stretch), ~1575, ~1240, ~1030 (ring vibrations)[3]~3060 (C-H stretch), ~1585, ~1220, ~995 (ring vibrations)[3]Pyridazine exhibits a significantly enhanced Raman signal on silver surfaces due to both nitrogen atoms binding to the substrate.[3]

Table 2: UV-Vis Absorption Spectroscopic Data

Isomerλmax (n→π) (nm)λmax (π→π) (nm)Solvent/Phase
Pyrazine ~320-330~260Gas Phase[4]
Pyridazine ~340-370~240-250Gas Phase[4]
Pyrimidine ~290-300~240Gas Phase[4]

Note: The position and intensity of UV-Vis absorption bands are sensitive to the solvent environment.[5]

Table 3: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data (ppm)

Isomer¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)Key Differentiating Features
Pyrazine ~8.6 (singlet)[6]~145A single peak in both ¹H and ¹³C NMR due to the high symmetry of the molecule.[7]
Pyridazine ~9.2 (dd), ~7.7 (dd)~151, ~127Two distinct sets of signals in both ¹H and ¹³C NMR spectra.[7]
Pyrimidine ~9.2 (s), ~8.7 (d), ~7.3 (t)~159, ~157, ~122Three distinct sets of signals in both ¹H and ¹³C NMR spectra.[7]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

Objective: To obtain the vibrational spectrum of the diazine isomers in the mid-infrared region.

Methodology:

  • Sample Preparation: For solid-state analysis, the sample can be prepared as a KBr pellet or a Nujol mull. For solution-state analysis, the compound is dissolved in a suitable solvent that has minimal absorption in the region of interest (e.g., CCl₄, CS₂).[8] Gas-phase spectra can also be obtained using a gas cell.[1]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

  • Analysis: The positions and relative intensities of the absorption bands are analyzed and compared to reference spectra to identify the isomer.

Raman Spectroscopy

Objective: To obtain the vibrational scattering spectrum of the diazine isomers.

Methodology:

  • Sample Preparation: Samples can be analyzed as neat liquids, solids, or in solution. Aqueous solutions can be used, which is a significant advantage over IR spectroscopy.[9] For Surface-Enhanced Raman Spectroscopy (SERS), the sample is adsorbed onto a roughened metal surface, such as a silver sol.[3][10]

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., Ar⁺ laser at 514.5 nm) and a sensitive detector is used.[3]

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected and passed through a monochromator to the detector.

  • Analysis: The Raman spectrum is plotted as intensity versus Raman shift (cm⁻¹). The vibrational modes that are Raman active are identified and compared.

UV-Vis Spectroscopy

Objective: To measure the electronic transitions of the diazine isomers.

Methodology:

  • Sample Preparation: The sample is dissolved in a UV-transparent solvent (e.g., hexane, ethanol, water) at a known concentration.[5] Gas-phase measurements can be performed in a quartz cell.[4]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: A baseline is recorded with cuvettes containing the pure solvent. The sample solution is then placed in the sample beam path, and the absorbance is measured as a function of wavelength.[5]

  • Analysis: The absorption maxima (λmax) corresponding to the n→π* and π→π* transitions are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon nuclei.

Methodology:

  • Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O). A reference standard, such as tetramethylsilane (TMS), is often added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.[6]

  • Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting free induction decay (FID) is recorded and Fourier-transformed to obtain the NMR spectrum.

  • Analysis: The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the peaks in the ¹H and ¹³C NMR spectra are analyzed to elucidate the molecular structure.[7]

Visualizing the Differentiation Workflow

The following diagram illustrates a logical workflow for the spectroscopic differentiation of pyrazine isomers.

Spectroscopic_Differentiation_Workflow Workflow for Spectroscopic Differentiation of Pyrazine Isomers start Unknown Diazine Isomer nmr 1H and 13C NMR Spectroscopy start->nmr uv_vis UV-Vis Spectroscopy start->uv_vis ir_raman IR/Raman Spectroscopy start->ir_raman pyrazine Pyrazine (1H: 1 signal, 13C: 1 signal) nmr->pyrazine Symmetric Spectra pyridazine Pyridazine (1H: 2 signals, 13C: 2 signals) nmr->pyridazine Asymmetric Spectra (2 sets of signals) pyrimidine Pyrimidine (1H: 3 signals, 13C: 3 signals) nmr->pyrimidine Asymmetric Spectra (3 sets of signals) uv_vis->pyrazine Intermediate λmax (n→π) uv_vis->pyridazine Longest λmax (n→π) uv_vis->pyrimidine Shortest λmax (n→π*) ir_raman->pyrazine Distinct Fingerprint ir_raman->pyridazine Distinct Fingerprint ir_raman->pyrimidine Distinct Fingerprint

Caption: Logical workflow for identifying pyrazine isomers using key spectroscopic techniques.

References

Cross-Validation of Analytical Methods for Pyrazine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of pyrazine compounds, crucial flavor and aroma components in food products and key intermediates in the pharmaceutical industry.[1] Accurate and robust analytical methods are paramount for the quantification of these compounds.[2] This document outlines detailed experimental protocols and presents supporting data to aid researchers in selecting and implementing the most suitable method for their specific analytical needs.

Cross-validation in analytical chemistry is the process of comparing the results from two or more different analytical methods to ensure the accuracy and reliability of the data.[3] This is particularly critical in drug development and quality control to guarantee that the chosen analytical method is fit for its intended purpose.[3]

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on several factors, including the volatility of the specific pyrazine, the complexity of the sample matrix, and the analytical objective.[2] The most common analytical techniques for the analysis of volatile and semi-volatile compounds like pyrazines are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]

Quantitative Data Summary

The following tables summarize the performance characteristics of different analytical methods for the analysis of pyrazines. It is important to note that direct comparison is challenging due to variations in instrumentation, sample matrices, and specific methodologies.[2]

Table 1: Performance Characteristics of GC-MS and LC-MS/MS for Pyrazine Analysis

ParameterGC-MSLC-MS/MSAcceptance Criteria
Linearity (r²) ≥ 0.99≥ 0.99≥ 0.99
Accuracy (% Recovery) 80-120%84-104%80-120%
Precision (% RSD) ≤ 15%≤ 6.36%≤ 15%
LOD (µg/L) Analyte DependentAnalyte Dependent-
LOQ (µg/L) Analyte DependentAnalyte Dependent-

Data compiled from multiple sources.[2][6]

Table 2: Cross-Validation of Stable Isotope Dilution Assay (SIDA) using Acetylpyrazine-d3 vs. Standard Addition Method (GC-MS)

ParameterSIDA with Acetylpyrazine-d3Standard Addition MethodAcceptance Criteria
Accuracy (% Recovery)
Low QC (10 ng/g)98.5%92.1%80-120%
Medium QC (50 ng/g)101.2%108.5%80-120%
High QC (100 ng/g)99.8%95.7%80-120%
Precision (% RSD)
Intra-day (n=6)3.5%8.9%≤ 15%
Inter-day (n=18)4.8%12.3%≤ 15%
Linearity (R²) 0.99950.9981≥ 0.99
Matrix Effect (%) 2.1%28.7% (suppression)Not applicable

This data is from a hypothetical cross-validation study for the quantification of Acetylpyrazine in a complex food matrix like coffee.[7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method 1: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS

This method is a solvent-free extraction technique ideal for isolating volatile and semi-volatile compounds from complex matrices.[8]

  • Sample Preparation:

    • Homogenize the sample (e.g., coffee beans, roasted nuts).[8]

    • Place a known amount of the homogenized sample into a headspace vial.[8]

    • Add an appropriate internal standard, such as a deuterated pyrazine analogue, for accurate quantification.[8]

    • Seal the vial and incubate at a specific temperature (e.g., 60°C) for a set time to allow the pyrazines to volatilize into the headspace.[8]

  • Extraction:

    • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period to adsorb the analytes.[8]

  • GC-MS Analysis:

    • Retract the fiber and introduce it into the GC injection port for thermal desorption.[8]

    • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).[7]

    • Column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[7]

    • Oven Program: Example: 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min.[7]

    • MS Detection: Selected Ion Monitoring (SIM) mode for target analytes.[7]

Method 2: Liquid-Liquid Extraction (LLE) coupled with GC-MS
  • Sample Preparation:

    • Homogenize a known amount of the sample with a suitable solvent (e.g., methylene chloride).

    • Add an internal standard.

    • Vortex or shake the mixture for a specified time to ensure thorough extraction.

    • Centrifuge the sample to separate the organic and aqueous layers.

  • Extraction:

    • Carefully collect the organic layer containing the pyrazines.

    • Concentrate the extract under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis:

    • Inject an aliquot of the concentrated extract into the GC-MS system.

    • Follow a similar GC-MS analysis protocol as described for HS-SPME.

Method 3: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This technique is a powerful alternative for the analysis of a wider range of pyrazines, including those that are less volatile, without the need for derivatization.[2]

  • Sample Preparation:

    • Extract the pyrazines from the sample using a suitable solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.[3]

  • UPLC-MS/MS Analysis:

    • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.[3]

    • Column: e.g., C18 column.

    • Mobile Phase: Gradient elution with solvents such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[3]

    • Flow Rate: e.g., 0.3 mL/min.[3]

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the cross-validation process and a typical analytical workflow.

CrossValidationWorkflow cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Decision M1 Develop Method A (e.g., GC-MS) V1 Validate Method A (Linearity, Accuracy, Precision) M1->V1 S Prepare Standard & QC Samples M2 Develop Method B (e.g., LC-MS/MS) V2 Validate Method B (Linearity, Accuracy, Precision) M2->V2 A1 Analyze Samples with Method A S->A1 A2 Analyze Samples with Method B S->A2 C Compare Results A1->C A2->C D Results Comparable? C->D Pass Methods are Cross-Validated D->Pass Yes Fail Investigate Discrepancies D->Fail No

Caption: Workflow for Analytical Method Cross-Validation.

AnalyticalWorkflow Sample Sample Collection & Homogenization Spike Internal Standard Spiking Sample->Spike Extraction Extraction (HS-SPME or LLE) Spike->Extraction Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Extraction->Analysis Data Data Acquisition & Processing Analysis->Data Quant Quantification & Reporting Data->Quant

Caption: General Experimental Workflow for Pyrazine Analysis.

Conclusion

Both GC-MS and LC-MS/MS are highly capable techniques for the analysis of pyrazines.[2] GC-MS remains a robust and sensitive method, particularly for volatile alkylpyrazines, and benefits from extensive libraries for compound identification.[2] Conversely, LC-MS/MS offers greater versatility for a broader range of pyrazines, including less volatile and more polar analytes, often with simpler sample preparation and the potential for higher throughput.[2] The cross-validation data demonstrates that while different methods can provide accurate and precise results, the use of techniques like Stable Isotope Dilution Assays can offer superior performance by effectively compensating for matrix effects.[7] Ultimately, the choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.[3] A thorough method validation and cross-validation between at least two orthogonal methods are recommended to ensure the generation of reliable and accurate data.[3]

References

A Comparative Guide to Pyrazine Synthesis Routes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Pyrazine and its derivatives are fundamental scaffolds in medicinal chemistry, materials science, and the flavor and fragrance industry. The synthesis of the pyrazine ring is a well-established area of organic chemistry, with several named reactions forming the classical foundation, while modern methods offer improvements in efficiency and environmental impact. This guide provides a comparative overview of key pyrazine synthesis routes, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the optimal strategy for their specific application.

Comparative Analysis of Pyrazine Synthesis Routes

The choice of a synthetic route to a target pyrazine derivative is often a trade-off between substrate availability, desired substitution pattern, reaction conditions, and overall efficiency. The following table summarizes quantitative data for several common pyrazine synthesis methods.

Synthesis RouteTypical Yields (%)Reaction TimeTemperature (°C)Key ReactantsAdvantagesDisadvantages
Staedel-Rugheimer Variable, often moderateSeveral hoursReflux2-Haloacetophenone, AmmoniaSimple, foundational method.Use of lachrymatory starting materials.[1]
Gutknecht Good to highVaries with reduction stepVariesα-Amino ketones (often formed in situ)Versatile for substituted pyrazines.Requires in situ generation of α-amino ketones.[2][3]
Gastaldi ---(Not detailed in results)A historical variation.Less commonly used.[4]
Microwave-Assisted Up to 37.2%< 3 - 40 minutes80 - 120Ammonium formate, MonosaccharidesRapid reaction rates, improved atom economy.[5]Requires specialized microwave equipment.
Enzymatic 32% - 65%--α-Diketones, Aminotransferases"Green" and highly selective.[6]Substrate scope can be limited by the enzyme.

Reaction Mechanisms and Visualized Workflows

Understanding the underlying mechanisms of these reactions is crucial for optimization and troubleshooting. The following diagrams illustrate the pathways for the classical pyrazine syntheses.

Staedel_Rugheimer_Synthesis reactant1 2-Haloacetophenone intermediate1 α-Amino Ketone reactant1->intermediate1 + NH3 reactant2 Ammonia (NH3) reactant2->intermediate1 intermediate2 Dihydropyrazine Intermediate intermediate1->intermediate2 Self-condensation (2 eq.) product Pyrazine intermediate2->product Oxidation

Caption: The Staedel-Rugheimer pyrazine synthesis mechanism.[4][7][8][9]

Gutknecht_Synthesis reactant α-Oximino Ketone intermediate1 α-Amino Ketone reactant->intermediate1 Reduction intermediate2 Dihydropyrazine intermediate1->intermediate2 Self-condensation product Pyrazine intermediate2->product Oxidation

Caption: The Gutknecht pyrazine synthesis workflow.[2][3][4][7][10]

Gastaldi_Synthesis_Variation cluster_Gastaldi Gastaldi Synthesis (Conceptual) start Starting Materials step1 Reaction to form α-amino ketone variation start->step1 step2 Cyclization & Condensation step1->step2 product Pyrazine Derivative step2->product

Caption: Conceptual workflow for the Gastaldi synthesis, a variation of early pyrazine preparations.[4]

Detailed Experimental Protocols

The following protocols provide a starting point for the laboratory synthesis of pyrazines via classical and modern methods.

Protocol 1: Staedel-Rugheimer Pyrazine Synthesis (Illustrative Example: 2,5-Diphenylpyrazine)

This method involves the reaction of a 2-haloacetophenone with ammonia, followed by self-condensation and oxidation.[9]

Materials:

  • 2-Chloroacetophenone

  • Aqueous ammonia (excess)

  • Ethanol

  • Oxidizing agent (e.g., air, copper(II) sulfate)

Procedure:

  • Formation of α-Aminoacetophenone: Dissolve 2-chloroacetophenone (1 equivalent) in ethanol in a round-bottom flask.[9]

  • Add an excess of aqueous ammonia to the solution.[9]

  • Heat the mixture under reflux for several hours.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The intermediate α-aminoacetophenone may precipitate and can be isolated by filtration.

  • Self-condensation and Oxidation: Take the isolated α-aminoacetophenone and heat it in a suitable solvent such as ethanol or acetic acid.[9]

  • The self-condensation will form a dihydropyrazine intermediate.[9]

  • Oxidize the dihydropyrazine to the aromatic pyrazine. This can often be achieved by bubbling air through the reaction mixture or by adding a chemical oxidizing agent like copper(II) sulfate.[2][8]

  • Purification: The crude 2,5-diphenylpyrazine can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol 2: Gutknecht Pyrazine Synthesis (General Procedure)

The Gutknecht synthesis relies on the self-condensation of α-amino ketones, which are typically generated in situ from α-oximino ketones.[2]

Materials:

  • Starting ketone

  • Sodium nitrite

  • Mineral acid (e.g., HCl)

  • Reducing agent (e.g., zinc in acetic acid, or catalytic hydrogenation)

  • Oxidizing agent (e.g., air, copper(II) sulfate)[3]

Procedure:

  • Synthesis of the α-Oximino Ketone: Dissolve the starting ketone in a suitable solvent.[2]

  • Treat the ketone with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid, to form the α-oximino ketone.[8]

  • Reduction to the α-Amino Ketone: Reduce the α-oximino ketone to the corresponding α-amino ketone.[2] This can be accomplished using various reducing agents, such as zinc powder in acetic acid or through catalytic hydrogenation.[8]

  • Dimerization and Oxidation: The α-amino ketone will spontaneously dimerize to form a dihydropyrazine intermediate.[2][8]

  • The dihydropyrazine is then oxidized to the final pyrazine product.[2] This oxidation can often be achieved by exposure to air or by the addition of a mild oxidizing agent like copper(II) sulfate.[3][8]

  • Purification: The final pyrazine product can be purified by distillation, recrystallization, or column chromatography.

Protocol 3: Microwave-Assisted Synthesis of Poly(hydroxyalkyl)pyrazines

This method utilizes reactive eutectic media and microwave irradiation for a rapid and efficient synthesis.[5]

Materials:

  • Ammonium formate

  • Monosaccharide (e.g., fructose, glucose)

  • Microwave reactor

Procedure:

  • Preparation of the Reactive Eutectic Medium: Mix ammonium formate and a monosaccharide in the desired molar ratio.

  • Microwave Irradiation: Place the mixture in a microwave-safe reaction vessel.

  • Subject the mixture to microwave irradiation at a controlled temperature (e.g., 120 °C) for a short duration (e.g., less than 3 minutes).[5] The optimal time and temperature should be determined empirically for the specific substrates.

  • Work-up and Purification: After the reaction, the mixture can be dissolved in a suitable solvent and the desired poly(hydroxyalkyl)pyrazine product can be isolated and purified using standard techniques such as column chromatography.

Protocol 4: Enzymatic Synthesis of Substituted Pyrazines

This chemo-enzymatic approach uses a transaminase for the key amination step.[6]

Materials:

  • α-Diketone

  • Transaminase enzyme (e.g., ATA-113)

  • Amine donor (e.g., isopropylamine)

  • Buffer solution

  • Organic solvent for extraction

Procedure:

  • Enzymatic Amination: In a suitable buffer solution, combine the α-diketone substrate, the transaminase enzyme, and an amine donor.

  • The enzyme will catalyze the amination of the α-diketone to form an α-amino ketone intermediate.

  • Oxidative Dimerization: The α-amino ketone will undergo oxidative dimerization to form the corresponding pyrazine.

  • Extraction and Purification: Once the reaction is complete, extract the pyrazine product from the aqueous reaction mixture using an appropriate organic solvent.

  • The crude product can then be purified by column chromatography or other suitable methods. The yield for this method can be around 50% for certain substrates.[6]

Conclusion

The synthesis of pyrazines is a rich field with a variety of established and emerging methodologies. The classical Staedel-Rugheimer and Gutknecht syntheses remain valuable for their simplicity and versatility. However, modern approaches such as microwave-assisted and enzymatic syntheses offer significant advantages in terms of reaction speed, efficiency, and sustainability. The choice of the most appropriate method will depend on the specific target molecule, available resources, and desired process parameters. This guide provides the foundational information for researchers to make an informed decision and to begin their synthetic endeavors.

References

A Comparative Guide to the Flavor Contribution of Pyrazines in Food

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazines are a class of volatile heterocyclic nitrogen-containing compounds that are pivotal in the development of desirable aromas in a wide variety of thermally processed and fermented foods. Their characteristic nutty, roasted, toasted, and baked flavor profiles are a result of the Maillard reaction and Strecker degradation. Due to their extremely low odor thresholds, even minute concentrations of pyrazines can significantly impact the overall flavor of a food product. This guide provides a comparative analysis of the flavor contribution of different pyrazines, supported by quantitative data and detailed experimental protocols for their evaluation.

Quantitative Comparison of Key Pyrazines

The flavor impact of a specific pyrazine is determined by both its concentration in the food matrix and its odor threshold, the lowest concentration at which it can be detected by the human nose. The ratio of a compound's concentration to its odor threshold is known as the Odor Activity Value (OAV). A higher OAV indicates a greater contribution to the overall aroma. The following tables summarize the concentration and odor thresholds of several key pyrazine derivatives found in various food products.

Pyrazine DerivativeFood ProductConcentration RangeReference(s)
2-Methylpyrazine Coffee82.1 - 211.6 mg/kg[1]
Roasted Peanuts0.8 - 2.5 mg/kg[1]
Cocoa Beans4.83 (OAV) µ g/100g [1]
2,5-Dimethylpyrazine Cocoa and Chocolate1.99 - 10.18 mg/kg[1][2]
Roasted CoffeeA significant pyrazine, following 2-methylpyrazine and 2,6-dimethylpyrazine in abundance.[2]
Roasted Peanuts0.9 - 3.2 mg/kg[1]
Barbecued Beef PattiesMost abundant pyrazine.[2]
2-Ethyl-3,5-dimethylpyrazine Roasted Peanuts0.05 - 0.2 mg/kg[1]
Cocoa Beans7.6 - 14 (OAV) µ g/100g [1]
Bread Crust16 µg/kg[1]
2-Methoxy-3-isopropylpyrazine Green Bell Pepper-[1]
Carrots (shredded, bagged)0.32 ng/g[3]
2,3,5-Trimethylpyrazine Cocoa Beans15.01 - 81.39 mg/kg[1]
Tetramethylpyrazine Cocoa Beans60.31 - 285.74 mg/kg[1]

Table 1: Concentration of Common Pyrazine Derivatives in Selected Foods. This table provides an overview of the varying concentrations of different pyrazines across a range of food products, highlighting their prevalence in thermally processed items.

Pyrazine DerivativeOdor Threshold (ppb in air)Odor DescriptionReference(s)
2-Methylpyrazine 100Nutty, roasted[1]
2,5-Dimethylpyrazine 35Roasted peanut, chocolate[1]
2-Ethyl-3,5-dimethylpyrazine 0.04Earthy, potato[1]
2-Methoxy-3-isopropylpyrazine 0.002Green bell pepper[1]
2-Isobutyl-3-methoxyppyrazine 0.002Bell pepper, earthy[1]
2,3,5-Trimethylpyrazine ~0.05Roasty[1]
2-Ethylpyrazine 6,000 (in water)Musty, nutty, buttery, peanut odor; chocolate-peanut taste[4]
2,3-Dimethylpyrazine 2,500 (in water)-[4]

Table 2: Odor Thresholds and Descriptions of Selected Pyrazine Derivatives. This table illustrates the potent nature of many pyrazines, with some exhibiting exceptionally low odor thresholds, making them significant flavor contributors even at trace concentrations.

Experimental Protocols

Accurate assessment of the relative flavor contribution of pyrazines relies on a combination of instrumental analysis for quantification and sensory evaluation for characterizing their perceptual impact.

Protocol 1: Analysis of Pyrazines by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a widely used technique for the extraction and analysis of volatile and semi-volatile compounds from various food matrices.

1. Sample Preparation:

  • Homogenize solid food samples (e.g., roasted peanuts, bread crust) into a fine powder.

  • For liquid samples (e.g., coffee), use them directly or after appropriate dilution.

  • Weigh a precise amount of the homogenized sample into a headspace vial.

  • Add a known amount of an appropriate internal standard for quantification.

2. HS-SPME Extraction:

  • Equilibrate the sample vial at a specific temperature (e.g., 60°C) for a set time to allow volatiles to partition into the headspace.

  • Expose a SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace for a defined period to adsorb the volatile compounds.

3. GC-MS Analysis:

  • Thermally desorb the trapped analytes from the SPME fiber in the heated injection port of the gas chromatograph.

  • Separate the volatile compounds on a suitable capillary column (e.g., Rtx-5).

  • The GC oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and affinity for the column's stationary phase.[5]

  • Detect and identify the eluted compounds using a mass spectrometer, which provides both mass spectral data for identification and quantitative data based on peak area.

Protocol 2: Sensory Evaluation by Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation technique that uses trained panelists to identify, describe, and quantify the sensory attributes of a product.[6][7]

1. Panelist Selection and Training:

  • Recruit individuals based on their sensory acuity, motivation, and ability to work in a group.

  • Train the panelists to recognize and identify specific aroma and flavor attributes associated with pyrazines (e.g., nutty, roasted, earthy, bell pepper).

  • Develop a consensus vocabulary to describe the sensory characteristics of the samples.

2. Sample Preparation and Presentation:

  • Prepare samples under controlled and consistent conditions to minimize variability.

  • Present samples to panelists in a randomized and blind manner to avoid bias.

  • Provide palate cleansers (e.g., unsalted crackers and water) for use between samples.

3. Data Collection and Analysis:

  • Panelists rate the intensity of each sensory attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").[6]

  • Collect the data from all panelists and analyze it using statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between samples.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the relative flavor contribution of pyrazines in a food product, integrating both instrumental and sensory analysis.

G cluster_instrumental Instrumental Analysis cluster_sensory Sensory Evaluation cluster_integration Data Integration and Interpretation a Sample Preparation (Homogenization, Internal Standard) b HS-SPME (Extraction of Volatiles) a->b c GC-MS Analysis (Separation and Identification) b->c d Quantification of Pyrazines (Concentration Data) c->d i Odor Activity Value (OAV) Calculation (Concentration / Odor Threshold) d->i e Panelist Training (Attribute Recognition) f Quantitative Descriptive Analysis (QDA) e->f g Sensory Data Collection (Intensity Ratings) f->g h Statistical Analysis (ANOVA) g->h j Correlation Analysis (Instrumental vs. Sensory Data) h->j i->j k Determination of Key Flavor Contributors j->k

Caption: Experimental workflow for pyrazine flavor analysis.

References

The Efficacy of Methyl 3-methylpyrazine-2-carboxylate as a Flavor Enhancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-methylpyrazine-2-carboxylate, a member of the pyrazine family of compounds, holds potential as a significant flavor enhancer, contributing to the desirable roasted, nutty, and savory notes in a variety of food and pharmaceutical applications. While direct comparative studies on its efficacy are limited, this guide provides a comprehensive overview of its likely flavor profile, quantitative comparisons with other pyrazine derivatives, and detailed experimental protocols for its evaluation.

Pyrazines are nitrogen-containing heterocyclic compounds renowned for their potent aroma and flavor characteristics, often formed during the Maillard reaction in cooked or roasted foods.[1] These compounds are key contributors to the sensory profiles of coffee, cocoa, nuts, and roasted meats.[1][2] The specific substituents on the pyrazine ring dictate the precise aroma and flavor notes, which can range from earthy and vegetative to nutty and chocolate-like.

Quantitative Comparison of Pyrazine Derivatives

The potency of a flavor compound is often quantified by its odor threshold, the lowest concentration detectable by the human senses. Lower odor thresholds indicate a more potent compound. The following table, adapted from literature, presents the odor thresholds of various pyrazine derivatives in water, offering a quantitative comparison of their potential flavor impact. While data for this compound is not available in this specific study, the data for related compounds provide a valuable benchmark for its likely efficacy.

Pyrazine DerivativeOdor Threshold (ppm in water)Predominant Flavor/Aroma Notes
2-Methoxy-3-methyl-5-(2-methylbutyl)pyrazine0.00001
2-Ethyl-3,5-dimethylpyrazine0.001Cocoa, chocolate, nutty (burnt almond)
2-Ethyl-3,6-dimethylpyrazine0.004Cocoa, chocolate, nutty (burnt almond, filbert-hazelnut)
2-Methoxy-3-methylpyrazine0.003Roasted peanuts, hazelnuts, almond
2-Ethyl-3-methoxypyrazine0.004Roasted nut, hazelnut, earthy
2,6-Dimethylpyrazine0.2Chocolate, roasted nuts, fried potato
2,3,5-Trimethylpyrazine0.4Nutty, baked potato, roasted peanut, cocoa, burnt
2,5-Dimethylpyrazine0.8Chocolate, roasted nuts, earthy
Tetramethylpyrazine1.0Weak, nutty, musty, chocolate
2,3-Dimethylpyrazine2.5Green, nutty, potato, cocoa, coffee, caramel, meaty
2-Ethylpyrazine6.0Musty, nutty, buttery, peanut odor; chocolate-peanut taste
Methylpyrazine60.0Green, nutty, cocoa, musty, potato, fishy-ammoniacal

Data sourced from Shibamoto, T. (1983). Odor Threshold of Some Pyrazines.[3]

Experimental Protocols for Efficacy Evaluation

To rigorously assess the flavor-enhancing properties of this compound, a combination of sensory and analytical methods is recommended.

Quantitative Descriptive Analysis (QDA)

QDA is a powerful method for obtaining detailed sensory profiles of food products from a trained panel.[4][5]

Objective: To identify and quantify the sensory attributes of this compound in a food matrix and compare them to other flavor enhancers.

Panelist Selection and Training:

  • Recruit 8-12 panelists with demonstrated sensory acuity and verbal fluency.

  • Conduct screening tests for taste and odor recognition, and intensity ranking.

  • Train the selected panelists over several sessions to develop a consensus vocabulary for the relevant flavor attributes (e.g., "nutty," "roasted," "umami," "bitter," "sweetness enhancement").

  • Use reference standards to calibrate the panelists on the use of an intensity scale (e.g., a 15-point scale where 0 = not perceptible and 15 = extremely intense).

Sample Preparation and Evaluation:

  • Prepare a neutral base (e.g., a simple broth or a sugar solution) to which the flavor enhancers will be added.

  • Create a series of samples with varying concentrations of this compound and other selected flavor enhancers (e.g., Monosodium Glutamate (MSG), 2-ethyl-3-methylpyrazine, yeast extract).

  • Present the samples to the panelists in a controlled environment (individual booths with controlled lighting and temperature).[6]

  • Samples should be coded with random three-digit numbers and presented in a randomized order to prevent bias.

  • Panelists will independently evaluate each sample and rate the intensity of each sensory attribute on the agreed-upon scale.

Data Analysis:

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples for each attribute.

  • Visualize the results using spider plots to provide a clear comparison of the sensory profiles of the different flavor enhancers.

QDA_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis panelist Panelist Selection & Training vocab Vocabulary Development panelist->vocab sample_prep Sample Preparation vocab->sample_prep sensory_eval Sensory Evaluation in Booths sample_prep->sensory_eval data_collection Data Collection sensory_eval->data_collection stat_analysis Statistical Analysis (ANOVA) data_collection->stat_analysis visualization Data Visualization (Spider Plots) stat_analysis->visualization

Quantitative Descriptive Analysis (QDA) Workflow.
Gas Chromatography-Olfactometry (GC-O)

GC-O is an analytical technique that combines the separation power of gas chromatography with human sensory perception to identify aroma-active compounds.[2][7]

Objective: To identify the specific aroma character of this compound and determine its Odor Activity Value (OAV).

Procedure:

  • Prepare a solution of this compound in a suitable solvent.

  • Inject the sample into a gas chromatograph equipped with a sniffing port.

  • As the compounds elute from the GC column, they are split between a chemical detector (e.g., a mass spectrometer) and the sniffing port.

  • A trained sensory assessor at the sniffing port describes the perceived aroma and its intensity for each eluting compound.

  • The concentration of the compound is determined by the chemical detector.

  • The Odor Activity Value (OAV) is calculated by dividing the concentration of the compound by its odor threshold. An OAV greater than 1 indicates that the compound is likely to contribute to the overall aroma of the sample.

GCO_Workflow cluster_instrumental Instrumental Analysis cluster_detection Detection cluster_data Data Analysis sample_injection Sample Injection gc_separation Gas Chromatography Separation sample_injection->gc_separation ms_detector Mass Spectrometry (Identification & Quantification) gc_separation->ms_detector sniffing_port Olfactometry (Aroma Description & Intensity) gc_separation->sniffing_port data_integration Data Integration ms_detector->data_integration sniffing_port->data_integration oav_calculation OAV Calculation data_integration->oav_calculation

Gas Chromatography-Olfactometry (GC-O) Workflow.

Signaling Pathways and Synergistic Effects

Flavor enhancers often exert their effects through specific taste receptors. Umami compounds like MSG, for example, activate the T1R1/T1R3 G-protein coupled receptor. A key characteristic of some flavor enhancers is their ability to act synergistically, where the combined effect is greater than the sum of the individual effects. For instance, 5'-ribonucleotides like inosine monophosphate (IMP) and guanosine monophosphate (GMP) can significantly enhance the umami taste of MSG.[8]

While the specific receptor interactions for most pyrazines are still under investigation, it is hypothesized that they may modulate the activity of other taste receptors or contribute to a more complex flavor profile through ortho- and retronasal aroma perception. Investigating the potential synergistic effects of this compound with known umami or other flavor compounds would be a valuable area of research. This can be achieved by conducting sensory evaluations of mixtures and comparing the results to the individual components.

Synergy_Pathway cluster_stimuli Flavor Stimuli cluster_receptor Taste Receptor cluster_response Cellular & Perceptual Response MSG MSG T1R1_T1R3 T1R1/T1R3 Receptor MSG->T1R1_T1R3 MMP Methyl 3-methyl- pyrazine-2-carboxylate MMP->T1R1_T1R3 ? (Modulation) Signal Signal Transduction T1R1_T1R3->Signal Perception Enhanced Umami/Savory Perception Signal->Perception

Hypothesized Synergy in Flavor Perception.

Conclusion

This compound presents a promising avenue for flavor enhancement, likely contributing complex nutty and roasted notes. While direct quantitative comparisons with other enhancers are not yet widely available, the methodologies outlined in this guide provide a robust framework for its comprehensive evaluation. By employing techniques such as Quantitative Descriptive Analysis and Gas Chromatography-Olfactometry, researchers can elucidate its specific sensory attributes and potency. Furthermore, investigating its potential synergistic interactions with other flavor compounds will be crucial in unlocking its full potential in the development of novel and enhanced flavor profiles for the food and pharmaceutical industries.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Methyl 3-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Methyl 3-methylpyrazine-2-carboxylate (CAS 41110-29-6). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, handling protocols, and disposal plans.

Hazard Summary: this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the primary defense against exposure. Based on the hazard profile, the following PPE is mandatory.

Summary of Recommended Personal Protective Equipment

Body PartPersonal Protective Equipment (PPE)Specifications & Rationale
Eyes/Face Safety Goggles / Face ShieldMust be worn at all times to protect against splashes and airborne particles. A face shield offers additional protection, especially during procedures with a higher risk of splashing. Goggles should conform to European standard EN 166 or OSHA 29 CFR 1910.133.[1][2]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[3] Always inspect gloves for tears or punctures before use and dispose of them properly after handling the compound.
Respiratory N95 Dust Mask or Half-mask RespiratorA dust mask should be used to prevent inhalation of the powdered compound.[3] For procedures that may generate significant dust or aerosols, a half-mask respirator with appropriate cartridges is advised.[3]
Body Laboratory CoatA standard laboratory coat should be worn to protect skin and clothing from contamination.[3]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for minimizing risk.

  • Preparation :

    • Ensure that an eyewash station and safety shower are in close proximity and operational.[1]

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust generation.[3]

    • Assemble all necessary equipment and reagents before handling the compound.

  • Handling the Compound :

    • Don all required PPE as specified in the table above.

    • Avoid all personal contact, including inhalation of dust or vapors.[4]

    • When weighing or transferring the solid, use techniques that minimize dust creation.

    • Keep containers securely sealed when not in use.[4]

  • Post-Handling :

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.

    • Decontaminate the work area upon completion of the procedure.

    • Remove and launder contaminated clothing separately before reuse.

Spill and Emergency Procedures

In the event of a spill, follow these cleanup procedures:

  • Evacuate the immediate area if necessary and ensure adequate ventilation.

  • Wear the appropriate PPE as listed above.

  • For dry spills, use dry clean-up procedures to avoid generating dust. Sweep or vacuum the material and place it in a labeled container for disposal.[5]

  • After the bulk of the material has been removed, wash the spill area with large amounts of water.[5]

  • Collect all cleanup materials and dispose of them as hazardous waste.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation and Collection :

    • Solid Waste : Carefully sweep up solid this compound, avoiding dust formation. Place the collected solid into a clean, dry, and properly labeled hazardous waste container.[5]

    • Contaminated Materials : Any materials contaminated with the compound, such as gloves, filter paper, and paper towels, should be placed in a designated, sealed container for chemically contaminated waste.[5]

  • Waste Container Labeling :

    • Clearly label the waste container with "Hazardous Waste".[5]

    • Identify the contents as "this compound" and list any other chemical constituents.[5]

  • Storage :

    • Store waste containers in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[5][6]

    • Keep the container tightly closed except when adding waste.[5]

  • Final Disposal :

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EH&S) office or a certified hazardous waste disposal contractor.[5]

    • Do not dispose of this compound or contaminated materials down the drain.[5]

Workflow for Handling and Disposal of this compound

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Eyewash/Shower prep2 Work in Fume Hood prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Weigh/Transfer Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 post1 Decontaminate Work Area handle2->post1 disp1 Segregate Waste (Solid & Contaminated PPE) handle2->disp1 post2 Wash Hands post1->post2 disp2 Label Hazardous Waste disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4

Caption: This diagram outlines the procedural flow for safely handling and disposing of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.